(2-oxopyridin-1(2H)-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMONVJKJUDZYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56546-36-2 | |
| Record name | 2-(2-oxo-1,2-dihydropyridin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemistry and Application of (2-oxopyridin-1(2H)-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-oxopyridin-1(2H)-yl)acetic acid , registered under CAS Number 56546-36-2 , is a heterocyclic compound featuring a 2-pyridone nucleus N-substituted with an acetic acid moiety.[1][2][3] The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[4][5][6][7] This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the realm of antifungal drug discovery.
Core Molecular Attributes and Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 220-223 °C. Its structure is characterized by the tautomeric equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form, with the lactam form predominating in both solid and solution phases.[4][8] This tautomerism is crucial as it influences the molecule's ability to act as both a hydrogen bond donor and acceptor, a key feature for interaction with biological targets.[4][5]
The presence of the carboxylic acid group significantly impacts its physicochemical properties, enhancing water solubility compared to the parent 2-pyridone ring. This balance of a semi-aromatic core and a polar side chain is often desirable in drug design to achieve favorable pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56546-36-2 | [1][2][3] |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Melting Point | 220-223 °C | |
| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | |
| Appearance | Solid | |
| InChI Key | VMONVJKJUDZYIE-UHFFFAOYSA-N |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of this compound is reliably achieved through a two-step process involving the N-alkylation of 2-pyridone followed by the hydrolysis of the resulting ester. This method provides a high degree of regioselectivity for N-alkylation over O-alkylation, which is a common challenge with ambident nucleophiles like pyridones.[9][10]
Step 1: N-Alkylation of 2-Pyridone to Synthesize Ethyl (2-oxopyridin-1(2H)-yl)acetate
The crucial first step is the selective alkylation at the nitrogen atom. Using a suitable base to deprotonate the 2-pyridone creates a pyridonate anion, which then acts as a nucleophile. The choice of solvent and base can influence the N- versus O-alkylation ratio.
Protocol:
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-pyridone (1.0 eq). Dissolve it in a suitable anhydrous polar aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The use of a strong, non-nucleophilic base favors the formation of the N-anion.
-
Alkylation: After stirring for 30 minutes at 0 °C, add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, ethyl (2-oxopyridin-1(2H)-yl)acetate, can be purified by column chromatography on silica gel.
Step 2: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.
Protocol:
-
Hydrolysis: Dissolve the purified ethyl (2-oxopyridin-1(2H)-yl)acetate (1.0 eq) from Step 1 in a mixture of ethanol and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.
-
Heating: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification & Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using a strong acid (e.g., 2M HCl).
-
Final Product: The desired product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: A two-step synthesis workflow for this compound.
Biological Activity and Potential Applications in Drug Development
The 2-pyridone core is a versatile scaffold that exhibits a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.[6] Derivatives of this core have shown promise in various therapeutic areas.
Antifungal Potential: A Putative Mechanism of Action
Several studies have highlighted the antifungal activity of pyridone derivatives.[11][12][13] While the specific mechanism for this compound is not definitively established, a plausible mode of action, based on related heterocyclic compounds, is the inhibition of lanosterol 14α-demethylase.[14] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. Lanosterol 14α-demethylase, a cytochrome P450 enzyme, catalyzes a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and the depletion of ergosterol, which accounts for the antifungal effect. This is the same mechanism employed by the widely used azole class of antifungal drugs.
Caption: Putative mechanism: Inhibition of the fungal ergosterol biosynthesis pathway.
This proposed mechanism makes this compound and its derivatives attractive candidates for further investigation as novel antifungal agents. Their unique structure, differing from traditional azoles, may offer advantages in overcoming existing drug resistance mechanisms.
Conclusion and Future Directions
This compound is a readily synthesizable compound built upon a biologically significant 2-pyridone scaffold. Its physicochemical properties make it a suitable starting point for chemical library development. The potential for this class of compounds to act as inhibitors of fungal ergosterol biosynthesis warrants further investigation, including in vitro enzyme inhibition assays and in vivo efficacy studies against clinically relevant fungal pathogens, such as Candida albicans.[11][15] The exploration of structure-activity relationships (SAR) by modifying the pyridone ring and the acetic acid side chain could lead to the discovery of potent and selective next-generation antifungal therapeutics.
References
- Kamauchi, H., et al. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. Bioorganic & Medicinal Chemistry Letters, 37, 127845.
- Nie, G., et al. (2022). Enantioselective Synthesis of Pyrazolo[3,4-b]pyridone Derivatives with Antifungal Activities against Phytophthora capsici and Colletotrichum fructicola. Organic Letters.
- Nie, G., et al. (2022). Enantioselective Synthesis of Pyrazolo[3,4-b]pyridone Derivatives with Antifungal Activities against Phytophthora capsici and Colletotrichum fructicola. Organic Letters.
- Haga, A., et al. (Unknown Date). Pyridone Alkaloids from a Marine-Derived Fungus, Stagonosporopsis cucurbitacearum, and Their Activities against Azole-Resistant Candida albicans. Journal of Natural Products.
- Wikipedia. (Unknown Date). 2-Pyridone.
- Parker, J. E., et al. (Unknown Date). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy.
- (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
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- (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
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- Ali, I. H., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI.
- Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.
- (Unknown Date). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry.
- El-Damasy, D. A., et al. (Unknown Date). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. European Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (Unknown Date). 2-(2-Oxopiperidin-1-yl)acetic acid. PubChem Compound Summary for CID 3760176.
- National Center for Biotechnology Information. (Unknown Date). Ethyl 2-oxopyrrolidine-1-acetate. PubChem Compound Summary for CID 109094.
- (Unknown Date). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E.
- Rajput, A. P., et al. (2010). Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research, 2(5), 52-59.
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An In-depth Technical Guide to (2-oxopyridin-1(2H)-yl)acetic acid: Chemical Properties and Synthetic Methodologies
Abstract
(2-oxopyridin-1(2H)-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a pyridinone ring and a carboxylic acid moiety, provides a versatile scaffold for the development of novel chemical entities. This guide offers a comprehensive exploration of its core chemical properties, established synthetic routes, and reactivity profile. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, accessible format to empower researchers in their scientific endeavors.
Core Molecular Identity and Physicochemical Profile
This compound, with CAS Number 56546-36-2, is a stable, solid organic compound.[1][2] The molecule consists of a 2-pyridone ring N-substituted with an acetic acid group. This arrangement confers both acidic properties and the potential for diverse chemical modifications at the pyridone ring and the carboxylic acid function.
Structural and Physicochemical Data
The fundamental properties of this compound are critical for its application in experimental design, influencing factors such as solvent selection, reaction conditions, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| CAS Number | 56546-36-2 | [1][2][3][4][5] |
| Appearance | Solid | [1] |
| Melting Point | 220-223 °C | [1] |
| Boiling Point (est.) | 440.8 ± 28.0 °C at 760 mmHg | [1][3] |
| Density (est.) | 1.357 g/cm³ | [3] |
| Flash Point (est.) | 220.4 °C | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a two-step process involving an initial N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) followed by hydrolysis of the resulting ester. This pathway is efficient and utilizes readily available starting materials.
Synthetic Workflow: From 2-Hydroxypyridine to the Final Acid
The diagram below outlines the well-established synthetic pathway.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol and Rationale
This protocol is based on established methodologies for N-alkylation and subsequent saponification.[6]
Step 1: Synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone.
-
Rationale: Anhydrous acetone is used as the solvent due to its appropriate boiling point for reflux and its ability to dissolve the organic reactants while being relatively inert. K₂CO₃ is a mild base crucial for deprotonating the nitrogen of the 2-pyridone tautomer, forming a nucleophilic pyridonate anion required for the subsequent Sₙ2 reaction. An excess is used to ensure complete deprotonation.
-
-
Alkylation: Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture.
-
Rationale: Ethyl chloroacetate is the electrophile. The chlorine atom is a good leaving group, and the adjacent ester group activates the C-Cl bond. A slight excess ensures the complete consumption of the limiting 2-hydroxypyridine.
-
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the Sₙ2 displacement. TLC allows for visual confirmation of the consumption of starting material and the formation of the product.
-
-
Workup: After cooling, filter the mixture to remove the inorganic salts (KCl and excess K₂CO₃). Evaporate the acetone from the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude ethyl ester in a solution of sodium hydroxide (NaOH, 2.0 eq) in water/ethanol. Stir the mixture at room temperature or with gentle heating until TLC indicates the complete disappearance of the ester.
-
Rationale: NaOH facilitates the saponification (base-mediated hydrolysis) of the ester to its corresponding carboxylate salt. Ethanol is often used as a co-solvent to improve the solubility of the organic ester in the aqueous base.
-
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.
-
Rationale: Acidification protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, as it is typically much less soluble than its salt form.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.
Reactivity Profile and Applications
The bifunctional nature of this compound makes it a valuable synthon.
-
Carboxylic Acid Reactivity: The acetic acid moiety undergoes typical reactions of carboxylic acids, such as esterification and amide bond formation. For instance, its reaction with hydrazine hydrate yields (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, a precursor for further heterocyclic synthesis.[6]
-
Pyridinone Ring: The pyridinone ring is an electron-rich system, but the amide character reduces its aromaticity and susceptibility to typical electrophilic aromatic substitution compared to pyridine. However, it provides a rigid scaffold and potential hydrogen bonding sites, which is a desirable feature in drug design.
-
Applications as a Building Block: This compound and its derivatives are used as intermediates in the synthesis of more complex molecules.[7] Its structure is a key component in compounds being researched for applications in modulating neurotransmitter systems and in the development of novel therapeutic agents.[8] The pyridinone core is also known for its metal-chelating properties, a feature explored in the design of agents for various biomedical applications.[9]
Spectral Characterization
Unequivocal identification of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the methylene protons (-CH₂-) of the acetic acid group, and distinct multiplets for the four protons on the pyridinone ring. The carboxylic acid proton (-COOH) would appear as a broad singlet, often far downfield.
-
¹³C NMR Spectroscopy: Key resonances would include signals for the carbonyl carbons of both the carboxylic acid and the pyridinone ring, a signal for the methylene carbon, and four signals for the carbons of the pyridinone ring.
-
Mass Spectrometry: The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) would be observed at m/z corresponding to its molecular weight (153.14).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the amide in the pyridinone ring (around 1650-1680 cm⁻¹).
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety.
-
Hazard Identification: The compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]
-
Recommended Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[2] For long-term stability, storage at 4°C is recommended.[1]
References
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- ChemBK. Acetic acid 2-oxo-2H-pyridin-1-yl ester. [Link]
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- Khanum, S. A., et al. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. Der Pharma Chemica, 8(12), 36-44. [Link]
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- MDPI. (2022). Missing Crystal Structure and DFT Study of Calcium Complex Based on 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl) Acetic Acid. Molecules, 27(19), 6529. [Link]
- SciSpace. The crystal structure of acetic acid. [Link]
- Google Patents. EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
- PubChem. 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid.
- PubChem. Piperidin-1-yl-acetic acid.
- Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
- MySkinRecipes. 2-(4-METHYL-2-OXOPYRIDIN-1(2H)-YL)ACETIC ACID. [Link]
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A Comprehensive Technical Guide to (2-oxopyridin-1(2H)-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(2-oxopyridin-1(2H)-yl)acetic acid, a key derivative of the 2-pyridone scaffold, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various functional groups, make it a versatile building block for the synthesis of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into the broader significance of the 2-pyridone core in medicinal chemistry, highlighting its presence in FDA-approved drugs and its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] This guide is intended to be a valuable resource for researchers and scientists working in the field of drug discovery and development.
Nomenclature and Physicochemical Properties
Properly identifying and characterizing a compound is the foundational step in any scientific investigation. This section provides the definitive nomenclature and key physicochemical properties of this compound.
IUPAC Name and Synonyms
The formal IUPAC name for the compound is 2-(2-oxo-1(2H)-pyridinyl)acetic acid . It is also commonly referred to by several synonyms, including:
-
(2-oxo-1(2H)-pyridinyl)acetic acid
-
2-pyridone-N-acetic acid
-
(2-Oxopyridin-1(2H)-yl)acetate[6]
The Chemical Abstracts Service (CAS) registry number for this compound is 56546-36-2 .[7][8]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [8][9] |
| Molecular Weight | 153.14 g/mol | [8][9] |
| Melting Point | 220-223 °C | |
| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 4°C |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is a critical aspect of its accessibility for research and development. This section outlines a common synthetic approach and the expected spectroscopic data for its characterization.
Synthetic Pathway
While various methods exist for the synthesis of 2-pyridone derivatives, a common and straightforward approach for preparing this compound involves the N-alkylation of 2-hydroxypyridine. The general workflow is depicted below:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2-Hydroxypyridine
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Ethyl bromoacetate
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Deprotonation: To a solution of 2-hydroxypyridine in an anhydrous aprotic solvent such as DMF or THF, add a suitable base like sodium hydride or potassium carbonate portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour. The choice of base is critical; sodium hydride ensures complete deprotonation, leading to a more efficient subsequent reaction.
-
N-Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification of the Ester Intermediate: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain ethyl (2-oxopyridin-1(2H)-yl)acetate.
-
Hydrolysis: Dissolve the purified ester in a suitable solvent and add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Isolation of the Final Product: If acid hydrolysis is used, cool the reaction mixture and the product will often precipitate. If base hydrolysis is used, acidify the reaction mixture with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
-
Pyridone ring protons: δ 6.0-8.0 ppm
-
Methylene protons (-CH₂-): δ 4.5-5.0 ppm
-
Carboxylic acid proton (-COOH): A broad singlet, typically δ > 10 ppm
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the pyridone ring, the carbons of the aromatic ring, the methylene carbon, and the carboxylic acid carbonyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹
-
C=O stretch (pyridone carbonyl): Around 1650-1690 cm⁻¹
-
C=O stretch (carboxylic acid carbonyl): Around 1700-1730 cm⁻¹
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 154.04.
The 2-Pyridone Scaffold in Medicinal Chemistry
The 2-pyridone nucleus is considered a "privileged scaffold" in drug discovery.[1][2] This is due to its ability to mimic a peptide bond, its capacity to engage in hydrogen bonding as both a donor and acceptor, and its favorable physicochemical properties such as metabolic stability and water solubility.[1][2]
Biological Activities of 2-Pyridone Derivatives
Derivatives of 2-pyridone have demonstrated a wide array of biological activities, making them attractive candidates for the development of new drugs.[3][4][5] These activities include:
-
Anticancer: Many 2-pyridone containing compounds have shown potent anticancer activity, with some acting as kinase inhibitors.[1][2]
-
Antibacterial and Antifungal: The 2-pyridone scaffold is found in several natural products with antimicrobial properties.[3]
-
Anti-inflammatory: Certain 2-pyridone derivatives have been shown to possess anti-inflammatory effects.[1]
-
Antiviral: The structural features of 2-pyridones make them suitable for targeting viral enzymes.
-
Cardiotonic: Some 2-pyridone derivatives have shown positive inotropic effects on the heart.[1]
The diverse biological activities of 2-pyridone derivatives are often attributed to their ability to interact with various biological targets through specific binding interactions.
FDA-Approved Drugs Containing the 2-Pyridone Moiety
The therapeutic importance of the 2-pyridone scaffold is underscored by its presence in several FDA-approved drugs.[1][2] Examples include:
-
Ripretinib (2020): A kinase inhibitor used for the treatment of gastrointestinal stromal tumors.[1][2]
-
Tazemetostat (2020): An EZH2 inhibitor for the treatment of certain types of cancer.[1][2]
-
Doravirine (2018): A non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection.[1][2]
-
Duvelisib (2018): A PI3K inhibitor used to treat certain types of lymphoma.[1][2]
-
Palbociclib (2015): A CDK4/6 inhibitor for the treatment of breast cancer.[1][2]
The success of these drugs highlights the potential of the 2-pyridone core in the design of new and effective therapeutic agents.
Mechanism of Action and Signaling Pathways
The mechanism of action of 2-pyridone derivatives is highly dependent on the specific substitutions on the pyridone ring and the nature of the biological target. For instance, in the context of kinase inhibition, the 2-pyridone core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase enzyme.
The following diagram illustrates a generalized mechanism of how a 2-pyridone-based kinase inhibitor might function:
Caption: Generalized mechanism of kinase inhibition by a 2-pyridone derivative.
Future Perspectives and Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The versatility of the 2-pyridone scaffold, coupled with its proven track record in approved pharmaceuticals, ensures that it will remain an area of active research for the foreseeable future. Future efforts will likely focus on the development of more selective and potent 2-pyridone-based inhibitors for a variety of therapeutic targets. The continued exploration of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse derivatives.
References
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022).
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). PubMed. [Link]
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). Hilaris Publisher. [Link]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. [Link]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).
- (2-Oxopyridin-1(2H)-yl)
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An In-Depth Technical Guide to (2-oxopyridin-1(2H)-yl)acetic Acid: Properties, Synthesis, and Applications
Introduction
(2-oxopyridin-1(2H)-yl)acetic acid, also commonly known as 2-pyridone-N-acetic acid, is a heterocyclic compound featuring a pyridone ring N-substituted with an acetic acid moiety. This unique structural arrangement confers a compelling set of physicochemical properties, making it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The pyridone scaffold is a "privileged structure," frequently found in a wide array of natural products and FDA-approved pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding.[1][2][3] The addition of the carboxylic acid functional group provides a reactive handle for further molecular elaboration, enabling its use in the construction of more complex molecules, including novel drug candidates.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's fundamental properties, a robust and reproducible synthesis protocol, analytical characterization methodologies, and a discussion of its current and potential applications, grounded in authoritative scientific literature.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. This section details the core attributes and analytical profile of this compound.
Core Properties
The fundamental identifiers and properties of the title compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [4][5] |
| Molecular Weight | 153.14 g/mol | |
| CAS Number | 56546-36-2 | [4] |
| IUPAC Name | 2-(2-oxopyridin-1-yl)acetic acid | [6][7] |
| Synonyms | (2-oxo-1(2H)-pyridinyl)acetic acid, 2-Pyridone-N-acetic acid |
Physical Data
The compound exists as a stable solid under standard conditions with a high melting point, indicative of its crystalline nature and intermolecular hydrogen bonding capabilities.
| Property | Value | Source(s) |
| Appearance | Solid, crystalline powder | |
| Melting Point | 220-223 °C | |
| Boiling Point | 440.8 °C (at 760 mmHg) | |
| Storage Temperature | 4 °C |
Structural Information
The structure of this compound is central to its reactivity and function.
Caption: 2D Structure of this compound.
Spectroscopic and Analytical Characterization
While specific spectra for this exact compound are not publicly available, a standard analytical workflow would be employed for structural confirmation and purity assessment. Based on the structure and known data for related pyridones, the expected spectroscopic features are as follows.[8][9][10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the four protons on the pyridone ring, typically in the aromatic region (δ 6.0-8.0 ppm), with coupling patterns revealing their connectivity. A sharp singlet corresponding to the two methylene (-CH₂-) protons would appear further upfield (typically δ 4.0-5.0 ppm). A broad singlet for the carboxylic acid proton (-COOH) would also be present, its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR would display seven distinct signals. Two carbonyl carbons (one for the pyridone ring, one for the carboxylic acid) would be the most downfield signals (>160 ppm). The four sp² carbons of the pyridone ring would appear in the δ 100-150 ppm range, and the methylene (-CH₂-) carbon would be the most upfield signal.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (approx. 1700-1725 cm⁻¹), and another strong C=O stretch for the pyridone amide (lactam) ring (approx. 1650-1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 153. A common fragmentation pattern would be the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment at m/z 108.
Caption: Standard workflow for chemical synthesis and analysis.
Part 2: Synthesis and Methodologies
The most direct and logical approach to synthesizing this compound is through the N-alkylation of 2-pyridone. This method is reliable and utilizes readily available starting materials.
Retrosynthetic Analysis
The retrosynthetic pathway involves a single disconnection at the nitrogen-carbon bond, identifying 2-pyridone and a two-carbon electrophile, such as a haloacetic acid, as the key precursors.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
This protocol describes the N-alkylation of 2-pyridone using bromoacetic acid and a suitable base. The selection of a base is critical to deprotonate the 2-pyridone, forming the pyridonate anion, which then acts as the nucleophile. A strong, non-nucleophilic base like sodium hydride is ideal, but a carbonate base like potassium carbonate in a polar aprotic solvent is a safer and often effective alternative.
Materials and Equipment:
-
2-Pyridone (1.0 eq)
-
Bromoacetic acid (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, deionized water, hydrochloric acid (1M), brine
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-pyridone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration with respect to 2-pyridone).
-
Addition of Alkylating Agent: While stirring, add a solution of bromoacetic acid (1.1 eq) in a small amount of DMF dropwise to the suspension at room temperature. Causality Note: The base deprotonates both the 2-pyridone and the bromoacetic acid. Using excess base ensures sufficient pyridonate anion is present to initiate the reaction.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Wash the aqueous layer with ethyl acetate (3x) to remove any unreacted starting material and O-alkylated byproducts. Self-Validation Note: The desired product is a salt at neutral pH and will remain in the aqueous layer, while less polar impurities are removed.
-
Acidification: Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The product, this compound, will precipitate as a solid.
-
Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold ethyl acetate to remove residual impurities.
-
Drying: Dry the purified solid under vacuum to yield the final product. Purity can be confirmed by the analytical methods described in Part 1.4.
Part 3: Applications and Research Significance
The utility of this compound stems from the privileged nature of the 2-pyridone scaffold, which is a cornerstone in drug discovery.[11]
Building Block in Medicinal Chemistry
The 2-pyridone core is a bioisostere for amides and phenols and can act as both a hydrogen bond donor and acceptor, making it highly effective at interacting with biological targets like enzymes and receptors.[2] Molecules containing this scaffold have demonstrated a vast range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3]
The carboxylic acid moiety of this compound is a key functional handle. It allows for straightforward derivatization via standard coupling reactions (e.g., amide bond formation with amines, esterification with alcohols), providing medicinal chemists with a powerful platform to rapidly generate libraries of new chemical entities for screening.
Caption: Potential derivatization pathways from the acid moiety.
Reported Biological Activities
While extensive biological screening data for the title compound itself is limited in public literature, related pyridone derivatives are well-documented for their antimicrobial effects. The pyridone ring is known to play a significant role in antimicrobial activity, sometimes through its ability to chelate metal ions essential for microbial enzymes.[12] Studies on various N-substituted pyridones have shown efficacy against a range of pathogens.
| Activity Type | Pathogen(s) | Significance | Reference |
| Antibacterial | Staphylococcus aureus, Escherichia coli | The pyridone scaffold is a key component in inhibitors of essential bacterial enzymes like FabI. | [13] |
| Antifungal | Candida albicans, Cryptococcus neoformans | Demonstrates broad-spectrum potential against pathogenic fungi. | [14] |
| General Antimicrobial | Various Gram-positive and Gram-negative bacteria | The core structure is a validated starting point for developing new classes of antibiotics. | [15][16] |
The presence of the acetic acid side chain on this compound provides a vector for tuning these biological activities, improving properties like solubility and cell permeability, or introducing new interactions with the biological target.
Part 4: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: The compound is classified as harmful and an irritant.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place as recommended (4 °C).
-
Conclusion
This compound is more than just a simple organic molecule; it is a highly valuable scaffold that combines the biologically privileged 2-pyridone core with a versatile carboxylic acid handle. Its straightforward synthesis and the potential for extensive chemical modification make it an important tool for researchers in drug discovery and materials science. This guide has provided the essential technical information—from fundamental properties and synthesis to potential applications and safety—to enable scientists to effectively utilize this compound in their research endeavors.
References
- Atalan, E., et al. (2012). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. Asian Journal of Chemistry.
- Chen, J., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.
- Choi, E., et al. (2007). Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. The Journal of Antibiotics.
- de la Torre, P., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- Taylor & Francis Online (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- PubChem (2021). 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid. National Center for Biotechnology Information.
- ResearchGate (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- PubChem. (2-Oxopyridin-1(2H)-yl)acetate. National Center for Biotechnology Information.
- Hilaris Publisher (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry.
- ResearchGate. Most significant antimicrobial pyridone.
- El-Sayed, N., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Ovarian Research.
- Organic Chemistry Portal. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
- ResearchGate. Selected N‐substituted 2‐pyridones with biological activity.
- Navarrete-Vázquez, G., et al. (2023). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules.
- R Discovery (2007). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A.
- MDPI (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank.
- ResearchGate (2003). 1 H-NMR spectra of pyridones I.
- Loughborough University Research Repository (2017). Support Information (NMR data) of New Functionalisation Chemistry 2- and 4-Pyridones and Related Heterocycles.
- Gammack, Yam, et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.
- ResearchGate (2025). Triacetic Acid Lactone as a Common Intermediate for the Synthesis of 4-Hydroxy-2-pyridones and 4-Amino-2-pyrones.
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An In-Depth Technical Guide to (2-oxopyridin-1(2H)-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential
Introduction
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties like metabolic stability and water solubility, makes it an attractive moiety for drug design.[1] (2-oxopyridin-1(2H)-yl)acetic acid, also known as 2-pyridone-N-acetic acid, represents a fundamental embodiment of this scaffold. While this specific molecule is primarily a research chemical, its structural motif is central to understanding the therapeutic potential of this class of compounds, most notably exemplified by the anti-fibrotic drug Pirfenidone.
This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, a robust synthetic protocol, and an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, we will explore the significant therapeutic potential of the 2-pyridone scaffold by examining the mechanism of action of structurally related compounds and their impact on key signaling pathways in human disease. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a 2-pyridone ring N-substituted with an acetic acid group. The 2-pyridone ring exists in tautomeric equilibrium with 2-hydroxypyridine, with the lactam form (2-pyridone) predominating in both solid and solution phases.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-pyridone-N-acetic acid, (2-oxo-1(2H)-pyridinyl)acetic acid | [2] |
| CAS Number | 56546-36-2 | [2] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 220-223 °C | [2] |
| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | [2] |
| InChI Key | VMONVJKJUDZYIE-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of 2-hydroxypyridine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This method provides a reliable route to the desired product with good yields.
Experimental Protocol
Step 1: Synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate
-
Reaction Setup: To a solution of 2-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents). The use of a base is crucial for the deprotonation of the 2-pyridone, forming the pyridonate anion, which is a more potent nucleophile.[4]
-
N-Alkylation: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The N-alkylation is favored over O-alkylation due to the "hard and soft acids and bases" (HSAB) principle, where the harder nitrogen anion preferentially attacks the harder sp³-hybridized carbon of the ethyl chloroacetate.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure ethyl (2-oxopyridin-1(2H)-yl)acetate.
Step 2: Hydrolysis of Ethyl (2-oxopyridin-1(2H)-yl)acetate to this compound
-
Reaction Setup: The purified ethyl (2-oxopyridin-1(2H)-yl)acetate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5 equivalents), is added to the solution.[6] The reaction mixture is stirred at 50 °C for 30 minutes to an hour, or until TLC indicates the complete consumption of the starting material.[6]
-
Work-up and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 2 with a dilute solution of hydrochloric acid, which protonates the carboxylate to form the carboxylic acid.[6] The product may precipitate out of the solution upon acidification and can be collected by filtration. If no precipitate forms, the aqueous layer is concentrated to dryness, and the resulting solid is triturated with diethyl ether to remove inorganic salts. The solid product is then collected by filtration and dried under vacuum to yield this compound.[6]
Structural Elucidation and Predicted Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the protons on the 2-pyridone ring and the acetic acid moiety.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~6.3 - 6.5 | d | ~9.0 | 1H |
| H4 | ~7.3 - 7.5 | t | ~7.0 | 1H |
| H5 | ~6.1 - 6.3 | t | ~7.0 | 1H |
| H6 | ~7.4 - 7.6 | d | ~6.0 | 1H |
| CH₂ | ~4.5 - 4.7 | s | - | 2H |
| COOH | >10 | br s | - | 1H |
-
Pyridone Protons (H3-H6): The chemical shifts of the pyridone protons are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom. The signals are expected to appear in the aromatic region, with H6 being the most deshielded due to its proximity to the nitrogen atom.
-
Methylene Protons (CH₂): The singlet for the methylene protons is expected to be downfield due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group.
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~163 |
| C3 | ~105 |
| C4 | ~140 |
| C5 | ~120 |
| C6 | ~140 |
| CH₂ | ~50 |
| COOH | ~170 |
-
Carbonyl Carbons (C2 and COOH): The carbonyl carbons of the pyridone and the carboxylic acid are expected to be the most downfield signals.
-
Pyridone Carbons (C3-C6): The chemical shifts of the pyridone carbons will be in the aromatic region.
-
Methylene Carbon (CH₂): The methylene carbon will appear in the aliphatic region, deshielded by the adjacent nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| C-H (Aromatic) | 3000-3100 | Stretching vibration |
| C-H (Aliphatic) | 2850-3000 | Stretching vibration |
| C=O (Carboxylic Acid) | ~1700-1725 | Stretching vibration |
| C=O (Amide/Lactam) | ~1650-1680 | Stretching vibration |
| C=C (Aromatic) | ~1580-1620 | Stretching vibration |
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 154.1 in positive ion mode and [M-H]⁻ at m/z 152.1 in negative ion mode. The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.
Biological Activity and Therapeutic Potential
While specific biological studies on this compound are limited, the therapeutic potential of the 2-pyridone scaffold is well-established, with Pirfenidone being a prime example of a successful drug molecule incorporating this core structure. Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis (IPF).[7]
Mechanism of Action: Insights from Pirfenidone
Pirfenidone exerts its therapeutic effects by modulating the activity of several key cytokines involved in fibrosis and inflammation.[8] Its mechanism of action is multifaceted and includes:
-
Inhibition of Transforming Growth Factor-beta (TGF-β): TGF-β is a potent pro-fibrotic cytokine that stimulates fibroblast proliferation and the excessive deposition of extracellular matrix components like collagen.[9] Pirfenidone has been shown to inhibit TGF-β signaling, thereby reducing collagen synthesis and mitigating the fibrotic process.
-
Downregulation of Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a crucial role in the inflammatory cascade associated with fibrotic diseases. Pirfenidone inhibits the production and release of TNF-α, contributing to its anti-inflammatory effects.[8]
-
Reduction of other Pro-fibrotic and Pro-inflammatory Mediators: Pirfenidone also reduces the levels of other key mediators such as platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and interleukin-1 beta (IL-1β).[3][9]
The structural similarity between this compound and Pirfenidone suggests that it could serve as a valuable starting point or fragment in the design of novel anti-fibrotic and anti-inflammatory agents. Further derivatization of the acetic acid moiety or substitution on the pyridone ring could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a fundamentally important molecule within the medicinally significant class of 2-pyridones. While detailed experimental data for this specific compound is not extensively published, its structure provides a key foundation for understanding the synthesis, characterization, and therapeutic potential of this scaffold. The well-established anti-fibrotic and anti-inflammatory properties of the structurally related drug, Pirfenidone, highlight the immense potential of the 2-pyridone core in addressing diseases with high unmet medical needs. This technical guide provides researchers with a robust framework for the synthesis and characterization of this compound and serves as a valuable resource for the rational design of novel therapeutics based on this privileged scaffold.
References
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- Schunter, M., et al. (2020). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. International Journal of Molecular Sciences, 21(23), 9295. [Link]
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An In-depth Technical Guide to the Synthesis of (2-oxopyridin-1(2H)-yl)acetic acid
Abstract
(2-oxopyridin-1(2H)-yl)acetic acid is a pivotal chemical intermediate, notably in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its synthesis, with a primary focus on the prevalent N-alkylation of 2-pyridone. We will delve into the mechanistic intricacies that govern regioselectivity, a critical challenge in this synthesis, and present detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical understanding and practical, actionable methodologies for the efficient synthesis of this valuable compound.
Introduction: The Significance of this compound
This compound, a derivative of the 2-pyridone scaffold, has garnered significant attention in medicinal chemistry and process development. Its structure serves as a versatile building block for more complex molecules, most notably in the production of antifibrotic and anti-inflammatory drugs. The strategic importance of this compound necessitates robust and efficient synthetic routes that are scalable and yield high-purity products. This guide will explore the most common and effective pathways to its synthesis, with a particular emphasis on addressing the inherent challenges of the process.
The Primary Synthetic Pathway: A Two-Step Approach
The most widely employed and economically viable route to this compound is a two-step process commencing with the N-alkylation of 2-pyridone, followed by the hydrolysis of the resulting ester intermediate.
Overall Reaction Scheme:
Caption: The two-step synthesis of this compound.
Step 1: N-Alkylation of 2-Pyridone
The cornerstone of this synthesis is the nucleophilic substitution reaction between 2-pyridone and an alkylating agent, typically an ethyl haloacetate such as ethyl chloroacetate or ethyl bromoacetate.
A significant hurdle in this step is the tautomeric nature of 2-pyridone, which exists in equilibrium with its aromatic tautomer, 2-hydroxypyridine.[1] This equilibrium gives rise to an ambident nucleophile, the pyridonate anion, upon deprotonation by a base. This anion possesses two nucleophilic centers: the nitrogen atom and the oxygen atom.[2][3] Consequently, the alkylation reaction can proceed via two competing pathways, yielding the desired N-alkylated product (a 2-pyridone derivative) and an undesired O-alkylated product (a 2-alkoxypyridine derivative).
Caption: The competing N- and O-alkylation pathways of the pyridonate anion.
The ratio of these two products is highly dependent on a multitude of factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[4] Achieving high regioselectivity for N-alkylation is paramount for an efficient synthesis.
The principles of Hard and Soft Acid and Base (HSAB) theory provide a framework for understanding and controlling the N/O selectivity. The nitrogen atom in the pyridonate anion is a "softer" nucleophilic center, while the oxygen atom is "harder".
-
Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile, are commonly employed.[5] These solvents effectively solvate the cation of the base but poorly solvate the pyridonate anion, leaving it highly reactive. In these solvents, the reaction tends to be under kinetic control, favoring attack by the more nucleophilic nitrogen atom, thus leading to a higher proportion of the N-alkylated product. Polar protic solvents, on the other hand, can hydrogen bond with the oxygen atom, potentially hindering its nucleophilicity and also favoring N-alkylation.
-
Base and Counter-ion Effects: The choice of base is critical. Weaker bases, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are often preferred over stronger bases like sodium hydride (NaH).[1][2] The nature of the counter-ion also plays a role. Larger, more polarizable cations (like Cs⁺) are "softer" and associate more loosely with the pyridonate anion, which can favor N-alkylation.
-
Temperature: Lower reaction temperatures generally favor N-alkylation, as this pathway is often kinetically preferred.
The following table summarizes the impact of different bases on the N- versus O-alkylation of a substituted 2-pyridone, illustrating the principles discussed above.
| Base (equiv.) | Solvent | Alkylating Agent | N/O Ratio | Conversion (%) | Reference |
| K₂CO₃ (1.2) | Water/Tween 20 | Benzyl bromide | 10:1 | 76 | [2] |
| Cs₂CO₃ (1.2) | Water/Tween 20 | Benzyl bromide | 8:1 | 69 | [2] |
| i-Pr₂NEt (1.2) | Water/Tween 20 | Benzyl bromide | 12:1 | 85 | [2] |
| i-Pr₂NEt (2.0) | Water/Tween 20 | Benzyl bromide | 14:1 | 94 | [2] |
Data is for the reaction of 5-bromo-2-pyridone with benzyl bromide and is presented to illustrate trends.
The following protocol is a representative procedure adapted from the N-alkylation of a similar heterocyclic system and is a robust starting point for optimization.[6]
Materials:
-
2-Pyridone
-
Ethyl bromoacetate (or chloroacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-pyridone (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2-oxopyridin-1(2H)-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Hydrolysis of Ethyl (2-oxopyridin-1(2H)-yl)acetate
The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved via saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[7]
Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid product.
Caption: The two-stage process of ester hydrolysis (saponification).
This protocol is based on a general and reliable procedure for the hydrolysis of esters using lithium hydroxide.[5][8]
Materials:
-
Ethyl (2-oxopyridin-1(2H)-yl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve ethyl (2-oxopyridin-1(2H)-yl)acetate (1.0 eq.) in a 2:1 mixture of THF and deionized water.
-
To the stirred solution, add lithium hydroxide monohydrate (approx. 2-3 eq.).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer again with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Alternative and Modern Synthetic Approaches
While the two-step N-alkylation/hydrolysis pathway is the most common, other methods have been developed to address the challenges of regioselectivity and to improve reaction efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[3] One-pot multicomponent reactions under microwave conditions have been reported for the synthesis of N-substituted 2-pyridones with high selectivity, offering a rapid and efficient alternative to conventional heating.[3]
Regioselective N-Alkylation with α-Keto Esters
A novel and highly regioselective method for the N-alkylation of 2-pyridones involves the use of α-keto esters mediated by P(NMe₂)₃.[1] This reaction proceeds under mild conditions via a deoxygenation process and demonstrates high selectivity and generality, even on a gram scale.[1]
Conclusion
The synthesis of this compound is a well-established yet nuanced process, with the control of regioselectivity during the N-alkylation of 2-pyridone being the most critical aspect. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired N-alkylated product can be achieved. The subsequent hydrolysis of the ester intermediate is a straightforward transformation that completes the synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully and efficiently synthesize this important chemical intermediate. As the field of organic synthesis continues to evolve, newer methods involving microwave assistance and novel reagent systems present exciting opportunities for further optimization of this valuable synthetic pathway.
References
- Maity, S., Guchhait, S., & Elsharif, A. M. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
- Burke, J. L., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 582-585.
- (PDF) Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015). ResearchGate.
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI.
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate.
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2012). PubMed Central.
- Base hydrolysis of esters. (2022). YouTube.
- Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. (2010). National Institutes of Health.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2023). ACS Publications.
- Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (n.d.). Sciforum.
- What is a simple way to convert an ester into carboxylic acid? (2014). ResearchGate.
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The Core Mechanism of (2-oxopyridin-1(2H)-yl)acetic Acid: A Technical Guide for Researchers
Abstract
The (2-oxopyridin-1(2H)-yl)acetic acid moiety represents a privileged scaffold in medicinal chemistry, serving as the foundational structure for a range of therapeutic agents. While the direct mechanism of action of the parent compound is not extensively characterized, its derivatives have demonstrated significant pharmacological activity across various disease models. This technical guide provides an in-depth exploration of the core mechanism of action associated with this chemical entity, with a primary focus on its most prominent derivative, Pirfenidone. Pirfenidone is an approved anti-fibrotic and anti-inflammatory agent for the treatment of idiopathic pulmonary fibrosis (IPF). This guide will dissect the multifaceted molecular pathways modulated by compounds containing the this compound core, offering researchers and drug development professionals a comprehensive understanding of its therapeutic potential and the experimental methodologies to evaluate it.
Introduction: The this compound Scaffold
This compound is a heterocyclic compound featuring a pyridinone ring linked to an acetic acid group.[1][2] While modest in structure, this scaffold has proven to be a fertile ground for the development of bioactive molecules. Its chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities. The most notable example of a drug built upon this scaffold is Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), a testament to the therapeutic potential inherent in the this compound core.[3] Although the precise molecular activities of Pirfenidone are still being fully elucidated, its clinical efficacy in IPF provides a robust framework for understanding the mechanistic underpinnings of this class of compounds.[4]
This guide will delve into the established anti-fibrotic, anti-inflammatory, and antioxidant mechanisms associated with the this compound scaffold, primarily through the lens of Pirfenidone. Furthermore, we will explore the broader utility of this scaffold in the design of novel therapeutics targeting other disease areas.
Core Mechanism of Action: Insights from Pirfenidone
The therapeutic effects of Pirfenidone, and by extension, the potential of the this compound scaffold, are attributed to a multi-faceted mechanism of action that converges on the inhibition of key pathological processes in fibrosis and inflammation.[5][6]
Anti-Fibrotic Effects: Attenuation of the TGF-β Signaling Pathway
A central tenet of the anti-fibrotic action of Pirfenidone is its ability to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.[7][8] TGF-β promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue scarring.[9]
Pirfenidone has been shown to downregulate the production of TGF-β1.[5] This, in turn, inhibits the downstream signaling cascade involving the phosphorylation of Smad proteins (Smad2 and Smad3), which are key transcription factors that drive the expression of pro-fibrotic genes.[7][8] By attenuating this pathway, Pirfenidone effectively reduces fibroblast proliferation, differentiation into myofibroblasts, and the synthesis of collagen and fibronectin.[4][5]
Figure 1: Simplified signaling pathway of TGF-β-mediated fibrosis and the inhibitory points of this compound derivatives like Pirfenidone.
Anti-Inflammatory Properties
Chronic inflammation is a key driver of fibrotic diseases.[6] Pirfenidone exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][6] This modulation of the inflammatory milieu contributes to the overall reduction in tissue damage and subsequent fibrosis.
Antioxidant Activity
Oxidative stress is another critical factor in the pathogenesis of fibrosis.[6] Pirfenidone has been shown to possess antioxidant properties, helping to neutralize reactive oxygen species (ROS) and reduce oxidative stress.[6] This protective effect helps to mitigate cellular damage and further dampen the inflammatory and fibrotic responses.
The this compound Scaffold in Drug Design
The versatility of the this compound scaffold has been leveraged to develop derivatives with diverse pharmacological activities beyond anti-fibrotic effects. This underscores the importance of this core structure as a "privileged scaffold" in drug discovery.
-
Factor XIa Inhibitors: Derivatives of this compound have been synthesized and evaluated as selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation. These compounds show promise as potential antithrombotic agents with a reduced risk of bleeding compared to traditional anticoagulants.[10]
-
Antimicrobial and Anticancer Agents: Recent studies have explored 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a similar core structure, for their antimicrobial and anticancer activities. Certain derivatives have shown promising activity against multidrug-resistant pathogens and cancer cell lines.[11]
-
Quorum Sensing Quenchers: Novel 2-oxo-pyridine derivatives have been synthesized and shown to possess quorum sensing quenching potential, suggesting their possible application in combating bacterial infections by disrupting their communication systems.[12]
These examples highlight the adaptability of the this compound core for generating a wide array of therapeutic agents.
Experimental Protocols for Evaluating Bioactivity
To aid researchers in the investigation of compounds containing the this compound scaffold, this section provides detailed, step-by-step methodologies for key in vitro experiments.
In Vitro Anti-Fibrotic Activity Assessment
A common in vitro model for studying fibrosis involves the use of fibroblasts, which can be induced to differentiate into myofibroblasts by treatment with TGF-β.[13]
Experimental Workflow: In Vitro Anti-Fibrotic Assay
Figure 2: A general experimental workflow for assessing the in-vitro anti-fibrotic activity of test compounds.
Protocol 1: Collagen Quantification (Sirius Red Assay)
This protocol provides a method for quantifying total soluble collagen in cell culture supernatants.[14][15]
-
Sample Preparation:
-
Culture fibroblasts in a 6-well plate to near confluence.
-
Treat cells with the test compound and/or TGF-β for 48-72 hours.
-
Collect the cell culture supernatant.
-
-
Staining:
-
Add 100 µL of Sirius Red dye solution (0.1% in saturated picric acid) to 500 µL of supernatant.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
-
Precipitation and Washing:
-
Centrifuge at 10,000 x g for 15 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of 0.01 M HCl. Repeat the centrifugation and discard the supernatant.
-
-
Elution and Measurement:
-
Dissolve the pellet in 250 µL of 0.1 M NaOH.
-
Transfer 100 µL of the dissolved sample to a 96-well plate.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of rat tail collagen I.
-
Calculate the collagen concentration in the samples based on the standard curve.
-
Table 1: Quantitative Data Summary (Hypothetical)
| Treatment Group | Collagen Concentration (µg/mL) | TNF-α Level (pg/mL) | α-SMA Expression (Relative Units) |
| Control | 15.2 ± 2.1 | 5.8 ± 1.2 | 1.0 ± 0.1 |
| TGF-β (10 ng/mL) | 48.5 ± 5.3 | 12.3 ± 2.5 | 3.5 ± 0.4 |
| TGF-β + Compound X (10 µM) | 25.1 ± 3.0 | 7.1 ± 1.5 | 1.8 ± 0.2 |
| TGF-β + Pirfenidone (100 µM) | 22.8 ± 2.8 | 6.5 ± 1.3 | 1.6 ± 0.2 |
In Vitro Anti-Inflammatory Activity Assessment
Protocol 2: Cytokine Measurement (ELISA)
This protocol outlines the general steps for measuring the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants using a sandwich ELISA.[16][17][18][19][20]
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate and add cell culture supernatants and standards to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Addition and Measurement:
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the recombinant cytokine.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Future Directions and Conclusion
The this compound scaffold has proven its value in the development of Pirfenidone, a clinically effective drug for a debilitating fibrotic disease. The multifaceted mechanism of action, encompassing anti-fibrotic, anti-inflammatory, and antioxidant properties, provides a strong foundation for the continued exploration of this chemical class.
Future research should focus on:
-
Elucidating the direct biological targets of the parent this compound molecule to better understand its intrinsic activity.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives for specific therapeutic targets.
-
Exploring the application of this scaffold in other fibrotic conditions (e.g., liver and kidney fibrosis) and inflammatory diseases.
-
Developing novel derivatives with improved pharmacokinetic and pharmacodynamic profiles.
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- 20. droracle.ai [droracle.ai]
The Multifaceted Biological Activities of 2-Pyridone Derivatives: A Technical Guide for Drug Discovery Professionals
The 2-pyridone scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of 2-pyridone derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the mechanistic underpinnings of their bioactivities, and provides detailed experimental protocols for their evaluation.
The 2-Pyridone Core: A Versatile Pharmacophore
The 2-pyridone ring system, a six-membered heterocycle with a carbonyl group adjacent to the nitrogen atom, exists in tautomeric equilibrium with its 2-hydroxypyridine form.[1] This structural feature, combined with its ability to act as both a hydrogen bond donor and acceptor, allows 2-pyridone derivatives to mimic various biological recognition motifs and interact with a wide array of biomolecular targets.[1] This versatility has led to the development of numerous FDA-approved drugs containing the 2-pyridone core, highlighting its significance in modern drug discovery.
Anticancer Activity: Targeting Key Oncogenic Pathways
2-Pyridone derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways and the induction of programmed cell death.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A significant number of anticancer 2-pyridone derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. Two notable targets are the PIM-1 kinase and the Epidermal Growth Factor Receptor (EGFR).
PIM-1 Kinase Inhibition: The Proviral Integration site for Moloney murine leukemia virus (PIM-1) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and drug resistance. Overexpression of PIM-1 is associated with various cancers. Certain 2-pyridone derivatives have been designed to specifically inhibit PIM-1, thereby disrupting downstream signaling pathways that promote cancer cell survival.
DOT Script for PIM-1 Signaling Pathway
Caption: PIM-1 signaling pathway and its inhibition by 2-pyridone derivatives.
EGFR Signaling Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the Ras-Raf-MAPK and PI3K-Akt pathways. These pathways are central to cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers. 2-Pyridone derivatives have been developed to act as EGFR tyrosine kinase inhibitors (TKIs), blocking the autophosphorylation of the receptor and subsequent activation of downstream oncogenic signaling.
DOT Script for EGFR Signaling Pathway
Caption: EGFR signaling pathway and its inhibition by 2-pyridone derivatives.
Apoptosis Induction: Beyond kinase inhibition, many 2-pyridone derivatives induce apoptosis in cancer cells. This can be a direct consequence of inhibiting pro-survival pathways or through other mechanisms such as the induction of DNA damage. The induction of apoptosis is a critical endpoint for the efficacy of anticancer drugs.
Experimental Protocols for Anticancer Activity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-pyridone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 2-pyridone derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that is specifically cleaved by activated caspase-3/7, releasing a luminescent or fluorescent signal that is proportional to the enzyme's activity.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the 2-pyridone derivative.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Presentation: Anticancer Efficacy of 2-Pyridone Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-pyridone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source |
| 11a-c | MCF-7 (Breast) | 56.3–78.3 | 5-Fluorouracil (13.1) | [1][2] |
| 17c | HCT-116 (Colon) | 9.6 | Doxorubicin (2.4) | [1] |
| 17d | HCT-116 (Colon) | 9.3 | Doxorubicin (2.4) | [1] |
| 17b | HeLa (Cervical) | 10.7 | Doxorubicin (1.8) | [1] |
| 4d | EAC (Ascites) | 75.32 | Doxorubicin (68.13) | [3] |
| 4e | EAC (Ascites) | 20.77 | Doxorubicin (68.13) | [3] |
| 4e | HepG2 (Liver) | 19.2 | Doxorubicin (38.46) | [3] |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.11 (72h) | Doxorubicin (1.93) | [4] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. 2-Pyridone derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5]
Mechanism of Action: Targeting Essential Microbial Processes
Antibacterial Mechanism: A key mechanism of action for antibacterial 2-pyridone derivatives is the inhibition of bacterial DNA gyrase.[6][7][8][9] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.
Antifungal Mechanism: The antifungal activity of some 2-pyridone derivatives is attributed to the inhibition of ergosterol biosynthesis.[2][10][11][12][13][14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Disruption of its synthesis leads to impaired membrane integrity and fungal cell death.
Experimental Protocols for Antimicrobial Susceptibility Testing
Principle: The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the 2-pyridone derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Spectrum of 2-Pyridone Derivatives
The following table summarizes the in vitro antimicrobial activity of selected 2-pyridone derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Source |
| PS757 | Enterococcus faecalis | - | [4] |
| EC240 | Enterococcus faecalis | - | [4] |
| 5k | Staphylococcus aureus (MRSA) | 4 | [15] |
| L¹¹ | Staphylococcus aureus | 2-16 | [16] |
| L¹¹ | Staphylococcus aureus (MRSA) | 2-4 | [16] |
| L¹¹ | Enterococcus spp. (resistant) | 2-8 | [16] |
| 6q | Escherichia coli (resistant strains) | 8 (MIC₉₀) | [7] |
| PYR | Candida albicans | 12.5 | [15][17] |
| 6d | Candida albicans | - | [3] |
| Compound 3 | Colletotrichum higginsianum | 125 | [18] |
| Compound 5 | Colletotrichum higginsianum | 125 | [18] |
Antiviral Activity: Combating Viral Infections
2-Pyridone derivatives have also shown promise as antiviral agents, with notable activity against viruses such as the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[8][19][20]
Mechanism of Action: Inhibition of Viral Enzymes
A primary mechanism for the antiviral activity of 2-pyridone derivatives is the inhibition of viral enzymes that are critical for replication. For instance, certain derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 reverse transcriptase, an enzyme essential for converting the viral RNA genome into DNA.[5][21][22][23][24] Other derivatives have been shown to inhibit the replication of HBV DNA.[8][19]
Experimental Protocol for Antiviral Activity Assessment
Principle: The plaque reduction assay is a standard method to determine the antiviral activity of a compound. It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a lytic virus in a cell monolayer.
Protocol:
-
Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the 2-pyridone derivative.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Anti-inflammatory Activity
Several 2-pyridone derivatives have demonstrated anti-inflammatory properties.[16][25][26][27] A common in vitro method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol for In Vitro Anti-inflammatory Activity
Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 2-pyridone derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Perspectives
The 2-pyridone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer to antimicrobial and antiviral, underscore its importance in medicinal chemistry. The mechanisms of action, often involving the inhibition of key enzymes in pathogenic pathways, provide a rational basis for further drug design and optimization. The experimental protocols detailed in this guide offer a standardized framework for the in vitro evaluation of novel 2-pyridone compounds, facilitating the identification and development of the next generation of drugs to address unmet medical needs. Future research should focus on exploring novel molecular targets, understanding structure-activity relationships in greater detail, and leveraging computational approaches to design more potent and selective 2-pyridone-based therapeutics.
References
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- Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues. PubMed. [Link]
- Synthesis and Evaluation of 2-pyridinone Derivatives as HIV-1-specific Reverse Transcriptase Inhibitors. 4. 3-[2-(Benzoxazol-2-yl)ethyl] - PubMed. [Link]
- Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H) - PubMed. [Link]
- 2-Pyridinone Derivatives: A New Class of Nonnucleoside, HIV-1-specific Reverse Transcriptase Inhibitors - PubMed. [Link]
- Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed. [Link]
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- Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. PMC. [Link]
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- Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]
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- In vivo and In vitro Anti-inflammatory, Antipyretic and Ulcerogenic Activities of Pyridone and Chromenopyridone Derivatives, Physicochemical and Pharmacokinetic Studies | Request PDF.
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- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. [Link]
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- Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. PubMed. [Link]
- Synthesis and Antibiotic Activity Study of Pyridine Chalcone Derivatives against Methicillin-Resistant Staphylococcus aureus. Bentham Science. [Link]
- Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives.
- Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. PMC. [Link]
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- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram- Positive Bacteria. Preprints.org. [Link]
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- Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. [Link]
- Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone deriv
- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]
- DNA Gyrase as a Target for Quinolones. MDPI. [Link]
- Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. PubMed. [Link]
- What are Ergosterol biosynthesis inhibitors and how do they work?.
- Friend or Foe: Protein Inhibitors of DNA Gyrase. MDPI. [Link]
- Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. PubMed. [Link]
- Inhibitors of Ergosterol Biosynthesis as Antifungal Agents. Bentham Science. [Link]
- Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabr
- Breakpoint tables for interpretation of MICs and zone diameters. European Committee on Antimicrobial Susceptibility Testing. [Link]
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(2-oxopyridin-1(2H)-yl)acetic acid literature review
An In-depth Technical Guide to (2-oxopyridin-1(2H)-yl)acetic acid: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that serves as a pivotal scaffold in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the burgeoning research into its biological activities and applications, particularly through the lens of its various derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the pyridone core in designing next-generation therapeutics.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone ring is a "privileged scaffold" in drug discovery. Its structure is characterized by a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, with the lactam predominating in most conditions.[1] This duality is crucial to its function. The amide group can act as both a hydrogen bond donor and acceptor, allowing it to mimic peptide bonds and interact effectively with biological targets like enzyme active sites.[1][2] Furthermore, the 2-pyridone moiety can serve as a bioisostere for various functional groups, including phenols and pyridine N-oxides, while often conferring favorable drug-like properties such as improved aqueous solubility and metabolic stability.[1]
This compound, by incorporating an acetic acid side chain at the N1 position, combines the versatile binding capabilities of the pyridone ring with a functional group that can enhance solubility and provide an additional point for interaction or further chemical modification. This unique combination makes it and its derivatives compelling candidates for a wide range of therapeutic areas.
Physicochemical Properties and Characterization
This compound is typically a colorless to off-white crystalline solid.[3] Its fundamental properties are summarized in the table below. Characterization is routinely achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[4]
| Property | Value | Source(s) |
| CAS Number | 56546-36-2 | [5][6][7] |
| Molecular Formula | C₇H₇NO₃ | [6] |
| Molecular Weight | 153.14 g/mol | [6][7] |
| Melting Point | 220-223 °C | [7] |
| Boiling Point | 440.8 ± 28.0 °C (at 760 mmHg) | [7] |
| IUPAC Name | 2-(2-oxo-1,2-dihydropyridin-1-yl)acetic acid | [8] |
| Synonyms | (2-oxo-1(2H)-pyridinyl)acetic acid | [7] |
Synthesis and Derivatization
The synthesis of this compound is typically achieved through a multi-step process starting from pyridine. The general strategy involves the formation of the 2-pyridone core followed by N-alkylation.
General Synthesis Workflow
The following diagram illustrates a common and logical pathway for the synthesis of the target compound.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative amalgamation of established chemical transformations for producing 2-pyridones and performing subsequent N-alkylation.[9][10][11]
Step 1: Synthesis of Pyridine N-Oxide
-
Rationale: The pyridine ring is electron-rich and resistant to nucleophilic attack. Oxidation to the N-oxide activates the ring, making the C2 position electrophilic and susceptible to rearrangement.
-
Procedure:
-
To a solution of pyridine in glacial acetic acid, slowly add hydrogen peroxide (30% solution) while maintaining the temperature below 60°C with an ice bath.
-
After the addition is complete, heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting residue is pyridine N-oxide.
-
Step 2: Rearrangement to 2-Pyridone
-
Rationale: Acetic anhydride reacts with the N-oxide, leading to a rearrangement that introduces an acetoxy group at the C2 position. Subsequent hydrolysis yields the thermodynamically stable 2-pyridone tautomer.[10]
-
Procedure:
-
Heat the crude pyridine N-oxide with an excess of acetic anhydride under reflux for 2-3 hours.
-
Cool the mixture and carefully add water to hydrolyze the excess acetic anhydride.
-
Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Evaporate the solvent to yield 2-pyridone, which can be purified by recrystallization or chromatography.
-
Step 3: N-Alkylation with Ethyl Bromoacetate
-
Rationale: The nitrogen of 2-pyridone is nucleophilic and can be alkylated using a suitable electrophile. Using an ester of bromoacetic acid allows for the introduction of the acetic acid moiety in a protected form. A base is required to deprotonate the pyridone nitrogen.
-
Procedure:
-
Dissolve 2-pyridone in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a base such as potassium carbonate (K₂CO₃) and stir the suspension.
-
Add ethyl bromoacetate dropwise to the mixture.
-
Heat the reaction to 50-60°C and stir for several hours until the starting material is consumed.
-
Filter off the inorganic salts and remove the solvent under vacuum. The crude product is ethyl (2-oxopyridin-1(2H)-yl)acetate.
-
Step 4: Ester Hydrolysis to the Final Acid
-
Rationale: The final step is the deprotection of the carboxylic acid by hydrolyzing the ethyl ester under basic conditions, followed by acidification.
-
Procedure:
-
Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water.
-
Add an aqueous solution of potassium hydroxide (KOH) and stir the mixture at room temperature or with gentle heating.[11]
-
Once the hydrolysis is complete (monitored by TLC), distill off the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1N HCl.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
-
Biological Activities and Mechanism of Action
While data on the parent molecule is limited, numerous studies on its derivatives have revealed a broad range of biological activities, primarily centered around enzyme inhibition.
Enzyme Inhibition: A Common Mechanism
The 2-pyridone core is an effective pharmacophore for engaging with enzyme active sites. Docking studies have shown that the pyridone moiety can form crucial hydrogen bonds with key amino acid residues, while the planar ring system can participate in favorable π-stacking or hydrophobic interactions.[2]
A prominent example is the inhibition of bromodomain-containing protein 9 (BRD9). The pyridone moiety of an inhibitor was found to make important hydrogen bond interactions with asparagine (Asn100) and tyrosine (Tyr57, Tyr106) residues in the binding pocket.[2] This ability to anchor a molecule within a target site makes the scaffold highly valuable for designing potent and selective inhibitors. Pyridine-based compounds have demonstrated inhibitory activity against a variety of other clinically important enzymes, including c-Met kinase, thromboxane synthase, and NADH dehydrogenase.[3][4][12]
Caption: Generalized binding mode of a 2-pyridone inhibitor in an enzyme active site.
Antimicrobial and Anticancer Potential
Derivatives of the core structure have shown promising activity against microbial pathogens and cancer cell lines. While the precise mechanism for the title compound is not elucidated, related structures suggest two possibilities:
-
Membrane Disruption: Cationic peptides incorporating acetic acid derivatives have been shown to kill bacteria like MRSA by disrupting the cell membrane.[13]
-
Enzyme Inhibition: The antimicrobial and anticancer effects may also stem from the inhibition of essential microbial or cancer-related enzymes, such as Pim-1 kinase or mutant isocitrate dehydrogenase (IDH1).[2][14]
Applications in Drug Discovery and Research
The versatility of the this compound scaffold is evident from the diverse therapeutic applications of its derivatives. It serves as a key intermediate and structural motif in the development of novel drugs.
-
Central Nervous System (CNS) Agents: The methylated analog, 2-(4-methyl-2-oxopyridin-1(2H)-yl)acetic acid, is used as an intermediate in the synthesis of nootropic (cognitive-enhancing) drugs of the racetam class.[10]
-
Anticoagulants: Oxopyridine derivatives have been rationally designed as highly selective inhibitors of Factor XIa (FXIa), a key target for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.[15]
-
Oncology: Various pyridone-containing molecules have been investigated as inhibitors of kinases (e.g., Pim-1, MNK2) and other proteins (e.g., IDH1, BRD9) implicated in cancer progression.[2][14]
-
Antimicrobials: The scaffold is present in compounds with activity against multidrug-resistant bacteria and fungi.[16]
The following table summarizes the quantitative biological activity for several classes of derivatives, highlighting the therapeutic potential unlocked by modifying the core structure.
| Derivative Class | Target / Assay | Activity (IC₅₀ / MIC) | Source |
| Thieno[2,3-b]pyridines | Pim-1 Kinase Inhibition | IC₅₀ = 12.71 µM | [14] |
| 4,6-Diaryl-2-pyridones | Anticancer (HT29 cell line) | IC₅₀ = 1.2 µM | [17] |
| Cationic β-amino acid peptides | Antibacterial (MDR pathogens) | MIC = 3.1 - 6.2 µM | [13] |
| Pyridinone–thiohydantoins | Mutant IDH1 (R132H) Inhibition | Kᵢ = 0.42 - 9.2 µM | [2] |
Conclusion and Future Outlook
This compound represents a foundational structure in modern medicinal chemistry. Its synthetic accessibility and the inherent ability of the 2-pyridone core to engage in specific, high-affinity interactions with biological macromolecules have cemented its role as a valuable building block. The success of its derivatives as potent enzyme inhibitors across oncology, infectious diseases, and thrombosis underscores the scaffold's vast potential.
Future research should focus on elucidating the specific biological activities of the parent compound itself and exploring novel derivatization strategies of the acetic acid side chain to further optimize potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the rational design of new therapeutics based on this versatile and "privileged" scaffold will undoubtedly continue to yield promising clinical candidates.
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An In-Depth Technical Guide to (2-oxopyridin-1(2H)-yl)acetic acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of (2-oxopyridin-1(2H)-yl)acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, with a focus on the principles of regioselective N-alkylation of the 2-pyridone scaffold, its physicochemical properties, and its potential as a building block for novel therapeutic agents.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone motif is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity to serve as a bioisostere for various functional groups, makes it a versatile scaffold for designing molecules with diverse biological activities. Derivatives of 2-pyridone have demonstrated efficacy as anticancer, anti-inflammatory, antifungal, and enzyme inhibitory agents. The introduction of an acetic acid moiety at the N-1 position, yielding this compound, provides a key functional handle for further molecular elaboration and interaction with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 56546-36-2 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Physical Form | Solid | |
| Melting Point | 220-223 °C | |
| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | |
| Storage Temperature | 4 °C |
Synthesis of this compound: The N-Alkylation Challenge
The synthesis of this compound primarily involves the N-alkylation of 2-pyridone (also known as 2-hydroxypyridine) with a haloacetic acid or its ester. A critical challenge in this synthesis is the regioselectivity of the alkylation. The 2-pyridone tautomer exists in equilibrium with 2-hydroxypyridine, presenting two nucleophilic sites: the nitrogen atom and the oxygen atom. This can lead to a mixture of N-alkylated and O-alkylated products.
Caption: Tautomerism of 2-hydroxypyridine and competing N- vs. O-alkylation pathways.
To favor the desired N-alkylation, the reaction conditions must be carefully controlled. The choice of base, solvent, and alkylating agent plays a crucial role in directing the reaction towards the thermodynamically more stable N-substituted product.
General Synthetic Protocol: N-Carboxymethylation of 2-Pyridone
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-pyridone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 eq). The use of a strong base deprotonates the 2-pyridone, forming the pyridonate anion, which enhances its nucleophilicity.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of bromoacetic acid or ethyl bromoacetate (1.0-1.2 eq) in the same solvent dropwise at room temperature. The choice of an esterified alkylating agent followed by a subsequent hydrolysis step can sometimes improve yields and reduce side reactions.
-
Reaction Monitoring: The reaction mixture is typically heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
If an ester was used, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is then subjected to hydrolysis (e.g., using aqueous NaOH or HCl) to yield the carboxylic acid.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
-
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they can dissolve the reactants and intermediates, and they do not participate in the reaction. They also favor SN2 reactions.
-
Base: The base is crucial for deprotonating the 2-pyridone. The choice of base can influence the N/O selectivity. Stronger bases may favor O-alkylation under certain conditions, while weaker bases like potassium carbonate often provide good N-selectivity.
-
Temperature: Heating the reaction provides the necessary activation energy for the alkylation to proceed at a reasonable rate.
Spectroscopic Characterization
The structural confirmation of synthesized this compound relies on standard spectroscopic techniques. While specific spectra from a single peer-reviewed source are not available, chemical database entries provide expected spectral data.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridone ring and the methylene protons of the acetic acid moiety. The chemical shifts and coupling patterns would confirm the N-substitution.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the pyridone ring, the carbons of the aromatic ring, the methylene carbon, and the carboxylic acid carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the pyridone ring, the C=O stretching of the carboxylic acid, and the broad O-H stretching of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Potential Applications in Drug Discovery and Research
While specific biological activity data for this compound is limited in the public domain, its structural features suggest several promising avenues for research.
Scaffold for Enzyme Inhibitors
The 2-pyridone core is present in numerous enzyme inhibitors. The carboxylic acid group of this compound can act as a key binding motif, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in the active site of an enzyme. A study on substituted 2-oxoquinoline-1-acetic acid derivatives, which share a similar structural motif, demonstrated potent aldose reductase inhibitory activity.[3] This suggests that derivatives of this compound could be explored as inhibitors for various enzymes.
Antimicrobial Potential
Compounds containing a pyrido[2,3-d]pyrimidine structure, which can be synthesized from pyridone derivatives, have shown potential antimicrobial properties.[4] The 2-pyridone scaffold itself is found in compounds with antibacterial and antifungal activity. Therefore, this compound and its derivatives warrant investigation for their antimicrobial efficacy.
A Versatile Synthetic Intermediate
The carboxylic acid functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules. It can be readily converted to esters, amides, and other derivatives, allowing for the construction of libraries of compounds for high-throughput screening in drug discovery programs.
Future Directions
The discovery and development of novel therapeutic agents is an ongoing endeavor. This compound represents a valuable, yet not fully exploited, building block. Future research should focus on:
-
Systematic Biological Screening: A comprehensive evaluation of the compound and its simple derivatives against a panel of biological targets, including kinases, proteases, and microbial strains.
-
Combinatorial Chemistry: Utilizing the carboxylic acid handle to generate diverse libraries of amides and esters for screening.
-
Structural Biology: Co-crystallization of active derivatives with their target enzymes to elucidate the binding mode and guide further structure-based drug design.
By leveraging the inherent potential of the 2-pyridone scaffold and the synthetic versatility of the acetic acid side chain, this compound holds promise for the development of new chemical entities with therapeutic value.
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An In-depth Technical Guide to (2-oxopyridin-1(2H)-yl)acetic acid and its Analogues: From Privileged Scaffold to Therapeutic Agents
Abstract
The 2-pyridone ring is a quintessential "privileged scaffold" in medicinal chemistry, prized for its unique physicochemical properties and its presence in numerous natural products and FDA-approved drugs.[1][2][3] This six-membered nitrogen-containing heterocycle can act as both a hydrogen bond donor and acceptor, and its derivatives often exhibit favorable metabolic stability and solubility.[2][3] This guide provides a comprehensive technical overview of (2-oxopyridin-1(2H)-yl)acetic acid, a foundational structure, and delves into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of its prominent analogues. We will explore field-proven insights into their development as therapeutic agents, focusing on key examples such as the anti-fibrotic drug Pirfenidone and the anti-epileptic agent Perampanel, to provide researchers and drug development professionals with a robust framework for future innovation.
The 2-Pyridone Core: A Foundation for Bioactivity
The versatility of the 2-pyridone moiety stems from its electronic structure and ability to engage in various non-covalent interactions with biological targets.[4] It can serve as a bioisostere for amides, phenols, and other cyclic systems, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of 2-pyridone-containing drugs across a vast spectrum of therapeutic areas, including oncology (Palbociclib, Tazemetostat), virology (Doravirine), and inflammation.[1][2]
The parent compound, this compound, serves as a fundamental building block. Its structure features the characteristic 2-pyridone ring N-substituted with an acetic acid group, providing a key vector for chemical modification and analogue development.[5]
Core Structure: this compound
-
CAS Number: 56546-36-2
-
Molecular Formula: C₇H₇NO₃[6]
-
Molecular Weight: 153.14 g/mol [6]
-
Physical Form: Solid
-
Key Features: Possesses a reactive carboxylic acid handle for derivatization and a heterocyclic core capable of multiple intermolecular interactions.
Synthetic Strategies: Building the 2-Pyridone Library
The synthesis of this compound analogues generally follows convergent strategies where a pre-formed 2-pyridone core is functionalized, or divergent strategies where the ring is constructed with the desired substituents in place.
N-Alkylation of 2-Pyridones: A Primary Workflow
A common and straightforward method for synthesizing this compound and its analogues is the N-alkylation of a corresponding 2-pyridone precursor with a haloacetic acid ester, followed by hydrolysis.
Causality in Protocol Design: The choice of a weak base like potassium carbonate is critical. It is sufficiently basic to deprotonate the pyridone nitrogen, forming a nucleophilic anion, but not so strong as to promote side reactions like hydrolysis of the ester or self-condensation. Acetone is an ideal solvent as it is polar aprotic, effectively dissolving the reactants without participating in the reaction, and its boiling point allows for gentle reflux to drive the reaction to completion.
-
Reaction Setup: To a solution of 2-hydroxypyridine (1.0 eq) in dry acetone (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Affix a condenser and heat the mixture to reflux (approx. 56°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The subsequent hydrolysis to the carboxylic acid is typically achieved using aqueous lithium hydroxide or hydrochloric acid.
This fundamental workflow can be adapted for a wide range of substituted 2-pyridones and alkylating agents to generate a diverse library of analogues.
Therapeutic Analogues in Focus
The true potential of the this compound scaffold is realized through its analogues, which have been successfully developed into potent drugs.
Pirfenidone: An Anti-Fibrotic Agent
Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a cornerstone therapy for idiopathic pulmonary fibrosis (IPF).[7] Although not a direct acetic acid analogue, it is a premier example of a bioactive N-substituted 2-pyridone.
Mechanism of Action: Pirfenidone exhibits a multi-faceted mechanism that is both anti-fibrotic and anti-inflammatory.[7][8] Its primary action involves the downregulation of key pro-fibrotic and inflammatory cytokines.[8][9]
-
Inhibition of TGF-β: Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis.[8][10] Pirfenidone inhibits the TGF-β signaling pathway, which in turn reduces the differentiation of fibroblasts into myofibroblasts—the primary cells responsible for excessive collagen deposition.[8][11]
-
Reduction of TNF-α: It also decreases the production of tumor necrosis factor-alpha (TNF-α), a potent inflammatory cytokine.[8][9]
-
Antioxidant Effects: Pirfenidone has demonstrated antioxidant properties, mitigating the oxidative stress that contributes to lung tissue damage in IPF.[8]
This combined activity reduces fibroblast proliferation and the production of extracellular matrix components, thereby slowing the progression of fibrosis.[7][11]
Broader Bioactivities and Structure-Activity Relationships (SAR)
Research into analogues of this compound has uncovered a wide array of biological activities. [12][13]Systematic modification of the 2-pyridone core has yielded valuable SAR insights.
| Compound Class | Therapeutic Target/Activity | Key SAR Insights | Reference |
| N-Aryl-2-pyridones | Anti-HBV Agents | N-aryl substituents generally show superior anti-HBV DNA replication activity compared to N-alkyl substituents. | [4] |
| 4-Substituted-2-pyridones | Anticancer (BRD4 Protein) | Di-substitution on the C4-phenyl ring significantly improves inhibitory activity against the BRD4 protein. | [12] |
| Pyrido[2,3-d]pyrimidin-7-ones | Anti-HCV (NS5B Polymerase) | Fusing a pyrimidine ring to the 2-pyridone core led to potent and selective inhibitors of the hepatitis C virus NS5B polymerase. | [12] |
| 3-Hydroxypyridin-2(1H)-ones | Influenza Endonuclease Inhibitors | The presence of the 3-hydroxy group is often crucial for chelating metal ions in the active site of viral endonucleases. | [4] |
| Pyridone-Quinazoline Hybrids | Anticancer (MCF-7, HeLa, HepG2) | Hybrid molecules combining the pyridone and quinazoline scaffolds displayed potent inhibition of cancer cell lines with IC₅₀ values in the low micromolar range. | [4] |
These findings underscore the modularity of the 2-pyridone scaffold. The positions on the ring (C3, C4, C5, C6) and the N1-substituent are all amenable to modification, and subtle changes can dramatically influence target specificity and potency. [4]For instance, electron-withdrawing or -donating groups, steric bulk, and the introduction of additional hydrogen-bonding moieties are all critical parameters in rational drug design. [12]
Conclusion and Future Outlook
This compound and its analogues represent a rich and productive field of medicinal chemistry. The 2-pyridone core is a validated privileged scaffold that continues to yield novel therapeutic agents. The success of drugs like Pirfenidone and Perampanel validates the potential of this compound class and provides a strong foundation for further exploration.
Future research will likely focus on:
-
Novel Scaffolds: Expanding beyond simple substitutions to include fused ring systems and hybrid molecules to target complex diseases. [4][12]* Targeted Therapies: Leveraging SAR data and computational modeling to design analogues with high selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.
-
Advanced Synthetic Methods: Employing modern techniques like multicomponent reactions (MCRs) to rapidly generate diverse chemical libraries for high-throughput screening. [1][2] The ongoing investigation into this versatile chemical family promises to deliver the next generation of innovative medicines for a wide range of human diseases.
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Spectroscopic Data for (2-oxopyridin-1(2H)-yl)acetic acid: A Technical Guide
Introduction
(2-oxopyridin-1(2H)-yl)acetic acid, also known as 2-pyridone-N-acetic acid, is a key heterocyclic compound. Its structure, featuring a pyridone ring N-substituted with a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The pyridone scaffold is present in numerous biologically active molecules, and the acetic acid side chain provides a handle for further chemical modifications.[1]
Accurate structural elucidation and purity assessment are paramount in any research and development context. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering not just the data itself, but the underlying principles and experimental rationale essential for researchers, scientists, and drug development professionals. The data and interpretations presented herein are grounded in authoritative sources, ensuring scientific integrity.[2]
Molecular Structure and Key Spectroscopic Features
The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure.
The structure consists of a six-membered pyridone ring and an acetic acid group attached to the nitrogen atom. This arrangement dictates the expected spectroscopic signals: protons and carbons of the aromatic-like ring, a methylene group, and a carboxylic acid group. Each spectroscopic technique will probe different aspects of this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Experience: The "Why" of NMR Experimental Design
The choice of solvent and specific NMR experiments is critical for obtaining high-quality, interpretable data.
-
Solvent Selection: A deuterated solvent that readily dissolves the analyte is required. Acetone-d₆ was chosen for the ¹H NMR analysis presented here, as it is a polar aprotic solvent capable of dissolving the polar carboxylic acid without the issue of proton exchange that would occur with solvents like D₂O.[4] For ¹³C NMR, a solvent like DMSO-d₆ or methanol-d₄ is often used to ensure solubility and provide a distinct solvent signal that does not overlap with analyte peaks.
-
1D vs. 2D NMR: A standard one-dimensional (1D) ¹H NMR is the first and most crucial experiment. It provides information on the number of different proton environments and their electronic surroundings. A ¹³C NMR spectrum is then acquired to identify all unique carbon atoms. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals, by showing which protons are coupled to each other and which protons are directly attached to which carbons, respectively.[5]
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of acetone-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of acetone-d₆ (δ ~2.05 ppm).
Data Summary & Interpretation: ¹H NMR
The following table summarizes the ¹H NMR spectral data obtained in acetone-d₆.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.62 – 7.60 | m | 1H | H-6 |
| 7.46 – 7.42 | m | 1H | H-4 |
| 6.41 – 6.35 | m | 1H | H-5 |
| 6.26 – 6.21 | m | 1H | H-3 |
| 4.71 | s | 2H | N-CH ₂-COOH |
-
Interpretation:
-
The four signals in the aromatic region (δ 6.2-7.7 ppm) correspond to the four protons on the pyridone ring. The downfield shifts are characteristic of protons on an electron-deficient ring system.[5]
-
The protons adjacent to the nitrogen and carbonyl group (H-6 and H-3) are expected to show distinct shifts. The multiplet nature arises from spin-spin coupling with neighboring protons.
-
The singlet at 4.71 ppm, integrating to 2H, is unequivocally assigned to the methylene (-CH₂-) protons. Its chemical shift is influenced by the adjacent electron-withdrawing nitrogen and carboxyl groups. The singlet nature indicates no adjacent protons to couple with.
-
The carboxylic acid proton (-COOH) is often broad and may not be distinctly observed or could be exchanged with residual water in the solvent. Its chemical shift is highly variable and typically appears far downfield (>10 ppm).[6]
-
Data Summary & Interpretation: ¹³C NMR
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~170 | C =O (Carboxylic Acid) |
| ~163 | C =O (Pyridone) |
| ~140 | C-6 |
| ~138 | C-4 |
| ~120 | C-5 |
| ~106 | C-3 |
| ~50 | N-C H₂-COOH |
-
Interpretation:
-
Two signals are expected in the carbonyl region (δ > 160 ppm): one for the pyridone carbonyl and one for the carboxylic acid carbonyl. The pyridone carbonyl is typically slightly more shielded.[6]
-
Four distinct signals are anticipated for the pyridone ring carbons.
-
A single signal around 50 ppm is expected for the methylene carbon, consistent with a carbon atom attached to a nitrogen and a carboxyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.
Expertise & Experience: The "Why" of IR Experimental Design
The physical state of the sample dictates the chosen methodology. For a solid compound like this compound, the KBr pellet method is a classic and reliable choice.
-
KBr Pellet Method: This technique involves intimately mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a transparent pellet. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). This method provides a high-quality spectrum of the solid-state sample, where intermolecular interactions, such as hydrogen bonding, are prevalent and influence the spectral features.[4]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Thoroughly dry FTIR-grade KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of this compound with approximately 200 mg of the dry KBr until a fine, homogenous powder is formed.
-
Transfer the mixture to a pellet press die.
-
-
Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Summary & Interpretation: IR
The following table outlines the key characteristic IR absorption bands expected for this compound, based on established functional group frequencies.[3][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid, H-bonded) |
| ~1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1650 | Strong, Sharp | C=O stretch (Amide/Pyridone) |
| ~1600 & ~1550 | Medium | C=C and C=N ring stretching |
| ~1250 | Medium | C-O stretch |
-
Interpretation:
-
O-H Stretch: The most diagnostic feature of a carboxylic acid is the extremely broad absorption band from 3300 to 2500 cm⁻¹. This broadness is a direct result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[6]
-
C=O Stretches: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears at a higher wavenumber (~1720 cm⁻¹) than the amide-like C=O stretch of the pyridone ring (~1650 cm⁻¹). The position of the pyridone carbonyl is characteristic and helps confirm the lactam tautomer's presence.
-
Ring Vibrations: The absorptions around 1600 and 1550 cm⁻¹ are characteristic of the pyridone ring, arising from the stretching vibrations of the C=C and C=N bonds.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expertise & Experience: The "Why" of MS Experimental Design
For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the ionization method of choice.
-
Ionization Method: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during the ionization process. This is ideal for determining the molecular weight, as it predominantly generates the intact molecular ion (or a pseudo-molecular ion) with little to no fragmentation. Given the acidic nature of the analyte, ESI would typically be run in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is essential. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the ion, which serves as a powerful confirmation of the compound's identity.[2]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent, such as methanol or acetonitrile/water. A small amount of a volatile base like ammonium hydroxide may be added to facilitate deprotonation for negative ion mode.
-
Instrumentation: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer.
-
Acquisition Parameters (Negative Ion Mode):
-
Capillary Voltage: -2.5 to -3.5 kV
-
Nebulizing Gas (N₂): Flow rate adjusted to produce a stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Summary & Interpretation: Mass Spectrometry
The expected results from an HRMS analysis in negative ion mode are summarized below.
| Ion | Calculated Exact Mass (C₇H₆NO₃⁻) | Observed m/z |
| [M-H]⁻ | 152.0353 | ~152.0353 |
-
Interpretation:
-
The primary observation in the mass spectrum would be an intense peak corresponding to the deprotonated molecule, [M-H]⁻, at an m/z of approximately 152.
-
High-resolution analysis would confirm the mass to several decimal places. The calculated exact mass for the C₇H₆NO₃⁻ ion is 152.0353. An experimentally observed mass within a few parts per million (ppm) of this value provides unequivocal confirmation of the elemental composition.
-
While ESI is a soft ionization technique, some in-source fragmentation might be observed, potentially corresponding to the loss of CO₂ (44 Da) from the carboxylate, which would result in a fragment ion at m/z ~108.
-
Workflow Visualization
The logical flow of spectroscopic analysis for structural elucidation follows a standard, validated path from initial assessment to final confirmation.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. ¹H NMR spectroscopy confirms the proton framework, including the distinct methylene and pyridone ring protons. ¹³C NMR elucidates the carbon backbone. IR spectroscopy provides definitive evidence for the carboxylic acid and pyridone carbonyl functional groups, highlighting the impact of hydrogen bonding. Finally, high-resolution mass spectrometry confirms the elemental composition with high accuracy. Together, these techniques provide an unambiguous and robust characterization, which is a critical prerequisite for the use of this compound in any research or development application, from academic synthesis to pharmaceutical drug discovery.
References
- Greve, E., Lindeman, S. V., Scartelli, C., Lin, L., Flaumenhaft, R., & Dockendorff, C. (2020). Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545. Organic & Biomolecular Chemistry, 18(34), 6665–6681. [Link]
- Greve, E. (2020). 1. DFT-Guided Discovery of Hybrid Catalysts for C-C Bond Formation; 2. Synthesis of a Reported PDI Inhibitor [PhD Thesis, Marquette University].
- Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry, 85(1), 2-9. [Link]
- de la Cruz, P., de la Hoz, A., Langa, F., & Illescas, B. (1997). Mass spectra of NN-linked bi(pyridones) and their isomeric pyrans. Journal of Heterocyclic Chemistry, 34(2), 475-479. [Link]
- Keller, G. H., & Bauer, L. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475-2479. [Link]
- University of Illinois Urbana-Champaign Mass Spectrometry Laboratory (n.d.). Helpful Info.
- Sharma, S. K., Kumar, D., & Singh, P. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-500. [Link]
- OpenStax (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
- University of California, Davis (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- Rajput, A. P., & Sarojini, B. K. (2010). Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research, 2(5), 52-59. [Link]
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805. [Link]
- Wikipedia (n.d.). Electrospray ionization.
- Ghosh, C., & Sleno, L. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 34(4), 497-520. [Link]
- University of Wisconsin-Madison, Department of Chemistry (n.d.). 13C NMR Chemical Shifts.
- Sharma, S. K., Kumar, D., & Singh, P. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 55B(4), 492-500. [Link]
- JoVE (2023). Spectroscopy of Carboxylic Acid Derivatives.
- Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Michigan (n.d.). IR: carboxylic acids.
- LibreTexts Chemistry (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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Tautomerism in 2-Pyridone Compounds: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of heterocyclic chemistry with profound implications for molecular properties and biological activity. Among the most classic and extensively studied examples is the lactam-lactim tautomerism of 2-pyridone and its derivatives. This in-depth technical guide provides a comprehensive exploration of this equilibrium, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing this tautomeric balance, the intricate interplay of factors that influence it, and the analytical methodologies employed for its characterization. Furthermore, this guide will illuminate the critical role of 2-pyridone tautomerism in the rational design and development of novel therapeutics, offering field-proven insights and practical guidance for leveraging this chemical principle.
The Core Principle: Lactam-Lactim Tautomerism in 2-Pyridones
The 2-pyridone ring system exists as a dynamic equilibrium between two primary tautomeric forms: the lactam (amide) form, 2-pyridone, and the lactim (enol) form, 2-hydroxypyridine. This equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.[1][2]
The position of this equilibrium is not fixed but is delicately balanced and highly sensitive to a variety of internal and external factors. Understanding and predicting this balance is paramount, as the distinct electronic and steric properties of each tautomer dictate its chemical reactivity, intermolecular interactions, and, crucially, its biological function.
Factors Influencing the Tautomeric Equilibrium
The predominance of either the lactam or lactim form is a consequence of a complex interplay of environmental and structural factors. A thorough understanding of these influences is essential for controlling and predicting the tautomeric state of 2-pyridone derivatives.
Solvent Effects: A Game of Polarity and Hydrogen Bonding
The solvent environment plays a pivotal role in dictating the tautomeric preference.[3][4]
-
Polar Solvents: In polar protic solvents such as water and alcohols, the lactam form is generally favored.[2] This is attributed to the ability of these solvents to form strong hydrogen bonds with the carbonyl and N-H groups of the lactam, thereby stabilizing this tautomer.[3] The greater dipole moment of the lactam form also contributes to its stabilization in polar media.[5]
-
Nonpolar Solvents: In nonpolar aprotic solvents like cyclohexane and carbon tetrachloride, the lactim form often becomes more significant, and in some cases, can be the predominant species.[2] In these environments, intramolecular hydrogen bonding within the lactim or the formation of dimeric structures can provide stabilization.[6]
-
Dimerization: In solution, 2-pyridone can form hydrogen-bonded dimers. The dimeric form is predominantly in the lactam-lactam configuration, further shifting the equilibrium towards the lactam tautomer, especially in non-polar solvents where solute-solute interactions are more favorable.[6]
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Reference |
| Water | 80.1 | Lactam | [7] |
| Methanol | 32.7 | Lactam | [8] |
| Chloroform | 4.8 | Lactam | [5] |
| Cyclohexane | 2.0 | Lactim/Lactam Mixture | [9] |
| Gas Phase | 1.0 | Lactim | [10] |
Table 1: Influence of solvent polarity on the predominant tautomer of 2-pyridone.
Substituent Effects: Fine-Tuning the Equilibrium
The electronic nature and position of substituents on the pyridone ring can significantly modulate the tautomeric equilibrium.[11]
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, tend to favor the lactim form. By withdrawing electron density from the ring, they increase the acidity of the hydroxyl proton in the lactim tautomer, stabilizing it.
-
Electron-Donating Groups (EDGs): Conversely, EDGs, like amino or methoxy groups, generally favor the lactam form. These groups increase the electron density in the ring, enhancing the basicity of the ring nitrogen and stabilizing the N-H bond of the lactam.
The position of the substituent is also critical. For instance, a substituent at the 6-position can have a more pronounced effect on the tautomeric equilibrium due to its proximity to the tautomerizing functional groups.[12]
Temperature and Physical State
-
Temperature: The tautomeric equilibrium is temperature-dependent. Generally, an increase in temperature can favor the less stable tautomer. The thermodynamics of the interconversion can be studied using variable-temperature spectroscopic techniques.[6]
-
Physical State: In the solid state, the lactam form of 2-pyridone is overwhelmingly favored due to the formation of a stable, hydrogen-bonded crystal lattice.[13]
Analytical Characterization of Tautomeric Equilibria
A multi-faceted analytical approach is typically required to accurately characterize the tautomeric equilibrium of 2-pyridone compounds. This section provides an overview and practical protocols for the most common spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[14] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer, allowing for the determination of their relative concentrations.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Tautomer Ratio Determination
-
Sample Preparation:
-
Accurately weigh a known amount of the 2-pyridone compound (typically 1-5 mg) and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[15][16] The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a precise volume (e.g., 0.6-0.7 mL) of a deuterated solvent of choice.[15] The choice of solvent is critical as it will influence the tautomeric equilibrium.
-
Ensure complete dissolution of the sample and internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. A T₁ determination experiment may be necessary for unknown compounds.
-
Sufficient Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[17]
-
Uniform Excitation: Ensure the excitation pulse uniformly excites the entire spectral width of interest.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals corresponding to each tautomer and the internal standard.
-
Calculate the molar ratio of the tautomers using the following formula:
Ratio (Lactam:Lactim) = (Integral_Lactam / N_Lactam) : (Integral_Lactim / N_Lactim)
where Integral is the integration value of a specific signal and N is the number of protons giving rise to that signal.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the lactam and lactim forms typically exhibit distinct absorption spectra due to their different chromophoric systems.[7][18] The equilibrium constant (K_T) can be determined by analyzing the changes in the absorption spectrum as a function of solvent or pH.
Experimental Protocol: Determination of Tautomeric Equilibrium Constant (K_T) by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the 2-pyridone compound in a suitable solvent (e.g., methanol).
-
Prepare a series of solutions with varying concentrations of the compound in the solvent of interest.
-
For pH-dependent studies, prepare a series of buffer solutions covering a wide pH range. Add a constant aliquot of the stock solution to each buffer.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the absorption maxima (λ_max) for the lactam and lactim forms. This can be aided by studying locked N-methyl (lactam) and O-methyl (lactim) analogues.
-
-
Data Analysis:
-
The equilibrium constant, K_T = [Lactim]/[Lactam], can be determined using various methods, including the analysis of isosbestic points and by applying the following equation at a wavelength where both tautomers absorb:
A = ε_Lactam * C_Lactam * l + ε_Lactim * C_Lactim * l
where A is the absorbance, ε is the molar absorptivity, C is the concentration, and l is the path length. By measuring the absorbance at different concentrations or pH values and using the known molar absorptivities of the individual tautomers (often determined from the locked analogues), the concentrations of each tautomer at equilibrium can be calculated, and thus K_T can be determined.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer. The lactam form is characterized by a strong carbonyl (C=O) stretching vibration (typically around 1650-1690 cm⁻¹), while the lactim form exhibits a C=N stretching band and an O-H stretching band. IR spectroscopy is particularly useful for studying hydrogen bonding and dimerization.[6][19]
Experimental Protocol: FTIR Analysis of Hydrogen Bonding in 2-Pyridone Dimers
-
Sample Preparation:
-
Prepare a series of solutions of the 2-pyridone compound in a non-polar solvent (e.g., CCl₄ or CHCl₃) at varying concentrations.
-
For solid-state analysis, prepare a KBr pellet or use an ATR accessory.
-
-
FTIR Data Acquisition:
-
Record the FTIR spectrum for each sample.
-
Pay close attention to the N-H and C=O stretching regions for the lactam form and the O-H stretching region for the lactim form.
-
-
Data Analysis:
-
In solution, the presence of both sharp "free" N-H stretching bands and broad, lower-frequency "hydrogen-bonded" N-H bands indicates an equilibrium between monomeric and dimeric species.
-
The shift in the C=O stretching frequency upon dilution can also provide evidence for the disruption of hydrogen-bonded dimers.
-
By analyzing the concentration dependence of the absorbances of the monomer and dimer bands, the equilibrium constant for dimerization can be determined.
-
Computational Modeling of Tautomeric Equilibria
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding tautomeric equilibria.[5][11]
Protocol: Predicting Tautomer Ratios using DFT
-
Structure Preparation:
-
Build the 3D structures of the lactam and lactim tautomers of the 2-pyridone derivative.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).[9] The absence of imaginary frequencies confirms that the optimized structures are true minima.
-
-
Solvation Modeling:
-
To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[1] Perform geometry optimizations in the chosen solvent.
-
-
Energy Calculation and Tautomer Ratio Prediction:
-
Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution).
-
The difference in Gibbs free energy (ΔG) between the two tautomers is related to the equilibrium constant (K_T) by the equation:
ΔG = -RT ln(K_T)
where R is the gas constant and T is the temperature in Kelvin.
-
The tautomer with the lower Gibbs free energy is the more stable form.
-
Tautomerism in Drug Design and Development: From Concept to Clinic
The tautomeric state of a 2-pyridone moiety within a drug molecule can have a profound impact on its pharmacological profile, including its binding affinity to the target protein, membrane permeability, and metabolic stability.[3][13]
Impact on Drug-Receptor Interactions
The lactam and lactim forms present different hydrogen bonding patterns. The lactam has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the lactim has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (ring nitrogen). This difference can dramatically alter how a drug binds to its target.[20]
Case Study: PIM-1 Kinase Inhibitors
Several inhibitors of PIM-1 kinase, a target in oncology, incorporate a 2-pyridone scaffold.[4][21] X-ray crystal structures of these inhibitors bound to the kinase reveal that the lactam tautomer is crucial for binding. For instance, in the crystal structure of a potent substituted pyridone inhibitor in complex with PIM-1 (PDB ID: 2OBJ), the N-H group of the pyridone forms a key hydrogen bond with the backbone carbonyl of a glutamate residue in the hinge region of the kinase, while the carbonyl oxygen acts as a hydrogen bond acceptor for a water molecule that mediates further interactions.[22] The lactim tautomer would be unable to form this critical hydrogen bond pattern, leading to a significant loss of potency.
Influence on Physicochemical Properties and Pharmacokinetics
Tautomerism can significantly affect a molecule's lipophilicity (logP), solubility, and pKa, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) properties.[12]
Case Study: Milrinone
Milrinone is a cardiotonic agent used in the treatment of heart failure.[23] It contains a 2-pyridone core. Studies on milrinone and its analogues have shown that their lipophilicity is highly dependent on the tautomeric equilibrium.[12] Electron-withdrawing substituents on the pyridone ring favor the less polar lactim (hydroxypyridine) tautomer, leading to increased lipophilicity. This modulation of lipophilicity through the control of tautomerism can be a valuable strategy for optimizing the pharmacokinetic profile of drug candidates.[24]
Conclusion and Future Perspectives
The lactam-lactim tautomerism of 2-pyridone compounds is a fundamental chemical principle with far-reaching consequences in medicinal chemistry and drug development. A comprehensive understanding of the factors that govern this equilibrium and the analytical techniques to characterize it is essential for any researcher working with this important heterocyclic scaffold. As demonstrated, the ability to predict and control the tautomeric state can be a powerful tool in the design of new drugs with improved potency, selectivity, and pharmacokinetic properties. The continued development of advanced spectroscopic and computational methods will further enhance our ability to harness the subtleties of tautomerism for the creation of next-generation therapeutics.
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- 2PYE: Crystal Structures of High Affinity Human T-Cell Receptors Bound to pMHC RevealNative Diagonal Binding Geometry TCR Clone C5C1 Complexed with MHC - RCSB PDB
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Physicochemical properties of (2-oxopyridin-1(2H)-yl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of (2-oxopyridin-1(2H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridinone Scaffold
This compound is a heterocyclic compound featuring a pyridinone core N-substituted with an acetic acid moiety. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold in the synthesis of novel therapeutic agents.[1] Its derivatives have been explored for a range of biological activities, including the development of central nervous system agents and selective Factor XIa inhibitors for treating thrombotic diseases.[1][2] A thorough understanding of its fundamental physicochemical properties is therefore a critical prerequisite for any drug design and development program, as these parameters directly govern a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME).
This guide provides a detailed examination of the core physicochemical characteristics of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties within the context of drug discovery.
Core Physicochemical Profile
The foundational properties of a drug candidate dictate its interaction with biological systems. For this compound, the combination of a polar pyridinone ring and an ionizable carboxylic acid group results in a distinct physicochemical profile.
Caption: 2D Structure of this compound.
A summary of its key quantitative properties is presented below.
| Property | Value | Significance in Drug Development | Source(s) |
| CAS Number | 56546-36-2 | Unique identifier for substance registration and literature search. | [3] |
| Molecular Formula | C₇H₇NO₃ | Determines the exact mass and elemental composition. | [4] |
| Molecular Weight | 153.14 g/mol | Influences diffusion rates and is a key parameter in "Rule of 5" guidelines. | [5] |
| Appearance | Solid, colorless crystalline solid | Important for formulation, handling, and solubility assessments. | |
| Melting Point | 220-223 °C | Indicates purity and lattice energy; high melting point suggests strong intermolecular forces. | |
| Boiling Point | 440.8 ± 28.0 °C (at 760 mmHg) | Reflects volatility; relevant for purification and stability assessments. | [5] |
| Density | 1.357 g/cm³ | Useful for formulation calculations and process chemistry. | [5] |
| Computed logP | ~0.6 (for acetate form) | Predicts lipophilicity and membrane permeability. A low value suggests hydrophilicity. | [6] |
| pKa | Estimated ~4-5 | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and permeability. | [7] |
Experimental Determination of Critical Parameters
To ensure scientific rigor, computed or estimated values must be validated through experimental measurement. The following sections detail authoritative protocols for determining the acid dissociation constant (pKa) and lipophilicity (logP), two of the most influential properties in drug development.
pKa Determination via Potentiometric Titration
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an acidic molecule like this compound, this equilibrium is crucial for its solubility in aqueous media (like blood plasma) and its ability to cross lipid membranes. Potentiometric titration remains the gold standard for its precise determination.[8]
Causality Behind the Method: This technique works by incrementally neutralizing the acidic functional group with a strong base of known concentration. By monitoring the pH change throughout this process, a titration curve is generated. The inflection point of this curve corresponds to the equivalence point, and the pH at exactly half of the titrant volume required to reach this point is equal to the pKa.[9][10]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).[8] To maintain constant ionic strength, which stabilizes the activity coefficients of the ions, add a background electrolyte like 0.15 M KCl.[8]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes. This is a critical step to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of the target analyte.[8]
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Titration: Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add standardized 0.1 M NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[8]
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Identify the steep inflection point of the resulting sigmoid curve, which is the equivalence point.
-
pKa Calculation: Determine the volume of NaOH at the equivalence point (Veq). The volume at the half-equivalence point is Veq/2. The pH of the solution at this half-equivalence point volume is the pKa of the compound.[9]
Lipophilicity (LogP) Determination via the Shake-Flask Method
Lipophilicity, quantified as the partition coefficient (LogP), is arguably the most important physicochemical property for a drug candidate.[11] It measures the compound's distribution between a lipid phase (n-octanol) and an aqueous phase (water), serving as a surrogate for its ability to cross biological membranes. The shake-flask method is the universally recognized "gold standard" for its direct and accurate measurement.[12]
Causality Behind the Method: This method physically partitions the solute between two immiscible liquids. n-Octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group mimic the amphipathic nature of cell membrane phospholipids. After vigorous mixing to maximize the surface area for partitioning and a settling period to allow thermodynamic equilibrium to be reached, the concentration of the solute in each phase is measured. The ratio of these concentrations gives the partition coefficient, P.[11][13]
Caption: Workflow for LogP determination by the shake-flask method.
Detailed Protocol:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing them to separate overnight. This self-validating step prevents volume changes during the experiment that would alter concentrations.
-
Partitioning: Add a known amount of this compound to a separatory funnel containing known volumes of the pre-saturated n-octanol and water (or a pH 7.4 buffer for LogD measurement).[11]
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, let the funnel stand undisturbed until the two phases have completely separated. This step is time-consuming but essential for accuracy.[12]
-
Phase Separation: Carefully separate the two layers, taking care to avoid cross-contamination, which is a common source of error.[12]
-
Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
LogP Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log₁₀([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ).[14]
Spectroscopic Characterization
While quantitative data provides the foundation, spectroscopic analysis confirms the identity and structural integrity of the compound. For this compound, spectral data is available and provides the following insights[15]:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the proton environment, showing characteristic signals for the pyridinone ring protons and the methylene and carboxylic acid protons of the side chain.
-
Mass Spectrometry (MS): Verifies the molecular weight (153.14 g/mol ) and can provide fragmentation patterns to further confirm the structure.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the strong carbonyl (C=O) stretches for the amide and carboxylic acid, and the broad O-H stretch of the acid.
Conclusion: A Profile for Drug Discovery
This compound presents a physicochemical profile of a polar, hydrophilic molecule. Its high melting point suggests a stable crystalline lattice. The presence of a carboxylic acid group, with an estimated pKa in the acidic range, indicates that it will be predominantly ionized at physiological pH (7.4), contributing to its aqueous solubility. This high solubility is beneficial for formulation but may pose a challenge for passive diffusion across cell membranes, a factor that must be considered and potentially modulated through structural modification in a drug discovery campaign. The experimental protocols detailed herein provide a robust framework for validating these key parameters, ensuring that development decisions are based on accurate and reliable data.
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An In-Depth Technical Guide to the Safe Handling and Application of (2-oxopyridin-1(2H)-yl)acetic acid
This guide provides a comprehensive technical overview of (2-oxopyridin-1(2H)-yl)acetic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The document outlines the compound's core physicochemical properties, provides a detailed synthesis protocol, and establishes rigorous safety and handling procedures. Furthermore, it delves into the reactivity of the 2-pyridone scaffold and explores the applications of its derivatives in contemporary pharmaceutical research.
Compound Profile: Physicochemical and Safety Data
This compound, also known as 2-pyridone-N-acetic acid, is a solid, nitrogen-containing heterocyclic compound. Its structure, featuring both a carboxylic acid moiety and a pyridone ring, makes it a valuable building block in organic synthesis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 56546-36-2 | [1][2][3][4] |
| Molecular Formula | C₇H₇NO₃ | [1][2][3][4] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Melting Point | 220-223 °C | [1][2] |
| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | [1][2] |
| Storage Temperature | 4°C | [1][2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to strict safety protocols is imperative to mitigate risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
-
GHS Pictogram:
-
Signal Word: Warning[1]
-
GHS Hazard Statements:
-
GHS Precautionary Statements: A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, can be found on supplier safety data sheets.[1]
The following diagram illustrates the essential safety workflow for handling this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) with an appropriate haloacetic acid ester, followed by hydrolysis of the resulting ester.[5] This method provides a reliable route to the desired product.
Reaction Scheme
The overall synthetic pathway can be visualized as follows:
Experimental Protocol
Materials:
-
2-Hydroxypyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Step 1: Synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate
-
To a stirred solution of 2-hydroxypyridine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
-
Slowly add ethyl bromoacetate (1.1 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The causality behind using a carbonate base is to deprotonate the 2-hydroxypyridine, forming the more nucleophilic pyridonate anion, which readily attacks the electrophilic carbon of ethyl bromoacetate. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2-oxopyridin-1(2H)-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (2-oxopyridin-1(2H)-yl)acetate (1 equivalent) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (excess).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The ester hydrolysis is a classic saponification reaction.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound.
Reactivity and Stability
The 2-pyridone ring system exhibits a rich and diverse reactivity profile. The presence of the N-acetic acid substituent further influences its chemical behavior.
General Reactivity of the 2-Pyridone Scaffold
The 2-pyridone nucleus can undergo a variety of chemical transformations, including:
-
Electrophilic Aromatic Substitution: The pyridone ring is generally activated towards electrophilic attack at the 3- and 5-positions.
-
N- and O-Alkylation: As demonstrated in the synthesis, the nitrogen and oxygen atoms of the 2-pyridone tautomer are both nucleophilic, leading to potential competition between N- and O-alkylation.[5][6] The reaction conditions, including the choice of base, solvent, and electrophile, can influence the regioselectivity of this reaction.
-
Cycloaddition Reactions: The diene system within the pyridone ring can participate in cycloaddition reactions.[7]
Thermal Decomposition
Applications in Drug Development and Research
The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, as well as its favorable physicochemical properties like metabolic stability and water solubility.[11] Consequently, derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules.
Role as a Pharmacophore
The 2-pyridone motif is a key component in numerous approved drugs and clinical candidates, particularly in the area of kinase inhibitors.[11] Its ability to mimic peptide bonds and interact with biological targets through hydrogen bonding makes it an attractive scaffold for drug design.
Synthetic Intermediate for Bioactive Molecules
This compound and its derivatives serve as versatile starting materials for the synthesis of more complex molecules with a range of pharmacological activities, including:
-
Anticancer Agents: The 2-pyridone core is found in several anticancer drugs.[11]
-
Antimicrobial Agents: Derivatives have shown promising antibacterial and antifungal properties.[1]
-
Central Nervous System (CNS) Agents: The structural features of some derivatives are being explored for the development of nootropic drugs and treatments for neurodegenerative disorders.[12]
The following diagram illustrates the central role of the 2-pyridone scaffold in accessing diverse biologically active compounds.
Conclusion
This compound is a valuable and versatile compound for researchers in the pharmaceutical sciences. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory. Its role as a key synthetic intermediate for a diverse range of biologically active molecules underscores its continued importance in the pursuit of novel therapeutics.
References
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- Wang, Z., et al. (2018). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
- Castillo, J. C., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 236-259. [Link]
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- ResearchGate. (n.d.). Scheme 2. The generation of a mixture of N-alkyl pyridinones.
- Li, Y., et al. (2020). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Organic & Biomolecular Chemistry, 18(28), 5433-5437. [Link]
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Methodological & Application
Synthesis of (2-Oxopyridin-1(2H)-yl)acetic Acid Derivatives: A Detailed Guide for Medicinal Chemists and Researchers
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in numerous natural products and FDA-approved pharmaceuticals highlights its importance.[1][2] The unique chemical properties of 2-pyridones, including their ability to act as hydrogen bond donors and acceptors and their tautomeric equilibrium with 2-hydroxypyridines, make them valuable bioisosteres for various functional groups.[3][4] This versatility contributes to improved drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[3][4]
Derivatives of (2-oxopyridin-1(2H)-yl)acetic acid, in particular, have garnered significant attention as they are key structural motifs in a range of biologically active compounds. These derivatives are integral to the development of novel therapeutics, including kinase inhibitors for cancer treatment.[3][4] The acetic acid side chain provides a crucial handle for further molecular elaboration and interaction with biological targets. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing these valuable compounds, aimed at researchers and professionals in drug development.
Strategic Approaches to Synthesis
The synthesis of this compound derivatives primarily revolves around the N-alkylation of a pre-formed 2-pyridone ring. The key challenge in this approach is achieving selective N-alkylation over the competing O-alkylation, a consequence of the 2-pyridone/2-hydroxypyridine tautomerism.[1][5][6][7] Several strategies have been developed to address this regioselectivity issue.
Direct N-Alkylation of 2-Pyridones
The most direct route involves the reaction of a 2-pyridone with an acetic acid derivative, typically an ethyl bromoacetate or a similar haloacetic acid ester. The choice of base and solvent is critical in directing the reaction towards the desired N-substituted product.
Causality Behind Experimental Choices:
-
Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to deprotonate the 2-pyridone. The resulting pyridonate anion is a softer nucleophile at the nitrogen atom, favoring reaction with the soft electrophilic carbon of the haloacetate.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base without strongly solvating the pyridonate anion, thus enhancing its nucleophilicity.
-
Leaving Group: Bromoacetates are generally more reactive than chloroacetates, leading to faster reaction times.
A common side product is the O-alkylated 2-alkoxypyridine. While often considered an impurity, methods exist to isomerize these 2-alkoxypyridines to the thermodynamically more stable N-alkyl-2-pyridones, sometimes utilizing transition metal catalysts or acid promoters.[5]
Alternative Synthetic Routes
While direct alkylation is prevalent, other methods for constructing the N-substituted 2-pyridone core exist. These can involve multicomponent reactions or the functionalization of pyridine N-oxides.[3][4][8][9] For instance, multicomponent reactions offer an efficient way to generate highly substituted 2-pyridone derivatives in a single step from simple starting materials.[3][4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative.
Protocol 1: Synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate
This protocol details the N-alkylation of 2-hydroxypyridine with ethyl bromoacetate.
Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Hydroxypyridine | 95.10 | 10.0 | 1.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 15.0 | 1.5 |
| Ethyl Bromoacetate | 167.00 | 11.0 | 1.1 |
| Dimethylformamide (DMF) | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine | - | - | - |
| Sodium Sulfate (Na2SO4) | - | - | - |
Procedure:
-
To a stirred solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (2-oxopyridin-1(2H)-yl)acetate.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot corresponding to the product. The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected ¹H NMR spectrum will show a characteristic singlet for the methylene protons of the acetate group and distinct signals for the protons on the pyridone ring.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ester to the corresponding carboxylic acid.
Reaction Scheme:
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- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 7. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-oxopyridin-1(2H)-yl)acetic acid
Introduction: The Versatile (2-oxopyridin-1(2H)-yl)acetic acid Scaffold
This compound is a heterocyclic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid, yet functionalized, pyridone core serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[1][2][3][4] The presence of both a carboxylic acid moiety and a readily modifiable pyridone ring allows for extensive chemical elaboration, making it an attractive starting material for generating compound libraries for high-throughput screening.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. We will delve into its synthesis, key chemical transformations, and potential applications, with a focus on providing detailed, field-proven protocols.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 56546-36-2 | [5] |
| Molecular Formula | C₇H₇NO₃ | [5] |
| Molecular Weight | 153.14 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 220-223 °C | |
| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | |
| Storage Temperature | 4 °C |
Safety Summary:
This compound and its derivatives should be handled with care in a well-ventilated laboratory fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves (nitrile or neoprene are recommended), must be worn at all times.[7] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[7] In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local regulations.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation of 2-Hydroxypyridine
The most common and straightforward method for synthesizing this compound is the N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) with an acetic acid derivative. This reaction is typically carried out under basic conditions to deprotonate the 2-pyridone, forming a nucleophilic pyridonate anion that readily attacks the alkylating agent.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the 2-pyridone, increasing its nucleophilicity. The choice of base can influence the ratio of N-alkylation to O-alkylation, a common side reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often used to dissolve the reactants and facilitate the reaction.
-
Alkylating Agent: Ethyl chloroacetate is a common and effective alkylating agent for this transformation. The ester group can be subsequently hydrolyzed to yield the desired carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxypyridine (1.0 eq) in a suitable solvent such as anhydrous THF.
-
Deprotonation: Add a base, such as sodium hydride (NaH) (1.1 eq), portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification of Ester Intermediate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ethyl (2-oxopyridin-1(2H)-yl)acetate by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH). Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Isolation of the Acid: Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Amide Bond Formation using this compound
The carboxylic acid functionality of this compound is a key handle for further derivatization, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities.[9][10]
Causality of Experimental Choices:
-
Coupling Reagents: Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used in that form.
-
Solvent: Anhydrous polar aprotic solvents such as dichloromethane (DCM) or DMF are typically used.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Activation: Add the coupling reagent (e.g., DCC, 1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a base (e.g., TEA, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Extraction: Wash the filtrate sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product by column chromatography or recrystallization.
Sources
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for (2-oxopyridin-1(2H)-yl)acetic acid in Medicinal Chemistry
Abstract
The 2-pyridone motif is a privileged scaffold in medicinal chemistry, recognized for its versatile roles in drug design.[1][2] This application note provides an in-depth guide to (2-oxopyridin-1(2H)-yl)acetic acid, a key building block that combines the favorable properties of the 2-pyridone core with a functional acetic acid side chain. This structure is crucial for modulating physicochemical properties and establishing key interactions with biological targets. We will explore its role as a bioisostere, its impact on CNS-penetrant drugs, and provide detailed, field-tested protocols for its synthesis and application in relevant biological assays.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Introduction: The Strategic Value of the 2-Pyridone Scaffold
The 2-pyridone ring is a heterocyclic structure of significant interest in the pharmaceutical industry.[1] Its utility stems from several key features:
-
Hydrogen Bonding Capability: The amide-like functionality allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.[2]
-
Bioisosteric Replacement: It serves as an effective bioisostere for amides, phenols, and other heterocyclic rings, enabling chemists to fine-tune properties like lipophilicity, solubility, and metabolic stability.[2]
-
Privileged Structure: The 2-pyridone core is found in numerous natural products and FDA-approved drugs, demonstrating its biological relevance and favorable safety profile.[1]
The addition of an N-acetic acid moiety—creating this compound—further enhances its utility. The carboxylic acid group provides a handle for further derivatization, salt formation to improve solubility, and can act as a crucial interaction point with positively charged residues (e.g., lysine, arginine) in a protein's active site.
Synthesis & Characterization Protocol
A reliable and scalable synthesis is paramount for utilizing any building block in a drug discovery campaign. The following protocol describes a common and efficient method for the N-alkylation of 2-hydroxypyridine.
Protocol: Synthesis of this compound
This protocol involves the reaction of 2-hydroxypyridine with a haloacetic acid under basic conditions.
Materials:
-
2-Hydroxypyridine
-
Chloroacetic acid or Bromoacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl) for acidification
-
Ethanol for recrystallization
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-hydroxypyridine (1.0 eq) and sodium hydroxide (2.2 eq) in water. Stir until a clear solution is formed.
-
Addition of Haloacetic Acid: Slowly add a solution of chloroacetic acid (1.1 eq) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. Slowly acidify the mixture with concentrated HCl to a pH of ~2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven.
Workflow Diagram
Caption: Synthesis workflow for this compound.
Self-Validation: Expected Characterization Data
To ensure the identity and purity of the synthesized compound, the following data should be acquired.
| Property | Expected Value |
| Molecular Formula | C₇H₇NO₃[4] |
| Molecular Weight | 153.14 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 220-223 °C |
| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 1H, COOH), 7.7-7.8 (m, 1H), 7.4-7.5 (m, 1H), 6.3-6.4 (m, 1H), 6.2-6.3 (m, 1H), 4.5-4.6 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~169.0, 161.0, 141.0, 140.0, 122.0, 106.0, 52.0 |
Application in Medicinal Chemistry: Case Study of Perampanel
The utility of the 2-pyridone scaffold is exemplified in the FDA-approved anti-epileptic drug Perampanel (Fycompa) .[5] While Perampanel itself does not contain the acetic acid moiety, its core structure highlights the critical role of the 2-pyridone ring in CNS drug design.
Mechanism of Action
Perampanel is a first-in-class selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor.[6][7]
-
Glutamate and Epilepsy: Glutamate is the primary excitatory neurotransmitter in the brain. Its over-activation, particularly through AMPA receptors, is implicated in the generation and spread of seizures.[6][7]
-
Perampanel's Role: By binding to the AMPA receptor at an allosteric site, Perampanel reduces the receptor's activity.[5][8] This non-competitive antagonism effectively dampens excessive excitatory signaling, thereby reducing neuronal hyperexcitability and controlling seizures. The precise mechanism by which it exerts its antiepileptic effects in humans is still under investigation.[6][8]
Signaling Pathway Diagram
Caption: Perampanel's mechanism as an AMPA receptor antagonist.
Structure-Activity Relationship (SAR) Insights
The 2-pyridone core is essential for Perampanel's activity. SAR studies on 2-pyridone derivatives reveal key insights:
-
Hydrogen Bonding: The pyridone's ability to form hydrogen bonds is crucial for anchoring the molecule within its binding pocket on the AMPA receptor.[9]
-
Planarity and Aromaticity: The planar, aromatic nature of the pyridone ring allows for favorable π-π stacking interactions with aromatic residues in the target protein.
-
Substitution Patterns: The positioning of substituents on the pyridone ring dramatically impacts potency and selectivity. Studies have shown that cyano groups can be particularly effective substituents for enhancing biological activity through potential hydrogen bonding.[9] In other contexts, like urease inhibition, electron-releasing groups on the pyridone scaffold have been shown to be important for modulating activity.[10]
The this compound scaffold provides a rational starting point for exploring these interactions. The N-acetic acid group can be used to probe for nearby basic residues or to attach larger fragments to explore additional binding space, making it a powerful tool for lead optimization.
Protocol: In Vitro Biological Evaluation
To assess the functional activity of novel compounds derived from this compound, a cellular assay measuring AMPA receptor activation is required. A calcium influx assay is a common and robust method.
Protocol: FLIPR-Based Calcium Influx Assay
This protocol uses a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) and a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration upon AMPA receptor activation.
Materials:
-
HEK293 cells stably expressing the target AMPA receptor subtype.
-
Cell culture medium (e.g., DMEM/F-12) with FBS, penicillin/streptomycin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
AMPA (agonist).
-
Test compounds (dissolved in DMSO, then diluted in assay buffer).
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at an appropriate density and grow overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the test compounds (or vehicle control) at various concentrations to the appropriate wells.
-
Baseline Reading: Place the plate in the FLIPR instrument and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition & Measurement: The FLIPR instrument will then add a pre-determined concentration of the agonist (AMPA) to all wells simultaneously. Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the antagonist effect of the test compounds by measuring the reduction in the AMPA-induced fluorescence signal. Determine the IC₅₀ value for each test compound by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
This compound is more than a simple building block; it is a strategic scaffold that embodies key principles of modern medicinal chemistry. Its inherent physicochemical properties, synthetic tractability, and proven relevance in CNS-active agents make it an invaluable asset for drug discovery campaigns. The protocols and insights provided herein offer a robust framework for researchers to synthesize, characterize, and effectively utilize this scaffold to develop novel therapeutics targeting a wide range of diseases.
References
- Vertex AI Search. (n.d.). Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC.
- Krawczyk, S., Otto, M., Otto, A., Coburger, C., Krug, M., Seifert, M., Tell, V., Molnár, J., & Hilgeroth, A. (2011). Discovery of pyridine-2-ones as novel class of multidrug resistance (MDR) modulators: first structure-activity relationships. Bioorganic & Medicinal Chemistry, 19(21), 6309–6315. [Link]
- Khan, K. M., Saad, S. M., Shaikh, N. N., Hussain, S., Fakhri, M. I., & Perveen, S. (2016). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3656–3669.
- Golyandina, N. (2014). Perampanel: Novel Mechanism for the Management of Epilepsy. Practical Neurology. [Link]
- Fycompa. (n.d.). Perampanel Mechanism of Action.
- Wikipedia. (n.d.). Perampanel.
- Mechanism of Action. (2025). Pharmacology of Perampanel (Fycompa); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
- ACS Publications. (n.d.). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- MySkinRecipes. (n.d.). 2-(4-METHYL-2-OXOPYRIDIN-1(2H)-YL)ACETIC ACID.
- Bentham Science. (n.d.). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
- ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery.
- Peterson, E. A., et al. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330–3335. [Link]
- ChemBK. (n.d.). Acetic acid 2-oxo-2H-pyridin-1-yl ester.
- Verga, D., et al. (2022).
- ResearchGate. (n.d.). Structure activity relationship.
- National Center for Biotechnology Information. (n.d.). (2-Oxopyridin-1(2H)-yl)acetate.
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of some new azole- acetanilides. [Link]
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- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. fycompa.com [fycompa.com]
- 9. Discovery of pyridine-2-ones as novel class of multidrug resistance (MDR) modulators: first structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The 2-Pyridone Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Enduring Appeal of the 2-Pyridone Core
The 2-pyridone ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in both natural products and clinically approved pharmaceuticals underscores its significance as a "privileged scaffold".[3][4] This is attributed to its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups like amides and phenols.[3][5] These characteristics allow 2-pyridone derivatives to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[6][7] More than 50 drugs containing the pyridone moiety are currently in clinical use, highlighting the scaffold's versatility and success in generating effective therapeutic agents.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of the 2-pyridone scaffold. We will delve into its diverse biological activities, provide detailed protocols for the synthesis of a representative 2-pyridone derivative and its subsequent biological evaluation, and present visual workflows to elucidate key processes.
Diverse Biological Activities: A Scaffold for All Seasons
The inherent structural features of the 2-pyridone nucleus have enabled the development of drugs targeting a wide range of diseases.[8] Its derivatives have demonstrated potent activities as anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective agents.[1][2]
Anticancer Activity
A significant number of 2-pyridone-containing compounds exhibit potent anticancer properties, often through the inhibition of protein kinases that are crucial for tumor growth and proliferation.[3][9] Notable examples of FDA-approved anticancer drugs featuring the 2-pyridone scaffold include:
-
Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), used in the treatment of HR-positive and HER2-negative breast cancer.[3]
-
Ripretinib (Qinlock®): A broad-spectrum kinase inhibitor used to treat gastrointestinal stromal tumors (GIST).[3]
-
Tazemetostat (Tazverik®): An inhibitor of the methyltransferase EZH2, approved for the treatment of epithelioid sarcoma and follicular lymphoma.[3]
The ability of the 2-pyridone moiety to form key hydrogen bonds within the ATP-binding pocket of kinases is a critical factor in the efficacy of these drugs.[10]
Antiviral and Antibacterial Activity
The 2-pyridone scaffold is also a key component in several antiviral and antibacterial agents. For instance, Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3] In the realm of antibacterial research, derivatives of 2-pyridone have shown promising activity against various bacterial strains.[2] The 2-pyridone scaffold has also been identified as a potential pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[11]
Other Therapeutic Areas
Beyond oncology and infectious diseases, 2-pyridone derivatives have shown promise in a variety of other therapeutic areas, including:
-
Anti-inflammatory: By targeting key inflammatory mediators.[2]
-
Neuroprotective: With potential applications in neurodegenerative diseases like Alzheimer's.[3]
-
Cardiotonic: Demonstrating positive effects on heart muscle function.[5]
The following table summarizes the diverse biological activities of some notable 2-pyridone-containing compounds:
| Compound/Drug Name | Biological Activity | Therapeutic Area | Key Molecular Target(s) |
| Palbociclib | Anticancer | Oncology | CDK4/6 |
| Ripretinib | Anticancer | Oncology | KIT, PDGFRA |
| Doravirine | Antiviral | Infectious Disease | HIV-1 Reverse Transcriptase |
| Pirfenidone | Anti-fibrotic, Anti-inflammatory | Respiratory | TGF-β, TNF-α |
| Milrinone | Cardiotonic | Cardiology | Phosphodiesterase 3 (PDE3) |
Experimental Protocols: From Synthesis to Biological Evaluation
To facilitate research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative anticancer 2-pyridone derivative and its subsequent evaluation using a standard cytotoxicity assay.
Synthesis of Pyrano[3,2-c]pyridone Derivatives
This protocol is adapted from the work of Magedov and colleagues and describes a one-pot, three-component reaction for the synthesis of pyrano[3,2-c]pyridone derivatives, which have shown promising anticancer activity.[12]
Reaction Scheme:
Caption: One-pot synthesis of pyrano[3,2-c]pyridone derivatives.
Materials and Reagents:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol)
-
Triethylamine (0.45 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol).
-
Add 5 mL of ethanol to the flask, followed by the addition of triethylamine (0.45 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with constant stirring for 50 minutes.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure pyrano[3,2-c]pyridone derivative.
Rationale: This one-pot, multicomponent reaction is highly efficient, offering advantages such as operational simplicity, short reaction times, and high yields.[12] The use of ethanol as a solvent makes this a relatively green synthetic method.[12]
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol outlines the steps to determine the cytotoxic effects of the synthesized 2-pyridone derivatives on a cancer cell line.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized 2-pyridone derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate overnight in a CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-pyridone derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Rationale: The MTT assay is a reliable and widely used method for assessing the cytotoxic potential of novel compounds.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of the compound's effect on cell proliferation.[6]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Many 2-pyridone derivatives exert their anticancer effects by inhibiting protein kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to screen for kinase inhibitors.
Assay Principle:
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Synthesized 2-pyridone derivatives (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL. This includes the kinase, substrate, ATP, and the 2-pyridone inhibitor at various concentrations. Include a no-inhibitor control and a no-kinase control.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is inversely related to the degree of kinase inhibition. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Rationale: The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity and inhibition.[7] Its homogeneous "add-and-read" format makes it highly suitable for high-throughput screening of potential kinase inhibitors.[7]
Conclusion and Future Perspectives
The 2-pyridone scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique structural and electronic properties have enabled the development of a wide range of clinically successful drugs targeting diverse diseases. The synthetic accessibility of 2-pyridone derivatives, particularly through modern multicomponent reactions, allows for the rapid generation of compound libraries for screening.
As our understanding of disease biology deepens, the 2-pyridone scaffold is poised to play an even more significant role in the development of next-generation therapeutics. Future research will likely focus on the design of more selective and potent 2-pyridone-based inhibitors, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy. The protocols and information provided in this application note serve as a foundational guide for researchers to explore the vast potential of this remarkable heterocyclic scaffold.
References
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (URL: [Link])
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds - Hilaris Publisher. (URL: [Link])
- 2-Pyridone rings in natural products, bioactive molecules, and pharmaceutical agents - ResearchG
- 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC. (URL: [Link])
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
- Bioactive natural products containing 2-pyridone core Natural...
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed. (URL: [Link])
- Pharmacological aspects of 2-pyridones and their analogs.
- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. (URL: [Link])
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
- 2-Pyridone - Wikipedia. (URL: [Link])
- Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])
- Pyridones in drug discovery: Recent advances - ResearchG
- New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - MDPI. (URL: [Link])
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. content.protocols.io [content.protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. revvity.com [revvity.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
The Versatile Scaffold: (2-Oxopyridin-1(2H)-yl)acetic acid as a Premier Building Block in Modern Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of contemporary organic synthesis and medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel molecules. Among these, (2-oxopyridin-1(2H)-yl)acetic acid has emerged as a scaffold of significant interest. Its unique structural architecture, featuring a 2-pyridone moiety—a common motif in numerous bioactive compounds—and a reactive carboxylic acid handle, offers a dual functionality that chemists can exploit for the construction of complex molecular frameworks.[1] This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols and expert insights for its synthesis and application. The 2-pyridone core is a privileged structure in drug discovery, known for its ability to act as a hydrogen bond donor and acceptor, contributing to favorable interactions with biological targets.[1] The acetic acid side chain provides a convenient point for derivatization, allowing for the facile introduction of diverse functionalities through well-established chemical transformations.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 56546-36-2 | [2] |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 220-223 °C | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | N/A |
Core Synthesis of the Building Block: A Protocol Grounded in Regioselectivity
The synthesis of this compound is most commonly achieved through the N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). A critical challenge in this synthesis is controlling the regioselectivity, as O-alkylation can be a competing side reaction.[3] The following protocol is a robust method that favors the desired N-alkylation, leading to the formation of the ethyl ester precursor, which is subsequently hydrolyzed to the final carboxylic acid. This approach is analogous to the classical Williamson ether synthesis, where an alkoxide (in this case, the enolate of 2-pyridone) reacts with an alkyl halide.[4][5][6]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate
This protocol details the N-alkylation of 2-hydroxypyridine with ethyl bromoacetate. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, and a mild base like potassium carbonate is sufficient to deprotonate the 2-hydroxypyridine to its more nucleophilic conjugate base.
Materials:
-
2-Hydroxypyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-hydroxypyridine (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl (2-oxopyridin-1(2H)-yl)acetate.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl (2-oxopyridin-1(2H)-yl)acetate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
Procedure:
-
Dissolve ethyl (2-oxopyridin-1(2H)-yl)acetate (1.0 eq.) in a mixture of water and ethanol.
-
Add a 2M aqueous solution of sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 2 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Application in Medicinal Chemistry: Synthesis of Factor XIa Inhibitors
A prominent application of pyridone-based building blocks is in the development of inhibitors for therapeutic targets. A recent study showcases the use of a derivative of this compound in the synthesis of potent and selective Factor XIa (FXIa) inhibitors, which are promising next-generation anticoagulants.[7] The following protocol is adapted from this study and demonstrates the utility of the this compound scaffold in constructing complex drug candidates.
Amide Coupling Workflow
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives | Semantic Scholar [semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Comprehensive Characterization of (2-oxopyridin-1(2H)-yl)acetic acid
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of (2-oxopyridin-1(2H)-yl)acetic acid (CAS: 56546-36-2), a key reagent and building block in organic and medicinal chemistry. A multi-technique approach is essential for unequivocally confirming the identity, purity, and stability of this compound, which is critical for its application in research and drug development. The methodologies detailed herein encompass chromatographic, spectroscopic, and thermal analysis techniques, providing a robust framework for quality control and assurance.
Introduction and Significance
This compound is a heterocyclic compound featuring a pyridinone ring N-substituted with an acetic acid moiety. Its structural features make it a valuable intermediate in the synthesis of more complex molecules. Given its role in synthetic pathways, ensuring the high purity and structural integrity of this material is paramount to the success of subsequent reactions and the quality of the final products.
This application note is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore a suite of complementary analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation, and Thermal Analysis (TGA/DSC) for physical property characterization.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 56546-36-2 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [3] |
| Appearance | Colorless, crystalline solid | |
| Melting Point | 220-223 °C | [3][4] |
| Boiling Point | 440.8 ± 28.0 °C (at 760 mmHg) | [3] |
| SMILES | C1=CC(=O)N(C=C1)CC(=O)O | |
| InChI Key | VMONVJKJUDZYIE-UHFFFAOYSA-N | [3] |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone for determining the purity of chemical compounds and identifying potential process-related impurities or degradants.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The polar acetic acid moiety and the moderately polar pyridinone ring give this compound a distinct polarity, allowing for excellent separation from non-polar or highly polar impurities on a C18 stationary phase. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% Orthophosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. The method's specificity is confirmed by the absence of interfering peaks from the diluent at the retention time of the analyte.
Caption: Workflow for HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS provides unequivocal identification by coupling the chromatographic separation with mass analysis. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, allowing for the detection of the intact molecular ion. This confirms the molecular weight and, through fragmentation analysis (MS/MS), provides structural information.[5]
-
LC System: Utilize the same LC conditions as described in the HPLC protocol to ensure consistent retention times.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI, operated in both positive and negative polarity.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
-
Expected Ions:
-
Positive Mode [M+H]⁺: m/z 154.05 (Calculated for C₇H₈NO₃⁺)
-
Negative Mode [M-H]⁻: m/z 152.03 (Calculated for C₇H₆NO₃⁻)
-
-
MS/MS Fragmentation (Optional): For further confirmation, perform targeted MS/MS on the parent ion (m/z 154.05). A key fragmentation would be the neutral loss of CO₂H₂ (46 Da), corresponding to the acetic acid side chain.
Data Interpretation: The primary confirmation is the observation of the correct mass-to-charge ratio for the molecular ion in the mass spectrum corresponding to the main peak in the chromatogram. This provides a much higher degree of certainty about the compound's identity than retention time alone.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques probe the molecule's interaction with electromagnetic radiation to provide detailed information about its chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice due to its ability to dissolve both the acidic and heterocyclic portions of the molecule and to clearly show the exchangeable carboxylic acid proton.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition: Standard ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for complete assignment.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~13.0 | Broad Singlet | -CH |
| ~7.7 | Doublet of Doublets | Pyridinone Ring Proton | |
| ~7.4 | Doublet of Doublets | Pyridinone Ring Proton | |
| ~6.4 | Doublet | Pyridinone Ring Proton | |
| ~6.2 | Triplet | Pyridinone Ring Proton | |
| ~4.8 | Singlet | N-CH₂ -COOH | |
| ¹³C NMR | ~170 | Carbonyl | -C OOH |
| ~162 | Carbonyl | Pyridinone C =O | |
| ~140-105 | Aromatic/Olefinic | 4 signals for Pyridinone Ring Carbons | |
| ~52 | Methylene | N-C H₂-COOH |
Note: Exact chemical shifts and coupling constants are dependent on the solvent and instrument field strength. The values provided are estimates based on chemical principles.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and reliable technique for confirming the presence of key structural motifs.
-
Instrumentation: An FT-IR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory. ATR is preferred for solids as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~1710 | C=O Stretch | Carboxylic Acid Dimer |
| ~1660 | C=O Stretch | Amide (Lactam) |
| ~1600-1450 | C=C & C=N Stretches | Pyridinone Ring |
| ~1300-1200 | C-O Stretch | Carboxylic Acid |
The FT-IR spectrum provides a unique fingerprint for the molecule. The presence of the very broad O-H stretch and the two distinct carbonyl peaks are key indicators of the this compound structure.[7][8]
Thermal Analysis
Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature.[9]
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, indicating thermal stability, decomposition, and the presence of volatile components like water or solvent.[10]
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements, or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Atmosphere: Dry nitrogen purge gas at a flow rate of 30 mL/min.[10]
-
Temperature Program: Heat the sample from 30 °C to 350 °C at a rate of 10 °C/min.[10]
Caption: Workflow for TGA/DSC Analysis.
Data Interpretation:
-
DSC: An endothermic peak should be observed with a peak maximum corresponding to the melting point of the substance (~220-223 °C). The sharpness of the peak is an indicator of purity.
-
TGA: The TGA thermogram should show a stable mass until the onset of thermal decomposition, which should occur at a temperature significantly above the melting point. Any mass loss before melting may indicate the presence of residual solvents or water.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture of the compound's identity, purity, and stability. The combination of HPLC for quantitative purity, LC-MS for definitive identity confirmation, NMR and FT-IR for structural verification, and thermal analysis for physical property assessment creates a robust and reliable quality control system. The protocols outlined in this application note provide a comprehensive framework for scientists to ensure their starting material meets the stringent quality requirements for research and development.
References
- Wiley-VCH. (2007). Supporting Information.
- ACG Publications. (2020). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products.
- Venkatasai Life Sciences. Impurity Catalogue.
- PubChem. 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid.
- PubChem. (2-Oxopyridin-1(2H)-yl)acetate.
- PubChem. 2-(2-Oxopiperidin-1-yl)acetic acid.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- AZoM. (2024). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- Mangalam Drugs & Organics. Impurities.
- Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2).
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- National Institute of Standards and Technology. Acetic acid - NIST WebBook.
- ChemBK. Acetic acid 2-oxo-2H-pyridin-1-yl ester.
- Agilent. (2014). Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method.
- Qasem, R. J., et al. (2017). A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides. Journal of Pharmaceutical and Biomedical Analysis, 149, 444-450.
- Agilent. (2016). Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System.
- Rossi, A., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 25(18), 4258.
- Journal of Pharmaceutical and Biomedical Analysis. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- ResearchGate. FT-IR spectrum of the acetic acid.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 56546-36-2 [chemicalbook.com]
- 3. 2-(2-Oxopyridin-1(2H)-yl)acetic acid | 56546-36-2 [sigmaaldrich.com]
- 4. 2-(2-Oxopyridin-1(2H)-yl)acetic acid | 56546-36-2 [sigmaaldrich.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. One moment, please... [jchr.org]
- 7. Acetic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. azom.com [azom.com]
Application Note: Structural Elucidation of (2-oxopyridin-1(2H)-yl)acetic acid using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of (2-oxopyridin-1(2H)-yl)acetic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. A thorough interpretation of the spectral data is provided, demonstrating the unambiguous confirmation of the compound's molecular structure. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a pyridone ring N-substituted with an acetic acid moiety. The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. Accurate and comprehensive structural characterization is a critical step in the discovery and development of novel therapeutics based on this core. NMR spectroscopy is an unparalleled tool for the non-destructive and detailed structural elucidation of organic molecules in solution.[1] This note outlines the systematic application of various NMR techniques to confirm the identity and purity of synthesized this compound.
The primary challenge in the NMR analysis of this molecule lies in the unambiguous assignment of the protons and carbons within the pyridone ring and confirming the connectivity of the N-acetic acid side chain. Through a combination of 1D and 2D NMR experiments, we can overcome these challenges by mapping proton-proton and proton-carbon correlations.
Predicted NMR Spectral Data
¹H NMR (500 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H3 | 6.25 - 6.35 | d | ~9.0 |
| H4 | 7.40 - 7.50 | t | ~6.5 |
| H5 | 6.45 - 6.55 | t | ~6.5 |
| H6 | 7.75 - 7.85 | d | ~6.5 |
| Hα | 4.80 - 4.90 | s | - |
| COOH | 12.5 - 13.5 | br s | - |
¹³C NMR (125 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~162 |
| C3 | ~106 |
| C4 | ~140 |
| C5 | ~120 |
| C6 | ~138 |
| Cα | ~50 |
| COOH | ~170 |
Experimental Protocols
Sample Preparation
The selection of an appropriate deuterated solvent is crucial, especially for compounds containing labile protons like carboxylic acids. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that can dissolve the analyte and slow down the exchange rate of the acidic proton, allowing for its observation in the ¹H NMR spectrum.[1]
Protocol:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Vortex the sample until the solid is completely dissolved.
-
For confirmation of the carboxylic acid proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum. The signal corresponding to the carboxylic acid proton will disappear or significantly diminish.[2]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
Workflow for NMR Data Acquisition:
Caption: Workflow for comprehensive NMR analysis.
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is essential for establishing the connectivity of protons within the pyridone ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). It is used to assign the proton signals to their corresponding carbon atoms.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). It is crucial for identifying long-range connectivities, such as the link between the methylene protons of the acetic acid group and the carbons of the pyridone ring.[8][9]
Data Interpretation and Structural Confirmation
¹H NMR Analysis
The ¹H NMR spectrum is expected to show four distinct signals for the pyridone ring protons in the aromatic region (δ 6.0-8.0 ppm), a singlet for the methylene (CH₂) protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (δ 10-13 ppm).[4] The deshielding of the pyridone protons is due to the ring's aromatic character and the electron-withdrawing effect of the carbonyl group and the nitrogen atom.
¹³C NMR Analysis
The ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the pyridone ring (C2) and the carboxylic acid carbon (COOH) will appear at the most downfield chemical shifts (δ > 160 ppm).[2] The remaining four carbons of the pyridone ring will be in the aromatic region, and the methylene carbon (Cα) will be in the aliphatic region.
2D NMR Analysis for Structural Connectivity
The combination of 2D NMR spectra provides unambiguous evidence for the structure of this compound.
-
COSY: Cross-peaks will be observed between adjacent protons on the pyridone ring (H3-H4, H4-H5, H5-H6), confirming their sequential arrangement. No cross-peaks are expected for the methylene singlet (Hα) or the carboxylic acid proton.
-
HSQC: This spectrum will show correlations between each proton and the carbon to which it is directly attached. For example, a cross-peak will connect the chemical shift of H3 with that of C3. This allows for the direct assignment of protonated carbons.
-
HMBC: This is the key experiment for confirming the overall connectivity. The most critical correlations are those that link the side chain to the pyridone ring.
Key Predicted HMBC Correlations:
Caption: Key HMBC correlations for structural confirmation.
The HMBC spectrum will show a correlation between the methylene protons (Hα) and the carbonyl carbon of the pyridone ring (C2) and the C6 carbon, confirming the N-substitution. Additionally, a correlation between Hα and the carboxylic acid carbon (COOH) will be observed.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation outlined in this application note, researchers can confidently confirm the structure and purity of this and related heterocyclic compounds, which is a fundamental requirement in chemical synthesis and drug discovery.
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Application Notes and Protocols for the X-ray Crystallography of (2-oxopyridin-1(2H)-yl)acetic acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of (2-oxopyridin-1(2H)-yl)acetic acid derivatives. This class of compounds is of significant interest in medicinal chemistry, and understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
This guide is structured to provide not just a set of instructions, but a deeper understanding of the crystallographic workflow, from obtaining suitable single crystals to validating the final crystal structure. The protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.
Introduction to the Crystallography of this compound Derivatives
This compound and its derivatives are versatile scaffolds in medicinal chemistry. Their structural elucidation via X-ray crystallography provides invaluable insights into their conformation, tautomeric forms, and intermolecular interactions. These data are fundamental for understanding their biological activity and for the design of new therapeutic agents.
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. This guide will walk you through the critical stages: synthesis and purification, crystallization, data collection, and structure solution and refinement.
Synthesis and Purification of Derivatives
The successful growth of high-quality single crystals is critically dependent on the purity of the compound. Therefore, the synthesis and purification steps are foundational to the entire crystallographic process.
General Synthesis Route
A common route for the synthesis of this compound derivatives involves the N-alkylation of a substituted 2-hydroxypyridine with an appropriate haloacetic acid ester, followed by hydrolysis. For instance, the synthesis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide involves refluxing 2-hydroxypyridine with ethyl chloroacetate in the presence of a weak base like potassium carbonate, followed by reaction with hydrazine.[1]
Protocol 2.1: Synthesis of a this compound Derivative
-
N-Alkylation: To a solution of the substituted 2-hydroxypyridine (1.0 eq.) in a suitable dry solvent (e.g., acetone, DMF), add a weak base such as anhydrous potassium carbonate (1.5 eq.).
-
Add the desired ethyl haloacetate derivative (1.2 eq.) dropwise to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the ester derivative.
-
Hydrolysis (if required): The ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water) or converted to other derivatives like amides or hydrazides.[1]
Purity Assessment
Before attempting crystallization, it is imperative to ensure the high purity of the synthesized compound (ideally >95%). Techniques for assessing purity include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile of the sample.
-
Melting Point: A sharp melting point is often indicative of a pure compound.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. It is an empirical science that involves screening various conditions to find the optimal parameters for crystal growth. Common problems include the formation of amorphous precipitates, microcrystalline powders, or crystals that are too small or of poor quality.[2][3][4]
Key Factors Influencing Crystallization
Several factors can significantly impact the crystallization process:[2]
-
Solvent Choice: The ideal solvent is one in which the compound has moderate solubility. If the compound is too soluble, it may not crystallize, while very low solubility can lead to rapid precipitation.[5]
-
Supersaturation: Crystallization occurs from a supersaturated solution. The rate at which supersaturation is achieved can influence crystal quality. Slow cooling or slow evaporation of the solvent generally yields better crystals.[6]
-
Temperature: Temperature affects both solubility and nucleation. Controlling the temperature profile is a key aspect of many crystallization techniques.[2]
-
Impurities: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.[2][5]
Common Crystallization Techniques
A systematic approach to screening different crystallization techniques is recommended.
Protocol 3.1: Crystallization Screening
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Monitor for crystal growth over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. A Dewar flask can be used to achieve very slow cooling.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
This technique is particularly useful for small amounts of material.
-
A concentrated solution of the compound is equilibrated via the vapor phase with a larger reservoir of a solution in which the compound is less soluble.
-
-
Solvent Layering:
-
A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.
-
Crystals form at the interface of the two solvents.
-
Troubleshooting Crystallization:
-
Oiling out: If the compound separates as a liquid instead of a solid, this indicates that the melting point of the compound is lower than the temperature of the solution.[6] Try using a lower crystallization temperature or a different solvent.
-
Rapid Precipitation: If a powder or microcrystals form, the solution is likely too supersaturated.[6] Use a more dilute solution or a slower method of achieving supersaturation.
-
No Crystals: If no crystals form, the solution may not be sufficiently supersaturated. Try concentrating the solution or using a different solvent system.
X-ray Data Collection
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.[7]
Crystal Mounting and Screening
A single crystal of appropriate size (typically 0.1-0.4 mm in each dimension) is carefully mounted on a goniometer head.[8] The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms and reduce radiation damage.[9] A preliminary screening is performed to assess the quality of the crystal and to determine the unit cell parameters.[7]
Data Collection Strategy
A data collection strategy is devised to ensure a complete and redundant dataset is collected.[10] This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[10] The data collection time can range from a few hours to a full day, depending on the crystal's diffracting power and the diffractometer used.[7]
Protocol 4.1: Single-Crystal X-ray Data Collection
-
Mount the Crystal: Select a well-formed single crystal and mount it on a suitable cryoloop.
-
Cool the Crystal: Place the mounted crystal in the cold stream of the diffractometer (typically 100 K).
-
Initial Screening: Collect a few initial frames to assess the diffraction quality and determine the preliminary unit cell.
-
Unit Cell Determination and Refinement: Auto-index the reflections to determine the unit cell and Bravais lattice.[7]
-
Data Collection: Execute a data collection strategy to collect a complete dataset to a desired resolution.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors.[11]
Structure Solution, Refinement, and Validation
The final stage of the crystallographic process is to determine the arrangement of atoms in the crystal lattice from the collected diffraction data.
Structure Solution
The "phase problem" is a central challenge in X-ray crystallography. The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. Structure solution methods are used to determine these initial phases. For small molecules like this compound derivatives, direct methods or Patterson methods are commonly employed.[9]
Structure Refinement
Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.[9][12] Least-squares refinement is the most common method used.[9][12]
Workflow for Structure Solution and Refinement
Caption: Workflow for structure solution and refinement.
Structure Validation
It is crucial to validate the final crystal structure to ensure its quality and accuracy.[13][14][15] Several metrics and tools are used for this purpose:
-
R-factors (R1 and wR2): These values indicate the agreement between the observed and calculated structure factors. Lower values generally indicate a better fit of the model to the data.[14]
-
Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.
-
Difference Electron Density Map: The residual electron density should be close to zero, with no significant positive or negative peaks.[12]
-
Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within expected ranges.[14]
-
checkCIF: The Crystallographic Information File (CIF) should be checked for errors and inconsistencies using the IUCr's checkCIF service.[13]
Data Presentation and Interpretation
The final crystal structure provides a wealth of information. The atomic coordinates, unit cell dimensions, and other crystallographic data are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[16]
Example Crystallographic Data
The following table presents hypothetical crystallographic data for two derivatives to illustrate how the data is typically reported.
| Parameter | Derivative A | Derivative B |
| Empirical formula | C8H9NO3 | C9H11NO3 |
| Formula weight | 167.16 | 181.19 |
| Crystal system | Monoclinic | Orthorhombic |
| Space group | P21/c | Pca21 |
| a (Å) | 8.678(4) | 10.234(5) |
| b (Å) | 10.437(5) | 7.891(3) |
| c (Å) | 8.359(4) | 11.543(6) |
| β (°) | 92.87(3) | 90 |
| Volume (Å3) | 756.3(6) | 931.2(8) |
| Z | 4 | 4 |
| R1 [I > 2σ(I)] | 0.045 | 0.038 |
| wR2 (all data) | 0.123 | 0.105 |
| Goodness-of-fit on F2 | 1.05 | 1.02 |
Note: Data for Derivative A is based on the published structure of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide.[1]
Visualizing the Structure
Molecular visualization software such as Mercury or VESTA can be used to generate informative graphical representations of the crystal structure, including thermal ellipsoid plots and packing diagrams showing intermolecular interactions.[17][18]
Molecular Conformation and Interactions
Caption: Key structural features and intermolecular interactions.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the structural characterization of this compound derivatives. A systematic and well-documented approach, from synthesis and crystallization to data analysis and validation, is essential for obtaining high-quality and reliable structural information. The insights gained from these studies are critical for advancing drug discovery and development programs.
References
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- Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]
- CCDC. (2023). Validation of Experimental Crystal Structures. [Link]
- Giacovazzo, C. (Ed.). (2011). Fundamentals of crystallography. Oxford University Press.
- CCDC. (n.d.). Validation of Experimental Crystal Structures. [Link]
- RCSB PDB. (2023). Crystallography Software. [Link]
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- UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. [Link]
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- University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. [Link]
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- Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data collection for crystallographic structure determination. Protein Science, 17(1), 2-15. [Link]
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- Yathirajan, H. S., et al. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide.
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Application Notes & Protocols: (2-oxopyridin-1(2H)-yl)acetic acid as a Versatile Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of (2-oxopyridin-1(2H)-yl)acetic acid (OPAA)
This compound, hereafter referred to as OPAA, is a heterocyclic compound featuring a 2-pyridone ring N-substituted with an acetic acid moiety.[1][2] The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and favorable solubility properties.[3] These characteristics make 2-pyridone derivatives, and by extension their metal complexes, highly attractive for drug discovery and development.[3]
In coordination chemistry, OPAA presents as a highly versatile O,O'-bidentate chelating ligand. The molecule possesses two distinct oxygen donor sites: the endocyclic carbonyl oxygen of the pyridone ring and the oxygen atoms of the carboxylate group. This arrangement allows OPAA to form stable, typically six-membered, chelate rings with a wide array of metal ions. The resulting metal complexes can exhibit unique electronic, structural, and biological properties, driven by the interplay between the metal center and the electronic characteristics of the OPAA ligand. This guide provides a comprehensive overview, from ligand synthesis to the characterization of its metal complexes, for researchers exploring the rich coordination chemistry of OPAA.
Physicochemical Properties of OPAA Ligand
A summary of the key properties of the free ligand is presented below. This data is essential for planning synthetic procedures and for comparison with the properties of the resulting metal complexes.
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [2][4] |
| Appearance | Colorless crystalline solid | [5] |
| Melting Point | 220-223 °C | [4] |
| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | [4] |
| CAS Number | 56546-36-2 | [1][2] |
Visualizing the OPAA Ligand and its Coordination
Diagrams are crucial for understanding the structure and function of ligands in coordination chemistry.
Caption: Chemical structure of this compound (OPAA).
Caption: Bidentate O,O'-chelation of OPAA to a central metal ion (Mⁿ⁺).
Experimental Protocols
Protocol 1: Synthesis of this compound (OPAA) Ligand
This protocol is adapted from the general synthesis of N-substituted pyridones.[6] It involves the N-alkylation of 2-hydroxypyridine with an acetate synthon, followed by hydrolysis.
Rationale: The reaction proceeds via a Williamson ether synthesis-like mechanism, where the deprotonated nitrogen of 2-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. The basic conditions facilitate the deprotonation of the pyridone tautomer. Subsequent acidic workup hydrolyzes the ester to the desired carboxylic acid.
Materials:
-
2-Hydroxypyridine (2-pyridone)
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Methanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxypyridine (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone (100 mL).
-
Alkylation: Stir the suspension vigorously. Add ethyl chloroacetate (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove the potassium salts. Wash the solid residue with acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator to yield the crude ester as an oil or solid.
-
Hydrolysis: To the crude ester, add a 6 M solution of hydrochloric acid (50 mL). Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.
-
Isolation: Cool the solution in an ice bath. A white precipitate of this compound will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold deionized water, followed by a small amount of cold methanol to remove impurities.
-
Drying: Dry the purified OPAA in a vacuum oven at 60 °C overnight.
-
Characterization: Confirm the identity and purity of the product using melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[7]
Protocol 2: General Synthesis of a Metal(II)-OPAA Complex
This protocol provides a general method for the synthesis of M(OPAA)₂(H₂O)ₓ type complexes, which is a common stoichiometry for divalent metal ions.
Rationale: The synthesis involves the direct reaction of the deprotonated ligand with a metal salt in a suitable solvent. The ligand is typically deprotonated in situ or by pre-reacting with a mild base. The metal ion then coordinates with two OPAA ligands, satisfying its coordination sphere, often with additional water molecules.
Materials:
-
This compound (OPAA)
-
A metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Methanol or Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N) (optional, as a base)
Procedure:
-
Ligand Solution: Dissolve OPAA (2 equivalents) in methanol or a methanol/water mixture. Gentle heating may be required. If a base is used, add it dropwise to deprotonate the carboxylic acid.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol or water.
-
Complexation: Slowly add the metal salt solution to the stirring ligand solution. A color change or the formation of a precipitate is often observed immediately.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours.
-
Isolation:
-
If a precipitate forms: Cool the mixture to room temperature, collect the solid by vacuum filtration, and wash with cold solvent.
-
If no precipitate forms: Reduce the solvent volume by rotary evaporation until precipitation begins. Allow the solution to stand, possibly at a lower temperature (4 °C), to promote crystallization.
-
-
Drying: Dry the resulting metal complex in a desiccator over a suitable drying agent.
-
Characterization: Characterize the final product using FT-IR, UV-Vis spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the reaction mixture or by recrystallization.
Workflow for Synthesis and Characterization
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Application Notes & Protocols: High-Throughput Screening Assays for 2-Pyridone Derivatives
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Application Notes and Protocols: Investigating (2-oxopyridin-1(2H)-yl)acetic Acid and its Derivatives in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of (2-oxopyridin-1(2H)-yl)acetic Acid Analogs as Hypoxia-Inducible Factor Stabilizers
This compound and its derivatives represent a promising class of small molecules with significant therapeutic potential, primarily through their activity as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[1] These enzymes are critical cellular oxygen sensors that, under normoxic (normal oxygen) conditions, target the alpha subunit of the master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1α), for rapid degradation.[2][3] By inhibiting PHDs, this compound analogs mimic a hypoxic state, leading to the stabilization and accumulation of HIF-1α.[4] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia response elements (HREs) in the promoters of target genes.[3] This transcriptional activation orchestrates a cellular response to low oxygen, impacting angiogenesis, erythropoiesis, and metabolism.[1]
The ability to modulate the HIF pathway pharmacologically has positioned PHD inhibitors as attractive therapeutic candidates for conditions such as renal anemia, where they stimulate the production of endogenous erythropoietin (EPO).[1][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of key cell-based assays to characterize the biological activity of this compound and its derivatives.
The HIF-1α Signaling Pathway: A Target for Therapeutic Intervention
Under normal oxygen levels, PHD enzymes utilize O₂ as a co-substrate to hydroxylate specific proline residues on HIF-1α.[2] This post-translational modification is recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for proteasomal degradation. This keeps HIF-1α levels constitutively low in normoxic cells.[3]
In hypoxic conditions, or in the presence of PHD inhibitors like this compound derivatives, the hydroxylation of HIF-1α is blocked. This prevents pVHL binding and subsequent degradation, leading to the stabilization and accumulation of HIF-1α.
Figure 1. Simplified diagram of the HIF-1α signaling pathway under normoxic vs. hypoxic/PHD-inhibited conditions.
Core Application: Determining HIF-1α Stabilization by Western Blot
The most direct method to assess the activity of a PHD inhibitor is to measure the accumulation of HIF-1α protein in treated cells. Western blotting is the gold standard for this application.
Causality Behind Experimental Choices:
-
Cell Line Selection: Choose a cell line known to express HIF-1α and respond to hypoxic stimuli. Human embryonic kidney cells (HEK293), osteosarcoma cells (U2OS), and hepatocellular carcinoma cells (Hep3B) are common choices.[6][7]
-
Positive Controls: A positive control is crucial to ensure the experimental system is working correctly. Chemical inducers of HIF-1α stabilization, such as cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), are often used.[6][8] Alternatively, cells can be incubated in a hypoxic chamber (1-5% O₂).[9]
-
Lysis Buffer and Protocol: HIF-1α has a very short half-life (5-8 minutes) under normoxic conditions.[6][9] Therefore, rapid cell lysis on ice with a buffer containing protease and phosphatase inhibitors is critical to prevent post-lysis degradation.[8][9]
-
Nuclear Extraction: As stabilized HIF-1α translocates to the nucleus, performing a nuclear extraction can enrich the protein and improve detection sensitivity.[6]
Detailed Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment: a. Plate cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight. b. Prepare a stock solution of this compound derivative in a suitable solvent (e.g., DMSO). c. Treat cells with a range of concentrations of the test compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl₂).[6] d. Incubate for a predetermined time (e.g., 4-8 hours).
-
Protein Extraction (Whole Cell Lysate): a. Place the plate on ice and wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.[6][9]
-
SDS-PAGE and Electrotransfer: a. Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. b. Load samples onto an 8% SDS-polyacrylamide gel and run until adequate separation is achieved.[9] c. Transfer the proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[9]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.[9] c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. g. Strip the membrane and re-probe for a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.
Data Presentation and Interpretation:
| Treatment Group | Concentration (µM) | HIF-1α Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized HIF-1α Level |
| Vehicle Control (DMSO) | - | 5.2 | 98.7 | 0.05 |
| Compound X | 1 | 25.8 | 99.1 | 0.26 |
| Compound X | 10 | 89.4 | 97.5 | 0.92 |
| Compound X | 100 | 154.3 | 98.2 | 1.57 |
| Positive Control (CoCl₂) | 100 | 160.1 | 97.9 | 1.64 |
Table 1: Representative quantitative data from a HIF-1α Western blot experiment. A dose-dependent increase in normalized HIF-1α levels indicates effective PHD inhibition by Compound X.
Functional Readout: Hypoxia Response Element (HRE) Reporter Assay
To confirm that the stabilized HIF-1α is transcriptionally active, a reporter gene assay is employed. This assay utilizes a plasmid containing a reporter gene (e.g., Luciferase or GFP) under the control of a promoter with multiple HREs.
Causality Behind Experimental Choices:
-
Reporter Construct: The use of a tandem HRE sequence driving luciferase expression provides a highly sensitive and quantitative measure of HIF transcriptional activity.[7]
-
Transfection: Transient transfection is a common and effective method to introduce the reporter plasmid into the chosen cell line. Optimization of transfection efficiency is key for robust results.
-
Dual-Luciferase System: A co-transfected plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is used to normalize for transfection efficiency and cell viability, increasing the reliability of the data.
Detailed Protocol: HRE-Luciferase Reporter Assay
-
Cell Seeding and Transfection: a. Seed cells (e.g., U2OS) in a 96-well white, clear-bottom plate. b. The next day, co-transfect cells with the HRE-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the this compound derivative, a vehicle control, and a positive control. b. Incubate for 16-24 hours.
-
Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: a. For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to obtain the normalized HRE activity. b. Plot the normalized HRE activity against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Figure 2. Workflow for a Hypoxia Response Element (HRE) dual-luciferase reporter assay.
Phenotypic Assays: Proliferation and Colony Formation
The activation of the HIF pathway can have diverse effects on cell phenotype, including proliferation and survival, which can be cell-type dependent.[10] Assessing these downstream effects is important for understanding the broader biological consequences of PHD inhibition.
Detailed Protocol: Cell Proliferation (CCK-8) Assay
-
Cell Seeding: Seed cells (e.g., H1299 non-small cell lung cancer cells) in a 96-well plate at a low density (e.g., 1,000 cells/well).[10]
-
Treatment: After cell adherence, treat with various concentrations of the test compound.
-
Incubation: Culture the cells for the desired period (e.g., 24, 48, 72 hours).
-
Assay: At each time point, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
Detailed Protocol: Colony Formation Assay
-
Cell Seeding: Seed cells in 6-well plates at a very low density (e.g., 500-1,000 cells/well).[10]
-
Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Culture the cells for 7-14 days, allowing individual cells to form colonies. Replace the medium with fresh medium containing the compound every 2-3 days.
-
Staining: a. Wash the colonies with PBS. b. Fix the colonies with methanol for 15 minutes. c. Stain with 0.5% crystal violet solution for 20 minutes.[10] d. Wash with water and air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Conclusion and Future Directions
The cell-based assays detailed in this application note provide a robust framework for characterizing the biological activity of this compound and its derivatives as PHD inhibitors. By systematically evaluating HIF-1α stabilization, downstream transcriptional activity, and resulting cellular phenotypes, researchers can effectively screen and profile novel compounds for their therapeutic potential. Future studies could involve more complex assays, such as angiogenesis assays or in vivo models of diseases like renal anemia, to further validate lead compounds.
References
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- Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. PubMed Central, National Institutes of Health.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health.
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- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
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Introduction: The Landscape of Pyridinone-Based Antifibrotic Research
An in-depth guide to in vivo studies with pyridinone-based antifibrotic agents, using Pirfenidone as a primary example.
While direct in vivo studies on (2-oxopyridin-1(2H)-yl)acetic acid are not extensively documented in publicly available literature, the broader class of pyridinone compounds has been the subject of significant research, particularly in the context of fibrotic diseases. The most prominent member of this class is Pirfenidone, an approved medication for idiopathic pulmonary fibrosis (IPF).[1][2] This guide will leverage the extensive in vivo data available for Pirfenidone to provide a comprehensive framework for designing, executing, and interpreting preclinical studies of this compound and other related pyridinone-based compounds.
Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a small molecule that exhibits anti-inflammatory, antioxidant, and antifibrotic properties.[1][3] Its primary metabolite, 5-carboxy-pirfenidone, is structurally related to this compound.[4] Understanding the in vivo behavior of Pirfenidone provides a robust foundation for investigating novel pyridinone derivatives. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals engaged in this area of research.
Mechanism of Action: A Multifaceted Approach to Combating Fibrosis
The precise molecular mechanism of Pirfenidone is not fully elucidated, but it is known to modulate multiple pathways involved in fibrosis.[5][6] Its therapeutic effects are attributed to the downregulation of pro-fibrotic and pro-inflammatory cytokines, and the inhibition of fibroblast proliferation and differentiation.[1][5][6]
Key Mechanistic Actions:
-
Inhibition of TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis. Pirfenidone has been shown to reduce the production of TGF-β and inhibit its downstream signaling pathways, including the phosphorylation of SMAD3.[5] This leads to decreased fibroblast proliferation and differentiation into myofibroblasts, which are key cells responsible for excessive extracellular matrix (ECM) deposition.[5]
-
Downregulation of Pro-inflammatory Cytokines: Pirfenidone reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][6] This anti-inflammatory action helps to mitigate the chronic inflammation that often precedes and drives the fibrotic process.[6]
-
Antioxidant Effects: Oxidative stress is a known contributor to the pathogenesis of fibrosis.[6] Pirfenidone possesses antioxidant properties, neutralizing reactive oxygen species (ROS) and reducing oxidative stress, which helps protect tissues from further damage.[6]
-
Inhibition of Fibroblast Proliferation and Collagen Synthesis: By targeting the signaling pathways mentioned above, Pirfenidone directly inhibits the proliferation of fibroblasts and reduces the synthesis of collagen and other ECM components.[5][6]
Signaling Pathway of Pirfenidone's Antifibrotic Action
Caption: Pirfenidone's multifactorial mechanism of action.
Pharmacokinetics and Toxicology
A thorough understanding of a compound's pharmacokinetic (PK) and toxicological profile is crucial for designing meaningful in vivo studies.
Pharmacokinetic Profile of Pirfenidone
Pirfenidone is administered orally and is rapidly absorbed.[4][7] The presence of food can reduce the rate of absorption but is recommended to minimize gastrointestinal side effects.[1]
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.8 - 2.2 hours | Human | [8] |
| Elimination Half-life (t1/2) | ~2.4 hours | Human | [1] |
| Metabolism | Primarily hepatic via CYP1A2 | Human | [1] |
| Major Metabolite | 5-carboxy-pirfenidone (inactive) | Human | |
| Excretion | ~80% in urine within 24 hours | Human | [1] |
Toxicological Profile
Pirfenidone is generally considered to have a low level of acute toxicity.
| Species | Route | LD50 | Reference |
| Mouse | Intraperitoneal (ip) | 561 mg/kg | [9] |
| Mouse | Oral (ig) | 1112 mg/kg | [9] |
| Rat | Oral (ig) | 1221 mg/kg | [9] |
In Vivo Models for Studying Antifibrotic Activity
The choice of an appropriate animal model is critical for evaluating the efficacy of an antifibrotic agent. The bleomycin-induced pulmonary fibrosis model is the most widely used and well-characterized model for IPF.[1][10]
Commonly Used In Vivo Models:
| Model | Description | Advantages | Disadvantages |
| Bleomycin-Induced Fibrosis | A single or repeated intratracheal or intraperitoneal administration of the chemotherapeutic agent bleomycin induces lung injury and subsequent fibrosis.[10][11] | Well-established, reproducible, and recapitulates many key features of human IPF. | The fibrotic process can be self-resolving in some strains, and the acute inflammatory phase is more pronounced than in human IPF.[12] |
| Silica-Induced Fibrosis | Intratracheal instillation of silica particles leads to a progressive and persistent fibrotic response. | Induces a more chronic and progressive fibrosis compared to bleomycin. | The fibrotic lesions are often nodular and may not fully represent the usual interstitial pneumonia (UIP) pattern of IPF.[11] |
| Radiation-Induced Fibrosis | Thoracic irradiation causes a delayed but progressive fibrotic response in the lungs. | Mimics fibrosis secondary to radiation therapy and can model chronic fibrotic changes. | The onset of fibrosis is slow, requiring long-term studies.[12][13] |
| Genetically Modified Models | Knockout or transgenic models targeting specific genes implicated in fibrosis (e.g., TGF-β overexpression).[11][13] | Allows for the investigation of specific molecular pathways. | May not fully recapitulate the complex and multifactorial nature of human fibrotic diseases. |
Protocol: Efficacy of a Pyridinone Compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol provides a detailed methodology for assessing the antifibrotic efficacy of a test compound, using Pirfenidone as an example.
Animal Selection and Husbandry
-
Species and Strain: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.[12]
-
Age and Sex: Use male mice, 8-10 weeks old.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
Preparation and Formulation of Test Compound
-
Compound: this compound or other test pyridinone.
-
Vehicle: The choice of vehicle depends on the solubility of the test compound. For oral administration of Pirfenidone, a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water is commonly used.
-
Dose: Based on literature for similar compounds or preliminary dose-ranging studies. For Pirfenidone, doses ranging from 10 to 100 mg/kg have been shown to be effective in animal models.[3]
Experimental Design and Workflow
Caption: Experimental workflow for the bleomycin-induced fibrosis model.
Experimental Groups:
-
Group 1: Sham + Vehicle: Intratracheal administration of sterile saline + vehicle.
-
Group 2: Bleomycin + Vehicle: Intratracheal administration of bleomycin + vehicle.
-
Group 3: Bleomycin + Test Compound (Low Dose): Intratracheal administration of bleomycin + low dose of test compound.
-
Group 4: Bleomycin + Test Compound (High Dose): Intratracheal administration of bleomycin + high dose of test compound.
-
Group 5 (Optional): Bleomycin + Positive Control (e.g., Pirfenidone): Intratracheal administration of bleomycin + known antifibrotic agent.
Induction of Pulmonary Fibrosis
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Make a small incision in the neck to expose the trachea.
-
Administer a single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline. The sham group receives sterile saline only.
-
Suture the incision and allow the animals to recover on a warming pad.
Dosing and Administration
-
Begin daily administration of the test compound or vehicle 24 hours after bleomycin instillation (prophylactic regimen) or after a delay of 7-10 days (therapeutic regimen).[1]
-
Administer the compound orally via gavage.
-
Continue daily dosing until the end of the study (typically 21 or 28 days post-bleomycin).
Endpoints and Assessments
At the end of the study, euthanize the animals and collect samples for analysis.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with sterile PBS.
-
Collect the BAL fluid and centrifuge to separate cells from the supernatant.
-
Perform total and differential cell counts to assess inflammation.
-
Measure total protein in the supernatant as an indicator of lung injury.
-
-
Histopathology:
-
Perfuse the lungs with saline and then fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
-
Hydroxyproline Assay:
-
Homogenize a portion of the lung tissue.
-
Hydrolyze the homogenate in acid.
-
Quantify the hydroxyproline content using a colorimetric assay. Hydroxyproline is a major component of collagen, and its content is a quantitative measure of fibrosis.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate RNA from a portion of the lung tissue.
-
Synthesize cDNA and perform quantitative real-time PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) and inflammatory genes (e.g., Tnf-α, Il-1β).
-
Data Analysis and Interpretation
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.
-
A significant reduction in the Ashcroft score, hydroxyproline content, and expression of pro-fibrotic genes in the test compound-treated groups compared to the bleomycin + vehicle group indicates antifibrotic efficacy.
By following these guidelines and protocols, researchers can effectively evaluate the in vivo efficacy of this compound and other novel pyridinone-based compounds as potential treatments for fibrotic diseases.
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Application Note & Protocol: Formulation of (2-oxopyridin-1(2H)-yl)acetic acid for Biological Testing
Abstract
This document provides a comprehensive guide for the formulation of (2-oxopyridin-1(2H)-yl)acetic acid (CAS 56546-36-2), a heterocyclic carboxylic acid derivative, for use in both in vitro and in vivo biological testing.[1][2][3] Proper formulation is a critical determinant of experimental success, directly impacting compound solubility, stability, and bioavailability, thereby ensuring reliable and reproducible results. This guide covers pre-formulation assessment, detailed protocols for preparing solutions for cell-based assays and animal studies, and essential quality control measures. The methodologies are designed to provide researchers with a robust framework for developing formulations that maintain the integrity of the test article while minimizing vehicle-induced artifacts.
Introduction: The Critical Role of Formulation
This compound is a solid compound with a molecular weight of 153.14 g/mol .[1] Its structure, featuring both a carboxylic acid group and a pyridinone ring, suggests specific physicochemical properties that must be carefully considered during formulation. The carboxylic acid moiety implies that its aqueous solubility will be highly dependent on pH. An inadequate formulation can lead to several common yet significant experimental failures:
-
Precipitation: The compound crashing out of solution in cell culture media or upon injection in vivo, leading to inaccurate dosing and misleading results.
-
Instability: Chemical degradation of the compound in the vehicle over the course of an experiment.
-
Vehicle-Induced Toxicity: The solvent or excipients used in the formulation causing adverse effects that confound the interpretation of the compound's activity.[4]
Therefore, a systematic, phase-appropriate formulation strategy is not merely a preparatory step but a core component of the experimental design.[5][6] This guide provides the foundational knowledge and actionable protocols to navigate these challenges.
Pre-Formulation Assessment: Know Your Compound
Before any biological testing, a fundamental understanding of the compound's physicochemical properties is essential.[7] This data informs every subsequent formulation decision.
Key Physicochemical Properties
| Property | Predicted Significance & Rationale |
| Aqueous Solubility | Expected to be low at acidic pH and increase significantly at neutral to alkaline pH as the carboxylic acid deprotonates to the more soluble carboxylate form.[8] This is the primary lever for developing aqueous-based formulations. |
| pKa | The pKa of the carboxylic acid group is predicted to be in the range of 3-5. At physiological pH (~7.4), the compound will exist predominantly in its ionized (deprotonated) state, which favors aqueous solubility. |
| Solubility in Organic Solvents | Expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). This is the basis for preparing high-concentration stock solutions for in vitro use. |
| LogP / LogD | The LogP (octanol-water partition coefficient) indicates lipophilicity. While no experimental value is cited, related structures suggest moderate lipophilicity.[9][10] The LogD (distribution coefficient at a specific pH) will be lower at pH 7.4 than the LogP due to ionization, indicating higher relative aqueous solubility under physiological conditions. |
| Physical Form & Stability | The compound is a solid with a high melting point (220-223 °C), suggesting good thermal stability in its solid state. Storage as a powder should be at 4°C. Solution stability, however, must be empirically determined. |
Experimental Workflow: Initial Solubility Screening
This workflow is the first practical step to confirm the predicted properties and establish a working solubility range.
Caption: Workflow for initial solubility screening of the compound.
Formulation for In Vitro Assays
For most cell-based assays, the standard practice is to prepare a concentrated stock solution in an organic solvent, which is then diluted into the aqueous cell culture medium.
Protocol: Preparation of a 100 mM DMSO Stock Solution
Rationale: DMSO is a versatile solvent capable of dissolving a wide range of organic molecules and is miscible with aqueous media.[4] A high concentration stock (e.g., 1000x or higher) is prepared to ensure the final concentration of DMSO in the cell culture is minimal, typically well below 0.5%, to avoid solvent-induced cytotoxicity.[4][11]
Materials:
-
This compound (MW: 153.14 g/mol )
-
Anhydrous or cell culture-grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculation: To make 1 mL of a 100 mM stock solution:
-
153.14 g/mol * 0.1 mol/L = 15.314 g/L = 15.314 mg/mL
-
Weigh out 15.31 mg of the compound.
-
-
Dissolution:
-
Place the weighed compound into a sterile vial.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate at room temperature until the solid is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if needed.
-
-
Sterilization (Optional): If required for a specific application (e.g., long-term culture), the stock solution can be sterilized by filtering through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter. Note that this may lead to some loss of material.
-
Storage:
Protocol: Preparation of Working Solutions in Culture Media
Rationale: Diluting the DMSO stock directly into aqueous media must be done carefully to prevent precipitation. A stepwise dilution is often recommended.[11] It is crucial to include a "vehicle control" in all experiments, which consists of culture medium with the same final concentration of DMSO as the test articles.[4][11]
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM DMSO stock solution at room temperature.
-
Dilution:
-
To prepare a 100 µM final concentration in 10 mL of culture medium (a 1:1000 dilution):
-
Pipette 10 µL of the 100 mM stock solution directly into the 10 mL of pre-warmed culture medium.
-
Immediately and vigorously mix by vortexing or inverting the tube several times to ensure rapid dispersion.
-
-
Final DMSO Concentration: This 1:1000 dilution results in a final DMSO concentration of 0.1%. Most cell lines tolerate DMSO concentrations up to 0.5% without significant toxicity.[4][12] However, sensitive cell types like primary neurons may require lower concentrations (<0.1%).
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation or turbidity. If observed, the concentration may be above its aqueous solubility limit, and the experiment should be repeated with a lower concentration.
Formulation for In Vivo Studies
Formulations for animal studies require greater consideration of physiological compatibility, including pH, osmolality, and sterility, and must be tailored to the route of administration.[13][14] Given the compound's acidic nature, leveraging pH adjustment is a primary strategy for achieving a simple, injectable aqueous solution.
Decision Framework for In Vivo Formulation
Caption: Decision tree for selecting an appropriate in vivo formulation.
Protocol: Preparation of a pH-Adjusted Saline Solution for Injection (e.g., IV, IP)
Rationale: This protocol aims to create a clear, isotonic solution suitable for parenteral administration by dissolving the acidic compound in a basic solution to form its soluble salt, then adjusting the final pH to a physiologically tolerable range (typically pH 6.5-8.0 for injections).[15]
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride (Saline) for Injection
-
Sterile 1 N Sodium Hydroxide (NaOH) solution
-
Sterile 1 N Hydrochloric Acid (HCl) solution
-
Sterile glassware or polypropylene tubes
-
Calibrated pH meter with a micro-electrode
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weigh Compound: Accurately weigh the amount of compound needed for the final desired concentration and volume. (e.g., for 10 mL of a 5 mg/mL solution, weigh 50 mg).
-
Initial Suspension: Add approximately 80% of the final volume of sterile saline (e.g., 8 mL) to the compound. It will likely not dissolve and will form a suspension.
-
Solubilization by pH Adjustment:
-
While stirring continuously, slowly add 1 N NaOH dropwise.
-
Monitor the solution's appearance. The suspension should clarify as the pH increases and the compound converts to its sodium salt.
-
Continue adding NaOH until the solution is completely clear.
-
-
Final pH Adjustment:
-
Measure the pH of the solution. It will likely be alkaline (>9).
-
Carefully and slowly, add 1 N HCl dropwise to titrate the pH back down to a target of ~7.4.
-
CRITICAL STEP: Observe the solution closely during this step. If the compound begins to precipitate as the pH lowers, it means the target concentration is above its solubility limit at pH 7.4. If this occurs, you must either lower the final concentration or accept a higher final pH (if tolerable for the study) where the compound remains soluble.
-
-
Final Volume and Sterilization:
-
Once the pH is stable at the desired level and the solution is clear, add sterile saline to reach the final target volume (e.g., q.s. to 10 mL).
-
Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This ensures the final product is sterile for injection.[13]
-
Quality Control and Stability
A formulation is only useful if its concentration and integrity are maintained throughout the experiment. For Good Laboratory Practice (GLP) studies, these checks are mandatory.[13][14]
Homogeneity and Concentration Verification
For suspensions or complex formulations, homogeneity must be confirmed to ensure consistent dosing. For all formulations, especially those prepared for pivotal studies, the concentration should be verified analytically.
| QC Test | Method | Purpose |
| Concentration Analysis | HPLC-UV | To confirm that the final concentration of the prepared formulation is within ±10% of the target concentration. |
| Homogeneity (Suspensions) | HPLC-UV | Analyze samples from the top, middle, and bottom of the bulk suspension. All values should be within ±15% of the mean. |
| Physical Stability | Visual Inspection | Check for precipitation, crystallization, or phase separation over the intended use period (e.g., 4 hours at room temp, 24 hours at 4°C).[7] |
| Chemical Stability | HPLC-UV | Analyze the concentration of the parent compound and the appearance of any new peaks (degradants) over time under specified storage conditions. |
Conclusion
The successful biological testing of this compound is fundamentally dependent on a rational and well-executed formulation strategy. The protocols and frameworks provided in this guide emphasize a systematic approach, beginning with an understanding of the compound's key physicochemical properties—particularly its pH-dependent solubility. For in vitro work, the use of a concentrated DMSO stock is standard, with careful attention paid to the final vehicle concentration. For in vivo studies, a pH-adjusted aqueous solution is the most direct and preferred method, provided the target concentration is achievable. Researchers must always incorporate appropriate vehicle controls and validate the stability and concentration of their formulations to ensure the integrity and reproducibility of their scientific findings.
References
- protocols.io. (2021, October 21). DMSO stock preparation.
- Gautam, N., & Buttar, H. S. (2020). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1015-1027.
- U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
- ResearchGate. (2017). Vehicle selection for nonclinical oral safety studies.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- ResearchGate. (n.d.). How do I dilute DMSO 0.1% to 0.05% in cell culture media?.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
- National Center for Biotechnology Information. (n.d.). 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid. PubChem Compound Summary.
- YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach.
- National Center for Biotechnology Information. (n.d.). (2-Oxopyridin-1(2H)-yl)acetate. PubChem Compound Summary.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- Altasciences. (n.d.). for a Successful Regulatory Submission.
- Musial, W., et al. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 17(2), 376-385.
- Sunway Pharm Ltd. (n.d.). 2-(2-Oxopyridin-1(2H)-yl)acetic acid - CAS:56546-36-2.
- ChemBK. (n.d.). Acetic acid 2-oxo-2H-pyridin-1-yl ester.
- Xtalks. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
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- 3. 2-(2-Oxopyridin-1(2H)-yl)acetic acid - CAS:56546-36-2 - Sunway Pharm Ltd [3wpharm.com]
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Scale-up synthesis of (2-oxopyridin-1(2H)-yl)acetic acid
Application Note & Protocol
A Robust and Scalable Two-Step Synthesis of (2-oxopyridin-1(2H)-yl)acetic Acid
Abstract
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis, however, presents a classic chemical challenge: the regioselective N-alkylation of the 2-pyridone ring system, which exists in tautomeric equilibrium with 2-hydroxypyridine and acts as an ambident nucleophile. This application note provides a comprehensive, field-tested protocol for the reliable, large-scale synthesis of this compound. The process is a robust two-step sequence involving a highly regioselective N-alkylation of 2-hydroxypyridine with ethyl chloroacetate, followed by a straightforward saponification of the intermediate ester. We detail the mechanistic rationale for achieving high N-alkylation selectivity, provide step-by-step protocols for gram-scale synthesis, address critical safety considerations, and discuss key parameters for successful scale-up.
Introduction & Mechanistic Rationale
The 2-pyridone scaffold is a privileged structure in numerous biologically active compounds.[1] The direct alkylation of the 2-pyridone ring is complicated by its existence as an ambident nucleophile, with reactive sites at both the nitrogen and oxygen atoms.[1] Deprotonation yields a pyridinolate anion, which can react with electrophiles to form either N-alkylated (kinetically favored in many cases) or O-alkylated (often thermodynamically favored) products.[2][3]
For the synthesis of this compound, exclusive N-alkylation is required. This protocol leverages key principles of physical organic chemistry to control the reaction's regioselectivity:
-
Choice of Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to irreversibly deprotonate the 2-hydroxypyridine.[4] Conducting the reaction in a polar aprotic solvent like Tetrahydrofuran (THF) solvates the sodium cation, leaving a "naked" pyridinolate anion. Under these conditions, the site with the higher electron density, the nitrogen atom, acts as the dominant nucleophile, leading to a highly selective SN2 reaction with ethyl chloroacetate.[2]
The overall two-step synthetic pathway is shown below:
Scheme 1: Overall Synthesis (Self-generated image for illustrative purposes)
-
Step 1: N-Alkylation: 2-Hydroxypyridine is deprotonated by sodium hydride in THF, followed by alkylation with ethyl chloroacetate to yield ethyl (2-oxopyridin-1(2H)-yl)acetate.
-
Step 2: Saponification: The intermediate ester is hydrolyzed using aqueous sodium hydroxide, followed by acidic workup to precipitate the final product, this compound.
The diagram below illustrates the mechanistic choice leading to the desired product.
Caption: Mechanistic pathway for the selective N-alkylation of 2-hydroxypyridine.
Hazard Analysis and Safety Precautions
Scaling up this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents. All operations should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
| Reagent | Key Hazards | Recommended PPE & Handling Precautions |
| 2-Hydroxypyridine | Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5][6] | Wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. Avoid generating dust.[5] |
| Sodium Hydride (60% in oil) | Flammable solid, reacts violently with water to produce flammable hydrogen gas which can ignite spontaneously.[7] Causes severe skin burns and eye damage.[8] | Must be handled under an inert atmosphere (Nitrogen or Argon). [7] Use a glove box or Schlenk line techniques. Wear flame-retardant lab coat, safety goggles, and compatible gloves.[7] Never work alone.[7] Keep away from water and all sources of ignition.[9] |
| Ethyl Chloroacetate | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[10] Causes serious eye damage. Lachrymator. | Use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. Ground and bond containers when transferring.[11][12] |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. Can form explosive peroxides upon storage and exposure to air. May cause respiratory irritation. | Use in a well-ventilated fume hood away from ignition sources. Use freshly distilled or inhibitor-stabilized THF to ensure it is peroxide-free. |
| Hydrochloric Acid (conc.) | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care in a fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. |
Detailed Experimental Protocol
This protocol is designed for a ~100 g scale synthesis of the final product.
Part A: Scale-up Synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate
Materials & Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer with Teflon paddle
-
Thermometer and adapter
-
Nitrogen/Argon inlet adapter
-
Addition funnel (250 mL)
-
Heating mantle with temperature controller
-
Ice-water bath
-
2-Hydroxypyridine (95.1 g, 1.0 mol)
-
Sodium Hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol)
-
Anhydrous Tetrahydrofuran (THF), 1 L
-
Ethyl Chloroacetate (134.8 g, 1.1 mol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Assemble the 2 L flask with the mechanical stirrer, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: Add anhydrous THF (1 L) to the flask. Carefully add the sodium hydride dispersion (44.0 g) in portions under a strong nitrogen counterflow. Rationale: This ensures an inert atmosphere, preventing reaction with atmospheric moisture and oxygen.[7]
-
Formation of Sodium Pyridinolate: Begin stirring to create a suspension. In a separate beaker, dissolve 2-hydroxypyridine (95.1 g) in ~200 mL of anhydrous THF. Transfer this solution to the addition funnel.
-
Controlled Addition: Cool the NaH/THF suspension to 0-5 °C using an ice-water bath. Add the 2-hydroxypyridine solution dropwise from the addition funnel over 60-90 minutes, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed. Rationale: Slow, cooled addition is critical to control the exotherm and the rate of hydrogen evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, or until hydrogen evolution ceases, indicating complete salt formation.
-
Alkylation: Cool the reaction mixture again to 0-5 °C. Add ethyl chloroacetate (134.8 g) dropwise via the addition funnel over 60 minutes, keeping the temperature below 10 °C.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), checking for the consumption of 2-hydroxypyridine.
-
Quenching: Once the reaction is complete, cool the flask to 0-5 °C. EXTREMELY CAUTIOUSLY and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted sodium hydride. Continue addition until gas evolution stops, then add the remainder of the quench solution (~200 mL). Rationale: A saturated NH₄Cl solution is a milder quenching agent than water, providing better control over the initial quench of residual NaH.
-
Workup & Extraction: Transfer the mixture to a 4 L separatory funnel. Add DCM (500 mL) and water (500 mL). Separate the layers. Extract the aqueous layer twice more with DCM (2 x 250 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester as an oil or low-melting solid. The product is often of sufficient purity for the next step.
Part B: Saponification to this compound
Materials & Equipment:
-
Crude ethyl (2-oxopyridin-1(2H)-yl)acetate (from Part A)
-
2 L beaker or flask with magnetic stirring
-
Sodium Hydroxide (NaOH, 48.0 g, 1.2 mol)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl, ~100 mL)
-
pH paper or meter
-
Büchner funnel and filter paper
Procedure:
-
Hydrolysis: Dissolve the crude ester in ethanol or methanol (optional, ~200 mL) to aid solubility. In the 2 L beaker, dissolve NaOH (48.0 g) in water (1 L). Add the ester solution to the NaOH solution with stirring.
-
Reaction: Gently heat the mixture to 40-50 °C for 2-4 hours, or stir at room temperature overnight. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Precipitation: Cool the reaction mixture to 0-5 °C in an ice bath. With vigorous stirring, slowly add concentrated HCl to acidify the solution to pH 1-2. A thick white precipitate of the product will form. Rationale: The carboxylic acid product is soluble as its sodium salt in the basic solution. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate.
-
Isolation: Age the slurry in the ice bath for at least 1 hour to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) until the filtrate is neutral (pH ~6-7). This removes inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white to off-white crystalline solid.
Process Workflow and Scale-Up Considerations
The successful transition from lab scale to pilot or manufacturing scale requires attention to several key factors.
Caption: Overall process workflow for the synthesis of this compound.
Key Scale-Up Considerations:
-
Heat Management: The deprotonation of 2-hydroxypyridine with NaH is highly exothermic. On a large scale, surface area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to maintain temperature control.
-
Hydrogen Management: The reaction generates 1.1 molar equivalents of hydrogen gas. The reactor must be properly vented through a safe system (e.g., an oil bubbler to a fume hood exhaust) to prevent pressure buildup and the creation of an explosive atmosphere.[9]
-
Reagent Addition: For large-scale operations, subsurface addition of the 2-hydroxypyridine solution and ethyl chloroacetate is recommended to ensure rapid mixing and prevent localized "hot spots."
-
Materials Handling: Charging large quantities of sodium hydride requires specialized equipment and procedures to maintain inert conditions and ensure operator safety.
-
Purification: While the precipitation/filtration protocol yields a high-purity product, recrystallization from water or an alcohol/water mixture can be employed if further purification is necessary.
Expected Results
Following this protocol should provide the target compound in good yield and high purity.
| Parameter | Expected Value |
| Intermediate Yield (Crude Ester) | 85-95% |
| Final Product Yield (Overall) | 75-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 220-223 °C |
| Purity (by HPLC/¹H NMR) | > 98% |
| Molecular Formula | C₇H₇NO₃[13] |
| Molecular Weight | 153.14 g/mol [13] |
Conclusion
This application note details a validated and scalable two-step synthesis for this compound. By carefully controlling the reaction conditions—specifically the choice of base, solvent, and temperature—highly regioselective N-alkylation of the 2-pyridone ring is achieved. The protocol emphasizes critical safety and handling procedures necessary for scale-up and provides a reliable pathway for producing this important chemical intermediate in high yield and purity.
References
- Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
- Safety Data Sheet: Ethyl chloroacet
- Safety Data Sheet: ethyl chloroacet
- Hazard Summary: Sodium Hydride. (N.D.). New Jersey Department of Health. [Link]
- MSDS for SODIUM HYDRIDE. (N.D.). Alkali Metals Limited. [Link]
- ETHYL CHLOROACETATE Safety D
- Sodium Hydride SOP. (N.D.). Clemson University. [Link]
- 2-Hydroxypyridine 1-oxide Safety D
- Gompper, R., & Wagner, H. U. (1976). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts.
- Boufroura, H., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Mediterranean Journal of Chemistry.
- Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry.
- Martinez, A. G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry.
- Li, J., et al. (2021). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
- El-Damasy, A. K., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Martinez, A. G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry.
- Kumar, A., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Serbian Chemical Society.
- Zhang, Y., et al. (2018).
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Application Note: High-Purity Isolation of (2-oxopyridin-1(2H)-yl)acetic acid
An Application Note from the Senior Scientist's Desk
Introduction: The Imperative for Purity
(2-oxopyridin-1(2H)-yl)acetic acid is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring both a carboxylic acid handle and a pyridinone core, makes it a versatile precursor for synthesizing complex molecular architectures. In any research or development context, the purity of such a starting material is not merely a matter of quality control; it is the bedrock of experimental reproducibility, downstream reaction efficiency, and the ultimate integrity of the final product.
This guide moves beyond simple procedural lists. It is designed to provide a deep, mechanistic understanding of why specific purification strategies are chosen, empowering the researcher to adapt and troubleshoot effectively. We will explore a multi-tiered approach, from bulk purification of crude material to the fine polishing required for the most sensitive applications.
Physicochemical Profile: Guiding the Purification Strategy
Understanding the inherent properties of this compound is the first step in designing a logical and efficient purification workflow. The molecule's behavior in different solvent systems is dictated by its functional groups: a polar, acidic carboxylic acid and a polar, lactam-like pyridinone ring.
| Property | Value | Source |
| CAS Number | 56546-36-2 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 220-223 °C | |
| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | [1] |
The high melting point suggests a stable crystalline lattice, making recrystallization an excellent candidate for purification. The presence of the carboxylic acid group (estimated pKa ≈ 3-4) is the key to employing acid-base extraction , a powerful technique for separating it from non-acidic impurities.
The Genesis of Impurities: A Synthetic Perspective
To effectively remove impurities, one must first anticipate their identity. A common synthetic route to this compound is the N-alkylation of 2-pyridone with an α-haloacetate ester (e.g., ethyl bromoacetate), followed by saponification (hydrolysis) of the resulting ester. This process can introduce several classes of impurities.
Caption: Integrated workflow for purifying the target compound.
Tier 1 Protocol: Bulk Purification via Acid-Base Extraction
Principle: This technique exploits the acidity of the carboxylic acid group. The target compound is deprotonated by a weak base to form a water-soluble carboxylate salt, leaving neutral impurities (like the unhydrolyzed ester) behind in the organic phase. The product is then recovered by re-acidification.
Protocol:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 1 volume).
-
Scientist's Note: NaHCO₃ is a weak base, which is selective for the strongly acidic carboxylic acid over the much less acidic 2-pyridone starting material, offering a degree of separation. Vent the funnel frequently as CO₂ will be generated.
-
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase with a fresh portion of EtOAc (1 x 1 volume) to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring. The this compound will precipitate as a white or off-white solid. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).
-
Scientist's Note: Slow addition at low temperature promotes the formation of larger, more easily filterable crystals.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold EtOAc or ether to aid in drying.
-
Drying: Dry the solid under high vacuum to a constant weight.
Tier 2 Protocol: High-Purity Recrystallization
Principle: This method relies on the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.
Protocol:
-
Solvent Selection: Based on the polar nature of the molecule, water, ethanol, or a mixture of the two are excellent starting points.
-
To find the right solvent: In a test tube, add a small amount of product. Add the solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.
-
-
Dissolution: Place the solid from Tier 1 into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., boiling water or an ethanol/water mixture) required to fully dissolve the solid.
-
Scientist's Note: Using the absolute minimum amount of solvent is critical for maximizing recovery.
-
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Remove the charcoal by hot filtration through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal formation. * Scientist's Note: Slow cooling is paramount for forming large, pure crystals. Rapid crashing will trap impurities.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of the ice-cold recrystallization solvent, and dry under high vacuum.
Tier 3 Protocol: Chromatographic Polishing
Principle: For removing impurities with very similar polarity to the product, chromatography is required. Normal phase (silica gel) is effective and economical.
Protocol (Flash Column Chromatography):
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A small amount of acetic or formic acid (0.5-1%) should be added to the eluent.
-
Scientist's Note: The added acid keeps the target compound protonated, preventing it from deprotonating on the slightly acidic silica surface, which causes significant peak tailing and poor separation.
-
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The residual acetic acid from the eluent can be removed by co-evaporation with a suitable solvent or by re-precipitating the product.
Purity Assessment: The Self-Validating System
A rigorous purification protocol must be validated by orthogonal analytical techniques.
| Technique | Purpose | Typical Conditions |
| TLC | Rapid monitoring of reactions and column fractions. | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: 95:5:0.5 Dichloromethane/Methanol/Acetic Acid. Visualization: UV light (254 nm), Iodine vapor. [5][6] |
| RP-HPLC | Quantitative purity determination (>95%). | Column: C18, 250 x 4.6 mm, 5 µm. Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. Detection: UV at 210-220 nm. [7][8] |
| NMR | Structural confirmation and detection of impurities. | Solvent: DMSO-d₆ or D₂O + NaOD. Provides unambiguous structural data and can quantify impurities if an internal standard is used. [9] |
| Melting Point | Indicator of purity. | A sharp melting point range (e.g., 221-222 °C) close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities. |
Summary and Best Practices
The purification of this compound is a systematic process guided by its fundamental physicochemical properties. For most applications, a sequence of acid-base extraction followed by recrystallization from water or an ethanol/water mixture will yield material of high purity. Chromatographic polishing should be reserved for instances where structurally similar impurities are present or when the highest possible purity (>99.5%) is demanded. Always validate the purity of your final product using a combination of HPLC and/or NMR spectroscopy to ensure the reliability of your subsequent research.
References
- BuyersGuideChem. (n.d.). This compound | C7H7NO3.
- ChemBK. (2024). Acetic acid 2-oxo-2H-pyridin-1-yl ester.
- PubChem. (n.d.). (2-Oxopyridin-1(2H)-yl)acetate. National Center for Biotechnology Information.
- Karumanchi, K., et al. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- PubChem. (n.d.). 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid. National Center for Biotechnology Information.
- World Journal of Pharmaceutical Research. (n.d.). A comprehensive review on synthesis and characterization of impurities.
- LCGC International. (2012). Simultaneous Determination of Synthetic Pharmaceutical Peptides and the Acetate Counterion by Mixed-Mode Weak-Anion-Exchange Chromatography.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- Molecules. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Japanese Pharmacopoeia. (n.d.). Acetic Acid.
- Gâz, A. A., et al. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Rev. Chim. (Bucharest), 63(1), 89-93.
- Pharmaceutics. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.
- Google Patents. (2016). Process for removing impurities from acetic acid.
- The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley.
- PubChemLite. (n.d.). 2-(2-(2-oxopyrrolidin-1-yl)phenyl)acetic acid.
Sources
- 1. This compound | C7H7NO3 - BuyersGuideChem [buyersguidechem.com]
- 2. This compound | 56546-36-2 [chemicalbook.com]
- 3. (2-Oxo-2H-pyridin-1-yl)-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarponggroup.com [sarponggroup.com]
- 7. jchr.org [jchr.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. This compound(56546-36-2) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-oxopyridin-1(2H)-yl)acetic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of (2-oxopyridin-1(2H)-yl)acetic acid. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to overcome common experimental challenges, ensuring a successful and reproducible synthesis.
Core Synthesis Pathway: The Ambident Nucleophile Challenge
The standard synthesis of this compound involves the N-alkylation of 2-pyridone. However, 2-pyridone exists in tautomeric equilibrium with its aromatic form, 2-hydroxypyridine. Deprotonation yields an ambident nucleophile, creating a crucial challenge: the reaction can proceed via two competing pathways, N-alkylation or O-alkylation.[1][2] Achieving high selectivity for the desired N-alkylated product is the primary obstacle to obtaining a high yield.
Caption: Competing N- vs. O-alkylation pathways in 2-pyridone synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the two main stages of the synthesis: N-alkylation and ester hydrolysis.
Part 1: N-Alkylation of 2-Pyridone with a Haloacetate Ester
Question 1: My reaction yield is very low, or I'm recovering only starting material. What went wrong?
Answer: Low or no conversion can stem from several factors:
-
Ineffective Deprotonation: The 2-pyridone must be fully deprotonated to become an effective nucleophile. If you are using a weak base (e.g., K₂CO₃), ensure it is finely powdered and completely dry. For more stubborn reactions, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary, though this can also affect selectivity.[3]
-
Reagent Quality:
-
2-Pyridone: Ensure it is free of excess moisture.
-
Alkylating Agent: Haloacetate esters (e.g., ethyl chloroacetate, tert-butyl bromoacetate) can degrade over time. Use a freshly opened bottle or distill the reagent if its purity is questionable.
-
Solvent: Anhydrous conditions are critical, especially when using reactive bases like NaH. Use freshly dried solvents (e.g., DMF, THF, acetonitrile).
-
-
Insufficient Temperature/Time: While higher temperatures can promote unwanted side reactions, some combinations of base and solvent require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A common protocol involves stirring at room temperature overnight.[4]
Question 2: My main product is the O-alkylated isomer, 2-(vinyloxy)pyridine derivative. How can I favor N-alkylation?
Answer: This is the most common and critical issue. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1] The general principle is that conditions favoring the "harder" nitrogen nucleophile lead to the desired product, while conditions favoring the "softer" oxygen nucleophile lead to the isomer.
Here's how to manipulate the reaction in your favor:
| Factor | To Favor N-Alkylation (Desired) | To Favor O-Alkylation (Undesired) | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar protic (e.g., Ethanol, Water) or non-polar (e.g., Toluene) | Polar aprotic solvents solvate the cation but leave the anion "naked" and reactive, favoring reaction at the more sterically accessible nitrogen.[2] |
| Base/Counter-ion | Cs₂CO₃, K₂CO₃ (larger, "softer" cations) | NaH, LiH (smaller, "harder" cations) | Larger cations like Cs⁺ and K⁺ associate less tightly with the oxygen atom, freeing the nitrogen for attack. Cesium salts are particularly effective for N-alkylation.[5] |
| Alkylating Agent | Alkyl chlorides (less reactive) | Alkyl iodides (more reactive) | According to Hard-Soft Acid-Base (HSAB) theory, the "harder" nitrogen prefers to react with the "harder" alkyl chloride. The more reactive alkyl iodides are "softer" and tend to favor the "softer" oxygen. |
| Temperature | Lower temperatures | Higher temperatures | Lower temperatures often increase selectivity, favoring the thermodynamically more stable N-alkylated product. |
| Phase-Transfer Catalyst | Use of TBAF, TBAB, or Tween 20 | Not applicable | Catalysts like tetrabutylammonium fluoride (TBAF) or Tween 20 in aqueous systems can create micellar environments that dramatically improve N-selectivity.[4][6] |
Question 3: My crude product is a dark, tarry material that is difficult to purify. What causes this?
Answer: Dark coloration and tar formation usually indicate decomposition or polymerization.
-
Cause: This is often due to excessive heat or the use of a base that is too strong or reactive for the chosen solvent, leading to side reactions with the solvent (e.g., DMF decomposition).
-
Solution:
-
Run the reaction at a lower temperature (e.g., start at 0 °C and allow it to slowly warm to room temperature).
-
Ensure a clean, inert atmosphere (N₂ or Argon) to prevent oxidative side reactions.
-
Consider a milder base, such as Cs₂CO₃, which is known for promoting clean N-alkylation reactions.[5]
-
Part 2: Saponification (Ester Hydrolysis)
Question 1: My hydrolysis is incomplete, and I still see the ester starting material in my NMR.
Answer: Incomplete hydrolysis is typically a kinetic issue.
-
Insufficient Base: Ensure you are using at least 1.1 to 2.0 molar equivalents of base (e.g., NaOH, KOH) to drive the reaction to completion.
-
Reaction Time/Temperature: Saponification can be slow at room temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) for a few hours can significantly accelerate the process. Monitor by TLC until the starting ester spot has completely disappeared.
-
Solvent Choice: The reaction is often performed in a mixture of methanol or ethanol and water to ensure solubility of both the ester and the hydroxide salt.
Question 2: I can't get my final product to precipitate after acidifying the reaction mixture.
Answer: This is a common workup problem related to solubility and pH. This compound is an amphoteric molecule.
-
Incorrect pH: The product will only precipitate at its isoelectric point. If you add too much acid (pH << 2), the pyridone oxygen can become protonated, increasing solubility. If the pH is too high (pH > 6), the carboxylate salt remains in solution. Carefully adjust the pH with a suitable acid (e.g., 1M HCl) dropwise until you see maximum precipitation, typically around pH 3-4.
-
Product is Too Soluble: If your product concentration is low, it may not precipitate even at the correct pH. If this occurs:
-
Concentrate the solution under reduced pressure to remove the organic solvent (methanol/ethanol).
-
Extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate to obtain the product.
-
-
Oiling Out: The product may sometimes separate as an oil rather than a solid. This can be induced to crystallize by scratching the inside of the flask with a glass rod at the oil-air interface or by adding a seed crystal.
Frequently Asked Questions (FAQs)
Q: What is the best overall method for a clean, high-yield synthesis? A: A highly reliable method involves the alkylation of 2-pyridone with an appropriate haloacetate using cesium carbonate (Cs₂CO₃) in anhydrous DMF at room temperature, followed by standard hydrolysis.[5] This combination provides excellent N-selectivity and generally leads to clean reactions.
Q: How do I confirm the structure of my product and differentiate it from the O-alkylated isomer? A: ¹H NMR spectroscopy is the most powerful tool.
-
This compound (N-alkylated): You will see a characteristic singlet for the -N-CH₂ -COOH protons, typically around 4.5-5.0 ppm.[7]
-
2-(carboxymethoxy)pyridine (O-alkylated): The corresponding -O-CH₂ -COOH protons will be shifted to a different chemical shift, and the aromatic proton coupling patterns will differ slightly.
-
Other Data: The expected molecular weight is 153.14 g/mol .[8] The melting point is reported to be in the range of 220-223 °C.
Q: What are the primary safety concerns? A:
-
Haloacetates: These are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
-
Strong Bases: Reagents like sodium hydride (NaH) are water-reactive and flammable. Handle under an inert atmosphere and quench any excess reagent carefully.
-
Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.
Q: I need to perform this synthesis on a gram scale. Are there any special considerations? A: Yes, scalability is a key consideration.
-
Heat Management: The initial alkylation can be exothermic, especially with reactive bases. For larger scales, ensure adequate cooling and add reagents slowly to control the temperature.
-
Workup: Handling large volumes during extraction and filtration can be cumbersome. Ensure you have appropriately sized glassware and equipment.
-
Purification: Column chromatography may be impractical for large quantities. Recrystallization is often the preferred method for purification on a gram scale.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate
This protocol is adapted from established methods emphasizing high N-selectivity.
-
Setup: To a dry, round-bottom flask under an inert atmosphere (N₂), add 2-pyridone (1.0 eq.).
-
Solvent: Add anhydrous DMF (approx. 5-10 mL per gram of 2-pyridone). Stir until dissolved.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq.) in one portion. Stir the suspension for 15-20 minutes at room temperature.
-
Alkylation: Add ethyl chloroacetate (1.1 eq.) dropwise via syringe over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the 2-pyridone spot.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water (3x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified by column chromatography if necessary.
-
Protocol 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ethyl (2-oxopyridin-1(2H)-yl)acetate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 1.5 eq.) and stir the solution at room temperature or with gentle warming (40 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water and dry under vacuum to obtain the final product.
-
Logical Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
- Synthesis, 2004(1), 55-57. Tuning of N- or O-Alkylation of 2-Pyridone. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2003-44390
- ChemBK. Acetic acid 2-oxo-2H-pyridin-1-yl ester - Physico-chemical Properties. URL: https://www.chembk.com/en/chem/1742-79-6
- The Journal of Organic Chemistry, 2023, 88(19), 13687–13697. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01344
- Semantic Scholar. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. URL: https://www.semanticscholar.org/paper/N-vs.-O-alkylation-in-the-mitsunobu-reaction-of-Bhat-Sinha/9f25a743b1853d53b26c3674b8e906b3e898f596
- Guidechem. This compound | CAS No.56546-36-2 Synthetic Routes. URL: https://www.guidechem.com/product-cas-56546-36-2.html
- Loughborough University Research Repository. NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. URL: https://repository.lboro.ac.
- Biosynth. This compound. URL: https://www.biosynth.com/p/GCA54636/56546-36-2-2-oxopyridin-1-2h-yl-acetic-acid
- ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. URL: https://www.researchgate.net/publication/222453696_A_comparison_of_N-_versus_O-alkylation_of_substituted_2-pyridones_under_Mitsunobu_conditions
- The Journal of Organic Chemistry, 2024, 89(5), 3657–3665. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02819
- ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. URL: https://www.researchgate.
- ChemicalBook. This compound(56546-36-2) 1 h nmr. URL: https://www.chemicalbook.com/spectrum/56546-36-2_1HNMR.htm
- Sigma-Aldrich. 2-(2-Oxopyridin-1(2H)-yl)acetic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653608
- ChemicalBook. This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71490719.htm
- Google Patents. CN101654432B - Method for N-alkylation of 2-pyridone. URL: https://patents.google.
- ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. URL: https://www.researchgate.net/publication/259187114_A_Practical_Procedure_for_the_Selective_N-Alkylation_of_4-Alkoxy-2-pyridones_and_Its_Use_in_a_Sulfone-Mediated_Synthesis_of_N-Methyl-4-methoxy-2-pyridone
- TOKU-E. Antibiotic Solubility Data Table. URL: https://www.toku-e.
Sources
- 1. researchgate.net [researchgate.net]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(56546-36-2) 1H NMR [m.chemicalbook.com]
- 8. This compound | 56546-36-2 [chemicalbook.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Synthesis of (2-oxopyridin-1(2H)-yl)acetic acid
Welcome to the technical support center for the synthesis of (2-oxopyridin-1(2H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet often challenging reaction. This document provides in-depth, experience-driven advice to help you overcome low yields and obtain a high-purity product.
Introduction: The Core Challenge of Tautomerism and Regioselectivity
The primary obstacle to achieving a high yield of this compound is the inherent chemical nature of the 2-pyridone starting material. 2-Pyridone exists in a tautomeric equilibrium with its isomer, 2-hydroxypyridine.[1][2] This equilibrium makes the molecule an "ambident nucleophile," meaning it can be attacked by electrophiles (like your alkylating agent) at two different positions: the nitrogen atom or the oxygen atom.
-
N-alkylation (the desired reaction) produces the target molecule, this compound.
-
O-alkylation (the undesired side reaction) produces 2-(carboxymethoxy)pyridine.
This competition between N- and O-alkylation is the most common reason for low yields.[3] The ratio of these two products is highly sensitive to reaction conditions. This guide will walk you through optimizing these conditions to favor the desired N-alkylation.
Troubleshooting Guide: Low Yield of this compound
Here, we address the most common issues encountered during the synthesis of this compound.
Question 1: My yield is consistently low, and I suspect I'm getting a mixture of products. How can I improve the N-selectivity?
Answer: This is the most frequent issue, and it almost certainly points to a competing O-alkylation reaction. The key is to manipulate the reaction conditions to favor N-alkylation. Here are the critical parameters to consider:
1. Choice of Base and Solvent:
The combination of base and solvent has a profound effect on the N/O alkylation ratio. The general principle is that conditions promoting the pyridone tautomer will favor N-alkylation, while conditions favoring the pyridinolate anion will lead to more O-alkylation.
-
For higher N-selectivity, consider:
-
Weaker bases in aprotic, non-polar solvents: Using a weaker base like potassium carbonate (K₂CO₃) in a solvent like acetone, THF, or DMF can favor N-alkylation. These conditions are less likely to fully deprotonate the 2-pyridone, and the pyridone tautomer is more prevalent.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like K₂CO₃ in a two-phase system (e.g., dichloromethane/water) can significantly enhance N-alkylation. The PTC helps to bring the pyridone anion into the organic phase in a less solvated state, which favors N-alkylation.
-
Use of Cesium Fluoride (CsF): In some cases, using CsF in an aprotic solvent has been shown to selectively promote N-alkylation.[4]
-
-
Conditions that may be favoring O-alkylation (and should be adjusted):
-
Strong bases in protic solvents: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcohols (e.g., ethanol, methanol) or water will generate a significant concentration of the pyridinolate anion. In protic solvents, the oxygen atom of the anion is more exposed and available for alkylation, leading to the O-alkylated product.
-
2. Alkylating Agent:
The nature of the alkylating agent also plays a role. For the synthesis of this compound, you are likely using a haloacetic acid derivative (e.g., chloroacetic acid, bromoacetic acid, or their esters).
-
Hard vs. Soft Electrophiles: According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen in 2-pyridone is a "softer" nucleophile than the oxygen. Therefore, using a "softer" electrophile can favor N-alkylation. While you are somewhat limited in your choice of the acetic acid moiety, this principle is important to keep in mind for other alkylations.
3. Temperature:
Higher reaction temperatures can sometimes favor O-alkylation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (40-60 °C) is a good starting point.
Experimental Protocol: Optimized N-Alkylation of 2-Pyridone
This protocol is a starting point for optimizing your reaction. You may need to adjust concentrations, reaction times, and purification methods based on your specific setup.
Materials:
-
2-Pyridone
-
Chloroacetic acid (or ethyl chloroacetate)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Acetone (anhydrous)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridone (1.0 eq) and anhydrous acetone.
-
Add finely ground, anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add chloroacetic acid (1.1 eq). If using ethyl chloroacetate, the subsequent hydrolysis step will be necessary.
-
Stir the mixture vigorously at room temperature or heat to a gentle reflux (around 50-60 °C). Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Workup:
-
If you used chloroacetic acid: Dissolve the residue in water and acidify with HCl to pH 2-3. The product should precipitate. If it doesn't, extract with ethyl acetate.
-
If you used ethyl chloroacetate: The residue is the ethyl ester. To hydrolyze, dissolve it in a mixture of ethanol and 1M NaOH and stir at room temperature until the reaction is complete (monitor by TLC). Then, remove the ethanol under reduced pressure and acidify the aqueous solution with HCl to pH 2-3. The product should precipitate.
-
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be recrystallized from water or an ethanol/water mixture to obtain high-purity this compound.
Data Presentation: Impact of Conditions on N/O Selectivity
The following table summarizes the general trends observed in the literature for the alkylation of 2-pyridone.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH, NaOH, KOH) |
| Solvent | Aprotic, non-polar (e.g., THF, DMF, Acetone) | Protic (e.g., Ethanol, Water) |
| Counter-ion | Larger, more polarizable (e.g., Cs⁺, K⁺) | Smaller, less polarizable (e.g., Li⁺, Na⁺) |
| Temperature | Lower temperatures | Higher temperatures |
| Additives | Phase-transfer catalysts | None |
Visualization of the Core Problem
The following diagram illustrates the tautomeric equilibrium of 2-pyridone and the competing N- and O-alkylation pathways.
Caption: Tautomeric equilibrium and competing alkylation pathways.
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material to avoid the regioselectivity issue?
A1: Yes, one strategy is to use a "masked" 2-hydroxypyridine derivative where the oxygen is protected, forcing alkylation to occur at the nitrogen.[5] For example, starting with 2-chloropyridine or 2-fluoropyridine, performing the N-alkylation, and then hydrolyzing the halo-group to the desired oxo-group can be an effective, albeit longer, route.[5][6]
Q2: I'm seeing an unknown impurity in my NMR. What could it be?
A2: Besides the O-alkylated product, another common impurity is unreacted starting material (2-pyridone). If you are using an ester of chloroacetic acid, you might also see the ester of your product if the final hydrolysis step is incomplete. If your reaction conditions are too harsh, you may also see decomposition products. A thorough workup and recrystallization are crucial for obtaining a pure product.
Q3: How can I confirm if I have the N- or O-alkylated product?
A3: Spectroscopic methods are the best way to distinguish between the two isomers.
-
¹H NMR: The chemical shifts of the pyridine ring protons will be different for the N- and O-alkylated products. The methylene protons (-CH₂-) adjacent to the nitrogen in the N-alkylated product will have a characteristic chemical shift.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the N-alkylated product is a key indicator. The O-alkylated product will not have a pyridone carbonyl but will instead have a C-O signal in the aromatic region.
-
IR Spectroscopy: The N-alkylated product will show a strong carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹. The O-alkylated product will lack this and instead show a C=N stretching frequency.
Q4: My reaction is very slow. How can I speed it up without compromising selectivity?
A4: If your reaction is sluggish, you can try the following:
-
Increase the temperature moderately: A small increase in temperature (e.g., from room temperature to 40-50 °C) can significantly increase the rate without drastically shifting the selectivity.
-
Use a more reactive alkylating agent: Bromoacetic acid or its esters are more reactive than their chloro- counterparts.
-
Ensure your reagents are anhydrous: Water can interfere with the reaction, especially when using bases like K₂CO₃ in aprotic solvents.
-
Use a phase-transfer catalyst: As mentioned earlier, PTC can accelerate the reaction rate in a two-phase system.[7]
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low yields.
References
- Tuning of N- or O-Alkylation of 2-Pyridone.Thieme E-Books & E-Journals.
- Mechanism for the synthesis of 2-pyridone
- P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.Organic Chemistry Portal.
- Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.The Journal of Organic Chemistry.
- Selective N-Alkylation of 2-Pyridones.Organic & Biomolecular Chemistry.
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- 2-Pyridone.Wikipedia.
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.PubMed Central.
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
- Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
- Method for N-alkylation of 2-pyridone.
- Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
- Process for the production of 2-hydroxypyridine.
Sources
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-oxopyridin-1(2H)-yl)acetic acid
Welcome to the technical support center for the purification of (2-oxopyridin-1(2H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.
Introduction to Purification Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a two-step process: N-alkylation of 2-pyridone with an ethyl haloacetate followed by hydrolysis of the resulting ester. While seemingly straightforward, this synthetic route presents several purification challenges that can impact the yield and purity of the final product. The primary hurdles include the formation of a regioisomeric byproduct, incomplete reactions, and the presence of starting materials in the crude product. This guide will address these challenges with scientifically grounded, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product is a mixture of isomers. How can I remove the O-alkylated impurity?
Question: After synthesizing this compound, my NMR analysis indicates the presence of an isomeric impurity. I suspect it is the O-alkylated byproduct, 2-(pyridin-2-yloxy)acetic acid. How can I separate these two isomers?
Answer: The co-formation of the O-alkylated isomer is a well-known challenge in the synthesis of N-substituted 2-pyridones.[1] The separation of these isomers can be challenging due to their similar physicochemical properties.[2] Here are a few strategies you can employ:
Troubleshooting Protocol 1: Purification by Column Chromatography
Column chromatography is a robust method for separating isomers. The key is to find a solvent system that provides sufficient resolution.
-
Stationary Phase: Silica gel is the most common choice.[3][4]
-
Mobile Phase (Eluent): A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. A common starting point for pyridone derivatives is a mixture of n-hexane and ethyl acetate.[3] For acidic compounds like yours, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and separation.
-
Recommended Starting Gradient: Begin with 100% dichloromethane and gradually increase the percentage of methanol. For example, a gradient of 0% to 10% methanol in dichloromethane.
-
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC).[4][5] The N-alkylated product is typically more polar than the O-alkylated isomer and will have a lower Rf value.
Experimental Workflow: Column Chromatography
Sources
- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Optimizing Reaction Conditions for (2-oxopyridin-1(2H)-yl)acetic acid
Introduction
(2-oxopyridin-1(2H)-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis, primarily achieved through the N-alkylation of 2-pyridone (also known as 2-hydroxypyridine), is a classic example of a reaction complicated by the ambident nucleophilic nature of the substrate. The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine leads to a common and often frustrating challenge: competitive O-alkylation, which results in the formation of an undesired isomer and complicates purification.
This guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing the synthesis of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to maximize yield and regioselectivity.
Core Synthesis Pathway: N-Alkylation of 2-Pyridone
The most direct route involves the reaction of 2-pyridone with a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid) or its corresponding ester in the presence of a base. The primary challenge is to direct the alkylation to the nitrogen atom over the oxygen atom.
Caption: Competing reaction pathways in the alkylation of the 2-pyridone anion.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes?
Answer: Low conversion is typically traced back to four key areas: deprotonation, solubility, reagent stability, or temperature.
-
Insufficient Deprotonation: The pKa of 2-pyridone is approximately 11.6. Your base must be strong enough to generate the pyridone anion quantitatively. Weak bases like sodium bicarbonate are generally ineffective.
-
Solution: Use at least 1.1-1.5 equivalents of a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or, for very stubborn reactions, sodium hydride (NaH). Ensure your reagents are anhydrous, as water can consume the base.
-
-
Poor Solubility: The starting 2-pyridone or its resulting salt may have poor solubility in the chosen solvent, preventing it from reacting.
-
Reagent Decomposition: If using an ester of a haloacetic acid (e.g., ethyl bromoacetate), it can be susceptible to hydrolysis by trace amounts of water or hydroxide, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents. If you suspect decomposition, consider adding the alkylating agent slowly to the solution of the pre-formed pyridone salt.
-
-
Inadequate Temperature: While higher temperatures can promote undesired side reactions, some combinations of substrates and bases require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat to 50-80 °C and monitor by TLC. A catalyst- and base-free method has been reported, but it requires elevated temperatures (e.g., 130 °C).[4]
-
Q2: I'm getting a significant amount of the O-alkylated isomer. How can I improve the N-alkylation selectivity?
Answer: This is the most critical challenge. The N/O selectivity is a delicate balance of factors including the base's counter-ion, the solvent, and the alkylating agent, a concept partially explained by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center than the oxygen atom.
-
The Counter-ion Effect: This is arguably the most impactful factor.
-
Explanation: "Hard" cations like Li⁺ and Na⁺ strongly associate with the "hard" oxygen atom of the pyridone anion, leaving the nitrogen more available for alkylation. Conversely, large, "soft" cations like Cs⁺ have a weaker association with the oxygen, creating a more "free" anion where the thermodynamically favored N-alkylation can dominate.
-
Recommendation: Cesium carbonate (Cs₂CO₃) is highly recommended for maximizing N-selectivity. [2] Numerous studies have shown it provides superior N/O ratios compared to potassium or sodium bases.
-
-
Solvent Polarity:
-
Explanation: Polar aprotic solvents (DMF, DMSO) are excellent at solvating cations, which helps to dissociate the ion pair of the pyridone salt. This "naked" anion is more reactive and often favors N-alkylation. Protic solvents (like ethanol or water, without additives) can hydrogen-bond with the oxygen atom, potentially hindering O-alkylation, but can also reduce overall nucleophilicity.[3]
-
Recommendation: Use DMF or acetonitrile as a starting point.
-
-
Leaving Group:
-
Explanation: According to HSAB theory, reacting a soft nucleophile (the nitrogen) with an alkylating agent that has a soft leaving group should favor the desired reaction. The softness of halogens increases down the group: I > Br > Cl.
-
Recommendation: Use bromoacetic acid or iodoacetic acid over chloroacetic acid if selectivity is a persistent issue.
-
Table 1: Influence of Reaction Conditions on N/O Selectivity
| Base (Counter-ion) | Solvent | Typical N/O Ratio | Rationale & Reference |
| K₂CO₃ | DMF | Moderate (~3:1 to 5:1) | Standard condition, but often yields mixtures.[1] |
| NaH | THF/DMF | Good | Strong base ensures full deprotonation; Na⁺ is a hard cation.[5] |
| Cs₂CO₃ | DMF/CH₃CN | Excellent (>10:1) | Soft cation effect strongly favors N-alkylation.[2] |
| K₂CO₃ | Water + Tween 20 | Good to Excellent (>5:1) | Micellar environment enhances regioselectivity.[3] |
Q3: How should I monitor the reaction progress effectively?
Answer: Thin-Layer Chromatography (TLC) is the ideal method.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent is needed. A good starting point is Dichloromethane/Methanol (e.g., 9:1 or 8:2) with a few drops of acetic acid. The acid suppresses the ionization of the carboxylic acid products, reducing streaking and giving more defined spots.
-
Visualization: Use a UV lamp (254 nm). The aromatic pyridine ring will be UV active.
-
Interpreting the Plate:
-
Starting Material (2-pyridone): Will be quite polar, likely having a low Rf value.
-
This compound (N-product): This is your target. It is typically more polar than the O-isomer.
-
2-(Pyridin-2-yloxy)acetic acid (O-product): This isomer is generally less polar than the N-product and will have a higher Rf value.
-
By spotting the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the same plate, you can clearly track the consumption of the starting material and the appearance of the two product spots.
Q4: Purification is difficult. What is the best strategy to isolate the pure N-alkylated product?
Answer: A multi-step approach combining extraction and recrystallization is often most effective.
-
Initial Workup (Acid-Base Extraction):
-
After the reaction is complete, quench it with water and acidify the solution to a pH of ~2-3 with cold 1M HCl. This ensures your product is in its protonated, carboxylic acid form.
-
Extract the aqueous layer several times with a suitable organic solvent like ethyl acetate or dichloromethane. The desired product and the O-isomer will move into the organic phase, while inorganic salts remain in the aqueous layer.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Separation and Purification:
-
Recrystallization (Preferred Method): The crude solid is often a mixture of N- and O-isomers. Recrystallization can be highly effective at isolating the desired, often less soluble or more crystalline, N-isomer.
-
Solvent Screening: Test small batches in various solvents. Good candidates include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
-
-
Column Chromatography (If Isomers are Inseparable): If recrystallization fails, silica gel chromatography is the next option.
-
Eluent System: Use the same system developed for TLC analysis (e.g., DCM/MeOH + 0.5% acetic acid). The inclusion of acid is crucial to prevent streaking.
-
Process: Load the crude material onto the column and elute, collecting fractions. The less polar O-isomer will elute first, followed by the more polar N-isomer.
-
-
Recommended Protocol & Workflow
This protocol is a robust starting point, designed to favor high N-selectivity.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reagents & Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-pyridone (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to 2-pyridone).
-
Salt Formation: Stir the suspension at room temperature for 30-60 minutes.
-
Alkylation: In a separate flask, dissolve bromoacetic acid (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture via a syringe.
-
Reaction: Heat the mixture to 50-60 °C. Monitor the reaction's progress by TLC until the starting 2-pyridone spot is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature and pour it into a beaker containing an equal volume of cold water. Slowly add 1M HCl while stirring until the pH of the solution is between 2 and 3.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent in vacuo to yield the crude product. Purify this solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The melting point should be sharp and consistent with literature values (approx. 220-223 °C).
Final Checklist for Optimization
| Parameter | Recommendation for High N-Selectivity | Rationale |
| Base | Cesium Carbonate (Cs₂CO₃) | Soft counter-ion minimizes interaction with the hard oxygen center. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic; effectively solvates the cation to create a "free" nucleophile. |
| Alkylating Agent | Bromoacetic Acid or Iodoacetic Acid | Softer leaving groups (Br⁻, I⁻) are preferred for reaction at the soft nitrogen center. |
| Temperature | 50-80 °C (Monitor) | Provides sufficient energy without promoting excessive side reactions. |
| Monitoring | TLC with acidified eluent | Allows clear differentiation of starting material, N-product, and O-product. |
| Purification | Acid-base workup followed by recrystallization | Exploits the acidic nature of the product for efficient isolation and purification. |
By systematically addressing these key parameters and understanding the chemical principles behind them, researchers can confidently troubleshoot and optimize the synthesis of this compound, ensuring high yields and excellent purity.
References
- Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications, The Journal of Organic Chemistry. [Link]
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF.
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]
- Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- Method for N-alkylation of 2-pyridone.
- (2-Oxopyridin-1(2H)-yl)
- Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
- P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
- Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
Sources
Technical Support Center: (2-oxopyridin-1(2H)-yl)acetic acid
Introduction
(2-Oxopyridin-1(2H)-yl)acetic acid is a crucial heterocyclic building block in modern drug discovery and organic synthesis. Its unique structure, featuring a 2-pyridone core N-substituted with an acetic acid moiety, makes it a valuable precursor for a range of biologically active molecules. However, the inherent chemical reactivity of this scaffold can present significant stability challenges during experimental work. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these stability issues. By understanding the underlying chemical principles, you can ensure the integrity of your starting material and the success of your experiments.
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. We will explore the causality behind common stability problems, offer validated methods for handling and analysis, and provide a framework for conducting your own stability assessments.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My aqueous solution of this compound is showing new peaks on HPLC over time, even at neutral pH. What is happening?
A1: This is a classic stability issue with N-substituted 2-pyridone derivatives. The primary cause is likely intramolecular cyclization . The carboxylate group (or the carboxylic acid itself) can act as a nucleophile, attacking the pyridone ring. This is particularly problematic in neutral to slightly basic aqueous solutions (pH ~7.4), where a significant portion of the acetic acid group is deprotonated to the more nucleophilic carboxylate. A study on a closely related compound, ZED1227, which contains the this compound scaffold, demonstrated remarkably lower stability at pH 7.4, with only 10% of the parent compound remaining after 24 hours at 37°C due to this intramolecular cyclization.[1]
-
Troubleshooting:
-
pH Adjustment: If your experimental conditions allow, prepare and store stock solutions in acidic conditions (e.g., pH 4-5). The protonated carboxylic acid is a much weaker nucleophile, significantly slowing the degradation.
-
Temperature Control: Prepare solutions fresh and keep them cold (2-8°C) to reduce the rate of this and other degradation reactions. Avoid leaving solutions at room temperature for extended periods.
-
Aprotic Solvents: If possible, use anhydrous aprotic solvents like DMF or DMSO for stock solutions to prevent hydrolysis and cyclization.
-
Q2: I'm performing a coupling reaction with my this compound using a strong base, and my yield is very low. Why?
A2: The 2-pyridone ring system is susceptible to hydrolysis under strongly basic (and acidic) conditions.[2] Using a strong base like sodium hydroxide can catalyze the cleavage of the amide bond within the pyridone ring itself, leading to the destruction of your starting material. Furthermore, strongly basic conditions will deprotonate the carboxylic acid, and as mentioned in Q1, the resulting carboxylate can lead to intramolecular side reactions.
-
Causality: The mechanism involves nucleophilic attack of hydroxide on the carbonyl carbon of the pyridone ring, leading to ring-opening. This is an irreversible degradation pathway.
-
Troubleshooting:
-
Use Non-Nucleophilic Organic Bases: For reactions requiring a base, opt for non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA). These are generally sufficient to deprotonate the carboxylic acid for coupling reactions without promoting significant ring hydrolysis.
-
Control Stoichiometry: Use the minimum required amount of base. Excess base can accelerate degradation.
-
Reaction Temperature: Keep the reaction temperature as low as feasible to minimize degradation.
-
Q3: My solid this compound has changed color over time. Is it still usable?
A3: A change in color of the solid material, often to a yellowish or brownish hue, can be an indicator of degradation. This may be due to slow oxidation or photodecomposition upon prolonged exposure to air and light. The 2-pyridone ring can be susceptible to oxidative degradation, potentially forming N-oxides or hydroxylated species.[2]
-
Troubleshooting:
-
Proper Storage: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Refrigeration (4°C) is recommended for long-term storage.
-
Purity Check: Before use, verify the purity of the material using a suitable analytical method like HPLC or NMR spectroscopy. Compare the results to the certificate of analysis or a previously recorded spectrum of a fresh sample. If significant impurity peaks are observed, purification (e.g., recrystallization) or acquisition of a new batch is recommended.
-
Part 2: In-Depth Troubleshooting & Experimental Protocols
This section provides detailed protocols for assessing and managing the stability of this compound.
Understanding the Primary Degradation Pathway: Intramolecular Cyclization
The most significant stability issue in solution is the propensity for intramolecular cyclization, especially at neutral or basic pH. The carboxylate anion attacks the electrophilic C6 position of the pyridone ring, leading to the formation of a bicyclic product.
Caption: Proposed intramolecular cyclization pathway.
Protocol 2.1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. This involves subjecting the compound to various stress conditions more severe than those it would typically encounter.[3][4][5]
Objective: To intentionally degrade this compound and identify the resulting degradation products.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2] A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2.2).
-
Aim for 5-20% degradation of the main peak. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).[5]
-
-
Peak Identification: Analyze the samples showing significant degradation by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
Data Presentation: Typical Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | Potential hydrolysis of the pyridone ring. |
| Base Hydrolysis | 1 M NaOH | Room Temp | 4 hours | Rapid degradation via intramolecular cyclization and/or ring hydrolysis. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Formation of N-oxides or other oxidative adducts. |
| Thermal (Solution) | - | 80°C | 48 hours | Acceleration of hydrolysis and cyclization. |
| Photolytic | UV/Vis Light | Ambient | Per ICH Q1B | Formation of various photoproducts. |
Protocol 2.2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.
Instrumentation & Columns:
-
HPLC with a UV/PDA detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase & Gradient (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~295 nm (based on the UV maximum of the 2-pyridone chromophore)[6]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
Methodology:
-
Inject the unstressed control sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples from the forced degradation study (Protocol 2.1).
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the parent peak.
-
Optimize the gradient, mobile phase composition, or even the column chemistry if co-elution occurs. The goal is to achieve baseline separation between the parent compound and all major degradants.
Caption: Workflow for developing a stability-indicating HPLC method.
Part 3: Causality & Mechanistic Insights
Understanding the "why" behind the instability is key to preventing it. The electronic nature of the 2-pyridone ring is central to its reactivity.
-
Tautomerism: The 2-pyridone ring exists in equilibrium with its 2-hydroxypyridine tautomer. In solution, the pyridone form generally predominates.[6] This amide-like character makes the ring susceptible to hydrolysis.
-
Electrophilicity: The carbonyl group in the 2-pyridone ring withdraws electron density, making the ring carbons (especially C4 and C6) electrophilic and susceptible to nucleophilic attack. This is the underlying reason for the intramolecular cyclization with the N-acetic acid side chain.
-
pH-Dependence: The state of the acetic acid side chain is dictated by the solution pH. At pH values above its pKa (~3-4), it exists as the carboxylate anion, a much stronger nucleophile than the neutral carboxylic acid. This is why degradation is significantly accelerated at neutral to basic pH.
By understanding these principles, researchers can make informed decisions about reaction conditions, solvent selection, and purification methods to maintain the integrity of this compound throughout their experimental workflow.
References
- BenchChem. (2025). Technical Support Center: Degradation Pathways of Pyridinone Compounds. BenchChem.
- Gao, Y., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Applied Materials & Interfaces, 15(29), 35159–35170. [Link]
- Gao, Y., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs.
- Lee, J., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. [Link]
- NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
- Schuppan, D., et al. (2021). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease.
- ResolveMass Laboratories. (2025).
- Deady, L. W., & Finlayson, W. L. (1983). Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride. Australian Journal of Chemistry, 36(10), 1951-1956. [Link]
- National Center for Biotechnology Information. (n.d.). (2-Oxopyridin-1(2H)-yl)
- Kavina, M. A., et al. (2018). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Faferek, B., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
- Padwa, A., & Brodney, M. A. (2002). Intramolecular cyclizations of N-acyliminium ions with pyridine rings. ARKIVOC. [Link]
- Patel, K., et al. (2016).
- ChemBK. (2024). Acetic acid 2-oxo-2H-pyridin-1-yl ester. ChemBK. [Link]
- Wang, H., et al. (2019). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Teasdale, A., et al. (2013). Forced Degradation Studies for Biopharmaceuticals.
- Liu, D., et al. (2018). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain...
- Brinkley, R. F. (1945). Transformations of Substituted 2-pyridones. Cornell University.
- Kumar, A., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
- Chen, Y., et al. (2017). Construction of 2-pyridones via oxidative cyclization of enamides: access to Pechmann dye derivatives. Organic & Biomolecular Chemistry. [Link]
- Procter, D. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]
- de la Torre, B. G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]
- Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]
- Chen, L., et al. (2010). 2-(Pyrimidin-2-ylsulfanyl)acetic acid.
- Yoo, E. J., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]
- Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Wang, X., et al. (2017). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.
- Wolska, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]
- Korfmacher, W. A., et al. (2001). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching.
- Wang, H., et al. (2023). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways.
- Faferek, B., et al. (2021). Microbial Degradation of Pyridine and Pyridine Derivatives.
- Merlin, M. A., et al. (2010). Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. Academic Emergency Medicine. [Link]
- MySkinRecipes. (n.d.). 2-(4-METHYL-2-OXOPYRIDIN-1(2H)-YL)ACETIC ACID. MySkinRecipes. [Link]
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- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
Degradation of (2-oxopyridin-1(2H)-yl)acetic acid in solution
Welcome to the technical support resource for (2-oxopyridin-1(2H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a molecule of interest in various research fields. Its structure, featuring a 2-pyridone ring coupled with an acetic acid moiety, presents unique chemical characteristics. However, this structure also harbors susceptibilities to degradation under common experimental conditions. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible results. This guide is built upon established principles of organic chemistry and data from analogous structures to provide a robust framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by four factors: pH, temperature, light, and the presence of oxidizing agents. The 2-pyridone ring and the acetic acid side chain can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1][2][3] Elevated temperatures can accelerate these degradation processes and may also lead to thermal decomposition, such as decarboxylation of the acetic acid group.[4][5] Furthermore, pyridone derivatives can be sensitive to light, leading to photodegradation.[6][7][8] Finally, oxidative processes can affect the pyridine ring system.[9][10]
Q2: What is the expected shelf-life of this compound in a standard buffer solution?
A2: The shelf-life is highly dependent on the specific storage conditions. For maximal stability, it is recommended to store solutions at low temperatures (e.g., 4°C or -20°C) and protected from light. The pH of the buffer is also a critical determinant.[1][3] Near-neutral pH (6-7.5) is generally preferable to minimize acid- or base-catalyzed hydrolysis. Below is a table summarizing the hypothetical stability under various conditions.
| Temperature | pH | Light Condition | Estimated Half-life |
| 25°C | 4.0 | Ambient | Days to Weeks |
| 25°C | 7.0 | Ambient | Weeks to Months |
| 25°C | 9.0 | Ambient | Days to Weeks |
| 4°C | 7.0 | Dark | Months |
| -20°C | 7.0 | Dark | >1 Year |
Q3: Are there any known incompatible solvents or reagents?
A3: Avoid strong acids and bases, as they can catalyze hydrolysis of the amide bond in the pyridone ring or promote other degradation pathways. Strong oxidizing agents should also be used with caution. While this compound is soluble in many organic solvents like ethanol and dimethylformamide, the long-term stability in these solvents at room temperature may be lower than in buffered aqueous solutions stored under optimal conditions.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to identifying and resolving the root cause.
Issue 1: Loss of Parent Compound in Analytical Samples
You observe a significant decrease in the concentration of this compound over a short period.
Potential Causes & Solutions:
-
pH-Mediated Hydrolysis: The amide bond within the 2-pyridone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is outside the optimal range of 6-7.5, adjust it using a suitable buffer system.
-
For future experiments, ensure your solutions are adequately buffered.
-
-
-
Thermal Degradation: Elevated temperatures can accelerate degradation. The acetic acid side chain could undergo decarboxylation at higher temperatures.[4][5][12]
-
Troubleshooting Steps:
-
Review your experimental protocol for any high-temperature steps.
-
If possible, perform these steps at a lower temperature or for a shorter duration.
-
Always store stock solutions and samples at 4°C or -20°C when not in use.
-
-
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of pyridone-containing molecules.[6]
-
Troubleshooting Steps:
-
Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize the exposure of your samples to light during preparation and analysis.
-
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
Your analytical method (e.g., HPLC, LC-MS) shows the emergence of new, unidentified peaks over time.
Potential Degradation Pathways and Products:
The following diagram illustrates the most probable degradation pathways for this compound based on the chemical properties of its constituent functional groups.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow:
To identify the unknown peaks, a systematic approach is recommended. The following workflow can help you diagnose the degradation mechanism.
Caption: Workflow for identifying degradation products.
Experimental Protocol for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Thermal Degradation: Incubate the stock solution (at neutral pH) at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to your experimental sample. Matching retention times and mass-to-charge ratios of the unknown peaks with those generated under specific stress conditions will help elucidate the degradation pathway.
References
- (2-Oxopyridin-1(2H)-yl)
- Acetic acid 2-oxo-2H-pyridin-1-yl ester - ChemBK.[Link]
- 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid | C9H9NO5 | CID - PubChem.[Link]
- Pyridine-N-oxide - Wikipedia.[Link]
- Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF - ResearchG
- Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - ResearchG
- Phototoxicity and photogenotoxicity of nine pyridone deriv
- Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PubMed.[Link]
- Pyridine N-oxide deriv
- Influence of PH On The Stability of Pharmaceutical - Scribd.[Link]
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).[Link]
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube.[Link]
- Experimental study of the decomposition of acetic acid under conditions relevant to deep reservoirs - ResearchG
- US2856426A - Thermal decomposition of acetic acid - Google P
- [Biodegradation of pyridine under UV irradi
- Stability of Synthetic C
- Recent trends in the chemistry of pyridine N-oxides - ark
- Biodegradation of pyridine under UV irradiation | Request PDF - ResearchG
- Acetic acid - Wikipedia.[Link]
- Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Publishing.[Link]
- Pyridine N-Oxide - Remote Oxidation And Rearrangement - ChemTube3D.[Link]
- The Journal of Organic Chemistry - ACS Publications - American Chemical Society.[Link]
- Acetic Acid | CH3COOH | CID 176 - PubChem - NIH.[Link]
- Thermal decarboxylation of acetic acid: Implications for origin of n
- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
- Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed.[Link]
Sources
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- 3. Stability of Synthetic Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
- 6. Phototoxicity and photogenotoxicity of nine pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. chembk.com [chembk.com]
- 12. US2856426A - Thermal decomposition of acetic acid - Google Patents [patents.google.com]
Solubility problems with (2-oxopyridin-1(2H)-yl)acetic acid derivatives
Initiating Solubility Research
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Technical Support Center: Synthesis of (2-oxopyridin-1(2H)-yl)acetic acid
Document ID: TSC-CHEM-2OPAA-001
Last Updated: January 10, 2026
Introduction
Welcome to the technical support guide for the synthesis of (2-oxopyridin-1(2H)-yl)acetic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved by the N-alkylation of 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine), is a foundational reaction. However, the ambident nucleophilic nature of the pyridone anion often leads to a persistent and challenging side reaction: O-alkylation.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize unwanted side reactions and optimize your synthesis for yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in this synthesis and why does it form?
A1: The primary and most common side product is 2-(carboxymethoxy)pyridine. This arises from the O-alkylation of the 2-pyridone tautomer, 2-hydroxypyridine.[1] The pyridone anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen.[1][2][3] The reaction can therefore proceed via two competing pathways, N-alkylation and O-alkylation, leading to the desired product and the isomeric ether byproduct, respectively.
Q2: Which tautomer, 2-pyridone or 2-hydroxypyridine, is more stable?
A2: The equilibrium between the two tautomers is highly dependent on the solvent.[4][5] In polar, protic solvents like water and alcohols, the 2-pyridone form is favored due to strong intermolecular hydrogen bonding.[4][6] In non-polar solvents, the 2-hydroxypyridine form gains more prominence.[4] Despite this, for the purpose of alkylation, both forms must be considered as the reaction conditions (base, solvent, counter-ion) will significantly influence which nucleophilic atom (N or O) attacks the electrophile.
Q3: What are the key factors that control N- vs. O-alkylation selectivity?
A3: The regioselectivity of the alkylation is governed by a combination of factors derived from Hard and Soft Acid-Base (HSAB) theory and reaction kinetics vs. thermodynamics. Key factors include:
-
The Alkylating Agent: "Harder" electrophiles tend to favor reaction at the "harder" oxygen atom, while "softer" electrophiles favor the "softer" nitrogen atom.
-
The Counter-ion of the Base: The nature of the metal cation from the base used can influence the location of the negative charge on the pyridone anion.
-
Solvent: The polarity and protic nature of the solvent affect the solvation of the ambident nucleophile and the reaction pathway.[7]
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired N-alkylated product.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My final product is a mixture of N- and O-alkylated isomers that are difficult to separate.
Question: I've run the reaction and my 1H NMR spectrum clearly shows two distinct products. Based on literature, I believe I have a mixture of this compound and 2-(carboxymethoxy)pyridine. How can I improve the N-selectivity?
Answer: This is the most classic issue in this synthesis. Achieving high N-selectivity is critical. Here’s a breakdown of the causes and solutions:
Root Causes & Solutions Table
| Cause | Scientific Explanation | Recommended Action |
| Suboptimal Solvent Choice | Polar aprotic solvents like DMF or DMSO can favor O-alkylation. Recent studies show that aqueous micellar systems can significantly enhance N-selectivity by improving the solubility of starting materials and influencing the reaction environment.[7][8][9] | Primary Recommendation: Switch to an aqueous micellar system. A study by Li, et al. (2015) demonstrated high N-selectivity using 2% w/w Tween 20 in water.[7] Alternative: If aqueous conditions are not feasible, try a less polar solvent like toluene or acetonitrile. |
| Incorrect Base/Counter-ion | Strong, non-coordinating bases can lead to a "freer" anion, increasing O-alkylation. A weaker base like potassium carbonate (K2CO3) is often preferred. The potassium ion can coordinate with the oxygen, sterically hindering O-alkylation and favoring the N-position. | Use a milder base such as K2CO3 or cesium carbonate (Cs2CO3).[8] Avoid strong bases like sodium hydride (NaH) or alkoxides unless other conditions are optimized for N-selectivity. |
| Reaction Temperature Too High | Elevated temperatures can provide enough energy to overcome the activation barrier for the O-alkylation pathway, which can sometimes be competitive.[10] | Run the reaction at room temperature or slightly below if kinetics allow. Monitor the reaction by TLC or LC-MS to find the lowest effective temperature. |
Visualizing the Competing Pathways
The following diagram illustrates the tautomerization and the two competing SN2 reaction pathways.
Caption: Competing N-alkylation vs. O-alkylation pathways.
Problem 2: The reaction is very slow or does not go to completion.
Question: I have set up the reaction according to a literature procedure, but after 24 hours, my TLC analysis shows a significant amount of unreacted 2-pyridone. What can I do to drive the reaction to completion?
Answer: Incomplete conversion is often a result of insufficient reactivity of the components or deactivation of the reagents.
Troubleshooting Incomplete Conversion
Caption: Decision tree for troubleshooting incomplete reactions.
-
Reactivity of the Alkylating Agent: Bromoacetic acid is a standard choice, but its reactivity can be an issue. Iodoacetic acid is more reactive and can increase the reaction rate, but it is also more expensive and less stable. Ensure your bromoacetic acid has not decomposed.
-
Base Strength and Solubility: If the base is not strong enough to deprotonate the 2-pyridone or if it is not soluble in the reaction medium, the concentration of the active nucleophile will be too low. K2CO3 is a good start, but if solubility is an issue, Cs2CO3 is often more effective.[8]
-
Phase Transfer Catalysis: In a biphasic system or when dealing with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the pyridone anion into the organic phase, accelerating the reaction.
Problem 3: I observe the formation of unknown side products, especially at higher temperatures.
Question: When I try to accelerate the reaction by heating to 70 °C, my TLC plate shows several new, unidentified spots, and my final yield is lower. What could be happening?
Answer: Heating the reaction can unfortunately introduce new side reaction pathways.
-
Elimination Reactions: While less common with a primary halide like bromoacetic acid, elimination can still occur under harsh conditions (strong base, high heat), although it's more of a concern with secondary or tertiary halides.[11][12][13]
-
Decarboxylation: The product, this compound, contains a carboxylic acid group that could potentially decarboxylate under high heat to form 1-methylpyridin-2(1H)-one, especially if the reaction medium becomes acidic for any reason.
-
Base-Catalyzed Decomposition: The starting materials or the product might not be stable to prolonged heating in the presence of a base.[10]
Solution: Avoid high temperatures if possible. If the reaction is too slow at room temperature, it is better to address the fundamental reactivity by changing the alkylating agent (e.g., to iodoacetic acid) or improving solubility with a different solvent system or phase-transfer catalyst, rather than resorting to heat.[9][10]
Recommended Experimental Protocol
This protocol is designed to maximize N-selectivity based on modern methods.
Objective: To synthesize this compound with high regioselectivity.
Materials:
-
2-Pyridone (1.0 eq)
-
Bromoacetic acid (1.2 eq)
-
Potassium Carbonate (K2CO3), finely powdered (2.5 eq)
-
Acetonitrile (solvent)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-pyridone (1.0 eq) and finely powdered potassium carbonate (2.5 eq).
-
Solvent Addition: Add acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to 2-pyridone).
-
Addition of Alkylating Agent: In a separate beaker, dissolve bromoacetic acid (1.2 eq) in a minimal amount of acetonitrile. Add this solution dropwise to the stirring slurry at room temperature over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup - Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with additional acetonitrile.
-
Workup - Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. To the resulting residue, add deionized water and ethyl acetate.
-
Workup - Acidification: Slowly acidify the aqueous layer with 1M HCl with stirring until the pH is approximately 2-3. The product should precipitate out of the solution. If it oils out, continue stirring vigorously.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethyl acetate to remove any residual O-alkylated byproduct.
-
Drying: Dry the white solid under vacuum to a constant weight to yield the final product, this compound. Purity can be confirmed by 1H NMR, 13C NMR, and melting point analysis.
References
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (n.d.). ResearchGate.
- Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665.
- Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange.
- 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.
- 2-Pyridone. (n.d.). In Wikipedia.
- Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (n.d.). ResearchGate.
- Selective N-Alkylation of 2-Pyridones. (2018). Organic & Biomolecular Chemistry, 16, 4151–4158.
- Ligand-Promoted [Pd]-Catalyzed α-Alkylation of Ketones through a Borrowing-Hydrogen Approach. (2023). PubMed Central (PMC), NIH.
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2021). ResearchGate.
- Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D.
- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6007-6014.
- How about Tautomers?. (n.d.). WuXi Biology.
- Comins, D., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822.
- Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015). ResearchGate.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Li, Z., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3572-3575.
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). ResearchGate.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Synthesis of 2-pyridones. (n.d.). University of Bristol.
- ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015). ResearchGate.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
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Technical Support Center: Chiral 2-Pyridone Synthesis
Welcome to the technical support center for chiral 2-pyridone synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with racemization in this critical area of organic synthesis.
Introduction: The Challenge of Stereochemical Integrity
The synthesis of enantiomerically pure chiral 2-pyridones is of paramount importance in medicinal chemistry, as the biological activity of these compounds is often stereospecific.[1][2][3] However, the very nature of the intermediates and reaction conditions required for the construction of the 2-pyridone scaffold can create pathways for racemization, leading to a loss of enantiomeric excess (ee) and compromising the efficacy of the final product. This guide provides a systematic approach to understanding, identifying, and mitigating these racemization issues.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve specific problems you may be encountering in your experiments.
Issue 1: Significant Loss of Enantiomeric Excess in the Final 2-Pyridone Product
Question: I've successfully synthesized my chiral 2-pyridone, but the final product shows a much lower enantiomeric excess (ee) than my starting materials or early-stage intermediates. What are the likely causes and how can I fix this?
Answer: A significant drop in ee at the final stage often points to issues during the cyclization or final deprotection/purification steps. The primary culprits are often harsh reaction conditions that facilitate the epimerization of a stereocenter, particularly one that is alpha to a carbonyl group or another activating group.
Underlying Mechanisms:
-
Enolate/Enol Formation: If your synthetic route involves an intermediate with a stereocenter alpha to a carbonyl group, the presence of a base can lead to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to racemization.[4]
-
Retro-Michael/Michael Addition: In syntheses that form the 2-pyridone ring via a Michael addition, a retro-Michael reaction under basic or thermal conditions can lead to the opening of the ring, followed by a non-stereoselective Michael addition, resulting in racemization.
-
Acid-Catalyzed Racemization: Strong acidic conditions, sometimes used in deprotection steps, can also promote racemization through the formation of carbocationic intermediates or by catalyzing enolization.
Troubleshooting Protocol:
-
Re-evaluate Your Base:
-
Strength and Steric Hindrance: If you are using a strong, non-hindered base (e.g., sodium methoxide, potassium tert-butoxide), consider switching to a weaker or more sterically hindered base (e.g., N,N-diisopropylethylamine (DIPEA), 2,4,6-collidine). These bases are less likely to deprotonate the alpha-carbon of your stereocenter.
-
Stoichiometry: Use the minimum stoichiometric amount of base necessary to promote the desired reaction. Excess base significantly increases the risk of racemization.
-
-
Optimize Reaction Temperature:
-
Lower the Temperature: Racemization is often accelerated at higher temperatures. Perform your cyclization or any potentially problematic step at the lowest temperature that allows for a reasonable reaction rate. Running reactions at 0 °C or even -78 °C can dramatically preserve stereochemical integrity.
-
-
Solvent Selection:
-
Polarity: The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways. Experiment with a range of solvents, from polar aprotic (e.g., THF, DMF) to non-polar (e.g., toluene, dichloromethane), to find the optimal balance for reactivity and stereopreservation.
-
-
Consider Your Purification Method:
-
Silica Gel: Silica gel is acidic and can sometimes cause epimerization of sensitive compounds during column chromatography. If you suspect this is an issue, you can neutralize the silica gel by washing it with a solution of triethylamine in your eluent system before use. Alternatively, consider other purification techniques like preparative HPLC with a neutral mobile phase or crystallization.
-
Table 1: Impact of Base Selection on Stereochemical Integrity
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Application | Racemization Risk |
| Sodium Methoxide | ~15.5 | Low | Transesterification, Deprotonation | High |
| Potassium tert-Butoxide | ~19 | High | Strong, non-nucleophilic base | Moderate to High |
| DBU | ~12.5 | Moderate | Non-nucleophilic base for eliminations | Moderate |
| DIPEA | ~11 | High | Mild, non-nucleophilic base | Low to Moderate |
| 2,4,6-Collidine | ~7.4 | High | Weak, sterically hindered base | Low |
Issue 2: Racemization During the Synthesis of a Chiral Precursor
Question: I am preparing a chiral acyclic precursor for my 2-pyridone synthesis, and I'm observing racemization before the cyclization step. What should I investigate?
Answer: Racemization in a chiral precursor often occurs when a stereocenter is located adjacent to an activating group, such as a ketone, ester, or nitrile. The strategies to address this are similar to those for the final product but are applied at an earlier stage.
Troubleshooting Protocol:
-
Protecting Group Strategy: If the stereocenter is alpha to a carbonyl group, consider protecting the carbonyl as a ketal or acetal before performing any steps that require harsh basic or acidic conditions. The protecting group can be removed under milder conditions later in the synthesis.
-
Use of Chiral Auxiliaries: Employing a chiral auxiliary can be a powerful strategy to direct the stereochemistry of a reaction and protect the newly formed stereocenter from epimerization.[5][6] The auxiliary can be removed at a later stage under conditions that do not compromise the stereochemical integrity of the molecule.
-
Enzyme-Catalyzed Reactions: For certain transformations, biocatalysis can offer a mild and highly stereoselective alternative to traditional chemical methods, minimizing the risk of racemization.
Frequently Asked Questions (FAQs)
Q1: What are the most common racemization pathways in chiral 2-pyridone synthesis?
A1: The most prevalent pathways involve the formation of planar, achiral intermediates from chiral precursors. The two main mechanisms are:
-
Base-Catalyzed Enolization: Abstraction of a proton alpha to a carbonyl or other electron-withdrawing group creates a planar enolate, which loses its stereochemical information.
-
Acid-Catalyzed Enolization: Protonation of a carbonyl group followed by deprotonation at the alpha-carbon leads to a planar enol, also resulting in a loss of stereochemistry.
Q2: How can I reliably measure the enantiomeric excess of my chiral 2-pyridone?
A2: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include:
-
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and higher resolution separations than HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, the addition of a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their integration.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used to determine the enantiomeric purity if a standard of the pure enantiomer is available.
Q3: Are there any "racemization-free" methods for synthesizing chiral 2-pyridones?
A3: While no synthetic method is entirely immune to racemization under all conditions, certain strategies are inherently less prone to it. These include:
-
Asymmetric Catalysis: Using a chiral catalyst to control the stereochemistry of the ring-forming step can be highly effective.[7][8][9] Organocatalysis, in particular, often employs mild reaction conditions that help preserve stereochemical integrity.[8][10][11]
-
Late-Stage Introduction of the Chiral Center: Designing a synthetic route where the stereocenter is introduced late in the synthesis can minimize its exposure to harsh conditions.
-
Use of Racemization-Resistant Chiral Building Blocks: Starting with chiral precursors that are less susceptible to epimerization can be a robust strategy.
Experimental Protocols
Protocol 1: Screening for Optimal Base in a Cyclization Step
This protocol provides a general workflow for identifying a base that promotes cyclization while minimizing racemization.
-
Setup: In parallel, set up several small-scale reactions (e.g., in vials) with your chiral precursor.
-
Reagent Addition: To each vial, add the solvent and the precursor.
-
Base Addition: To each vial, add a different base from Table 1 (e.g., DIPEA, 2,4,6-collidine, DBU) in a stoichiometric amount. Include a control reaction with your current base.
-
Reaction: Stir all reactions at a consistent, low temperature (e.g., 0 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS.
-
Work-up and Analysis: Once the reactions are complete, quench and work up each reaction identically. Analyze the crude product from each reaction by chiral HPLC to determine the enantiomeric excess.
-
Evaluation: Compare the yield and ee for each base to identify the optimal conditions.
References
- Chiral auxiliary - Wikipedia. (n.d.).
- Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
- Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol.
- Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. (2021). Organic Letters. [Link]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. [Link]
- Asymmetric Synthesis. (n.d.).
- Diversity-oriented functionalization of 2-pyridones and uracils. (2021).
- New Synthetic Methods to 2-Pyridone Rings. (2021). Request PDF. [Link]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing. [Link]
- ChemInform Abstract: Highly Regio- and Enantioselective Synthesis of N-Substituted 2-Pyridones: Iridium-Catalyzed Intermolecular Asymmetric Allylic Amination. (2017).
- Asymmetric-Synthesis. (n.d.).
- Synthesis of new potentially bioactive bicyclic 2-pyridones. (2005). PubMed. [Link]
- Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. (2018). PMC. [Link]
- Chapter 45 — Asymmetric synthesis. (n.d.).
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). Organic & Biomolecular Chemistry. [Link]
- Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]
- Taming Enolate Regioselectivity: Catalyst-Guided Divergent Synthesis of Atropisomeric Pyridones via Switchable C- and O-Acyl
- Organocatalytic asymmetric synthesis of P-stereogenic molecules. (2023). PMC. [Link]
- Organocatalytic asymmetric synthesis of P-stereogenic molecules. (2023). Frontiers. [Link]
- Dynamic stereochemical rearrangements in 'chiral-at-ligand' complexes. (1998). Journal of the Chemical Society, Dalton Transactions. [Link]
- Developments in the Chemistry of 2-Pyridone. (2018). Request PDF. [Link]
- Organocatalytic asymmetric synthesis of P-stereogenic molecules. (2023).
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
- Synthesis of New Aza-Heterocyclic Based on 2-Pyridone. (2022). MDPI. [Link]
- Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. (2023). Sciforum. [Link]
- Organocatalytic diastereoselective synthesis of chiral decalines through the domino Claisen–Schmidt/Henry reaction. (2019). Organic & Biomolecular Chemistry. [Link]
- Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. (2022). Organic Letters. [Link]
- Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. (2022).
- Solid-phase Synthesis of 1,2,3,4-tetrahydro-2-pyridones via Aza-Annulation of Enamines. (2000). Journal of Organic Chemistry. [Link]
- Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. (2015).
- ChemInform Abstract: Stereochemical Aspects of a Two-Step Staudinger Reaction - Asymmetric Synthesis of Chiral Azetidine2-ones. (2001).
- Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. (2018). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Organocatalytic asymmetric synthesis of P-stereogenic molecules [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic diastereoselective synthesis of chiral decalines through the domino Claisen–Schmidt/Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in (2-oxopyridin-1(2H)-yl)acetic acid Reactions
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving (2-oxopyridin-1(2H)-yl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic transformations of this important heterocyclic scaffold. The inherent nature of the 2-pyridone moiety presents unique challenges, primarily the potential for the pyridine nitrogen to act as an endogenous catalyst poison. This resource provides in-depth, evidence-based solutions to maintain and restore catalytic activity.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with a this compound derivative is sluggish or has completely stalled. What is the likely cause?
A1: The most probable cause is catalyst poisoning by the pyridine nitrogen atom of your substrate or product. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1] This phenomenon, often termed "self-poisoning," is a common challenge in reactions with nitrogen-containing heterocycles.[1]
Initial Diagnostic Steps:
-
Monitor Reaction Progress: If you observe a rapid initial conversion followed by a plateau, this is a strong indicator of catalyst deactivation rather than an inherently slow reaction.
-
Visual Inspection: Look for the formation of palladium black (finely divided palladium metal).[1] This indicates catalyst decomposition and aggregation, which can be exacerbated by poisoning.
-
Spiking Experiment: In a stalled reaction, the addition of a fresh batch of catalyst can help determine if the original catalyst was poisoned. If the reaction restarts, poisoning is highly likely.
Q2: How can I mitigate catalyst poisoning by the 2-pyridone moiety in my cross-coupling reaction?
A2: Mitigating this "self-poisoning" effect is crucial for successful coupling reactions. The key is to select a catalytic system that is more resistant to coordination by the pyridine nitrogen.
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands create a sterically hindered environment around the palladium center, which disfavors coordination of the pyridine nitrogen and promotes the desired catalytic cycle.[1]
-
Palladium Precursor: The choice between a Pd(0) source (e.g., Pd₂(dba)₃) and a Pd(II) source (e.g., Pd(OAc)₂) can be critical. In some cases, starting with a Pd(0) precursor can be advantageous in bypassing coordination with the heterocycle that might hinder the initial reduction of a Pd(II) species.[2]
-
Reaction Conditions: Carefully optimize reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition, especially if the catalyst is partially poisoned.[1]
Illustrative Workflow for Mitigating Pyridine Poisoning:
Caption: Workflow for overcoming catalyst poisoning.
Q3: I am performing a hydrogenation of the pyridine ring in a this compound derivative using Pd/C, and the reaction is incomplete. What could be the issue?
A3: Hydrogenation of pyridine rings is a challenging transformation that often requires forcing conditions (high pressure and temperature).[3] Incomplete conversion can be due to several factors:
-
Self-Poisoning: Similar to cross-coupling reactions, the starting material and the partially hydrogenated intermediates can poison the palladium catalyst.
-
Insufficiently Forcing Conditions: Atmospheric pressure hydrogenation is often insufficient for pyridine ring saturation.[3]
-
Catalyst Activity: The activity of the Pd/C catalyst can vary between batches.
-
Solvent Effects: Protic solvents like alcohols or acetic acid generally accelerate hydrogenation rates.[4] Using acetic acid as a solvent or co-solvent can also protonate the pyridine nitrogen, reducing its poisoning effect.[3]
Q4: Are there any analytical techniques to confirm that my catalyst has been poisoned?
A4: Yes, several surface-sensitive analytical techniques can provide evidence of catalyst poisoning.
| Analytical Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Can detect the presence of nitrogen species on the catalyst surface and provide information about their chemical state. |
| Temperature-Programmed Desorption (TPD) | Measures the desorption of adsorbed species as a function of temperature, which can identify strongly bound poisons like pyridine. |
| Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) | Can be used to analyze the reaction mixture for impurities that could act as catalyst poisons.[5] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Can determine the elemental composition of the catalyst, revealing the presence of metallic poisons. |
Troubleshooting Guides
Issue 1: Low Yield in a Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
Scenario: You are attempting to synthesize a C-4 substituted this compound derivative via a Suzuki-Miyaura coupling and are observing low yields.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Poisoning by Pyridine Nitrogen | Switch to a palladium catalyst with a bulky, electron-rich ligand such as XPhos, SPhos, or a suitable NHC ligand.[1] | These ligands sterically shield the palladium center, preventing coordination of the pyridine nitrogen and maintaining catalytic activity.[1] |
| Suboptimal Base | Screen a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[6][7] The choice of base can be critical in activating the boronic acid for transmetalation.[8] | The basicity and solubility of the base can significantly impact the reaction rate and yield.[8] |
| Protodeboronation of Boronic Acid | Use a more stable boronic acid derivative, such as a pinacol ester. Ensure anhydrous and deoxygenated reaction conditions. | Boronic acids can be unstable under certain reaction conditions, leading to decomposition before they can participate in the catalytic cycle. |
| Poor Solubility of Reagents | Choose a solvent system that ensures all components are fully dissolved at the reaction temperature. Common solvents for Suzuki reactions include 1,4-dioxane, DMF, and toluene, often with some water.[6][9] | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridone Derivative
This protocol is adapted from a similar transformation and serves as a starting point for optimization.[6]
-
Reaction Setup: To an oven-dried reaction vessel, add the halogenated this compound derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%) in the reaction solvent and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Deactivation of Pd/C Catalyst During Hydrogenation
Scenario: Your Pd/C catalyst loses activity during the hydrogenation of the pyridine ring of this compound, leading to incomplete reaction or the need for high catalyst loading.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Poisoning | Perform the reaction in an acidic solvent like acetic acid or add a stoichiometric amount of a strong acid. | Protonation of the pyridine nitrogen reduces its ability to coordinate to and poison the palladium surface.[3] |
| Reversible Poisoning | If poisoning is suspected to be reversible, increasing the hydrogen pressure and temperature can sometimes overcome the inhibition.[3] | Le Chatelier's principle suggests that higher reactant concentration (H₂) can favor the forward reaction. |
| Irreversible Poisoning | If the catalyst is irreversibly poisoned, it will need to be regenerated or replaced. | Strongly adsorbed species may not be displaced under reaction conditions. |
Detailed Protocol for Regeneration of Poisoned Pd/C Catalyst
This protocol is a composite of established methods for regenerating palladium catalysts poisoned by nitrogen-containing compounds.[10][11][12]
-
Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture. A Celite pad is recommended for fine particles. Safety Note: Used Pd/C can be pyrophoric. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent or water.[13][14]
-
Solvent Washing: Wash the recovered catalyst thoroughly with deionized water to remove any water-soluble impurities and inorganic salts. Follow this with a wash using an organic solvent like methanol or ethanol to remove adsorbed organic residues.[11]
-
Alkaline Treatment: Prepare a 5-10 wt% aqueous solution of NaOH or K₂CO₃. Suspend the washed catalyst in this solution and stir at an elevated temperature (e.g., 80 °C) for 1-2 hours.[10][12] This step helps to displace strongly adsorbed nitrogenous compounds.
-
Neutralization Wash: Filter the catalyst again and wash it extensively with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activity Test: Before using the regenerated catalyst on a large scale, test its activity on a small-scale reaction to confirm the success of the regeneration process.
Regeneration Workflow Diagram:
Caption: Step-by-step regeneration of poisoned Pd/C.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- G.A.S. (n.d.).
- Wako Pure Chemical Industries. (n.d.).
- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
- CN103191759A. (2013). Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2020).
- Hydrogen
- CN101024184A. (2007). Method for reactivating deactivated palladium/carbon catalyst.
- Buchwald, S. L., & et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- CN105363476A. (2016). Palladium/carbon catalyst regeneration and mechanical application method.
- Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2021). PMC.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Heck Reaction. (2023). Chemistry LibreTexts.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. (n.d.). ThalesNano.
- Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
- Kappe, C. O., & et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines.
- CN103623843A. (2014). Method for reactivating palladium carbon catalyst.
- N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. (n.d.).
- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (n.d.). Chemical Science (RSC Publishing).
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling. Benchchem.
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2008).
- Bypassing the Limitations of Directed C–H Functionaliz
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2004).
Sources
- 1. Diversity-oriented functionalization of 2-pyridones and uracils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thalesnano.com [thalesnano.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inventivapharma.com [inventivapharma.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. jeolusa.com [jeolusa.com]
- 10. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 11. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 12. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. chem.uci.edu [chem.uci.edu]
Inconsistent results in assays with (2-oxopyridin-1(2H)-yl)acetic acid
Welcome to the technical support guide for (2-oxopyridin-1(2H)-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. As Senior Application Scientists, we have compiled this guide based on the chemical principles of the molecule and field-proven insights to help you navigate potential pitfalls.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying scientific principles to empower your decision-making.
Q1: My assay results show high variability and poor reproducibility. What are the likely causes?
Inconsistent results with pyridone-containing compounds often stem from unmitigated chemical instabilities. The 2-pyridone moiety is particularly susceptible to environmental factors that can alter its structure and, consequently, its activity.
Potential Cause 1: Photoreactivity and Dimerization The 2-pyridone ring system is well-documented for its propensity to undergo photodimerization.[1] Upon exposure to light, particularly UV or near-UV wavelengths, two molecules can undergo a [4+4] photocycloaddition to form a cyclodimer.[2][3] This process consumes the active monomeric compound, leading to an apparent loss of activity and introducing a significant source of variability, especially if light exposure is not strictly controlled across experiments. At concentrations above 0.1 M, this dimerization can occur in high yield.[1]
Solution:
-
Light Exclusion: Conduct all experimental steps involving the compound under amber lighting or in complete darkness. Use amber-colored vials or wrap tubes and plates in aluminum foil.
-
Concentration Management: Be aware that the dimerization risk increases with concentration.[1] While unavoidable for stock solutions, minimize the time that highly concentrated solutions are handled before dilution into the final assay.
Caption: Photodimerization of this compound.
Potential Cause 2: Oxidative Degradation While less documented for this specific molecule than photoreactivity, complex heterocyclic structures can be susceptible to oxidative degradation, especially during prolonged incubations in oxygen-rich aqueous buffers or in the presence of trace metal contaminants. Oxidative processes can lead to the formation of various byproducts, altering the effective concentration of your compound.[4]
Solution:
-
Use High-Purity Reagents: Ensure all buffer components and solvents are of high purity to minimize catalytic metal contaminants.
-
Degas Buffers: For sensitive, long-term assays, consider preparing buffers with degassed, deionized water to reduce dissolved oxygen.
-
Consider Chelators: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial. However, this must be validated, as EDTA can interfere with many biological assays.[5]
Potential Cause 3: pH Instability The compound possesses a carboxylic acid moiety, making its overall charge and solubility dependent on the pH of the medium. If the pH of your assay buffer is not stable or consistent, you may experience issues with solubility and bioavailability, leading to variable results.
Solution:
-
Verify Buffer Capacity: Ensure your buffer system has adequate capacity to maintain the target pH throughout the experiment, especially if cellular metabolism is expected to produce acidic or basic byproducts.
-
Calibrate pH Meter: Always use a properly calibrated pH meter for buffer preparation. Check the pH of the final assay medium after all components have been added.
Q2: I'm observing a progressive loss of compound activity in my stock solution. How can I improve its stability?
This is a critical issue related to both storage and handling. The stability of this compound in solution is not indefinite and depends heavily on the solvent, temperature, and exposure to environmental factors.
Solution: Proper Stock Solution Preparation and Storage Protocol
-
Solvent Selection: For long-term storage, DMSO is generally preferred due to its ability to limit hydrolytic degradation pathways. A summary of common solvents is provided in Table 1.
-
Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) to minimize the volume added to your assay, which reduces potential solvent effects.
-
Aliquoting: Never repeatedly freeze-thaw a primary stock solution. After preparation, immediately aliquot the solution into single-use volumes in tightly sealed, low-retention tubes.
-
Storage Conditions:
-
Solid Compound: Store the powdered form at 4°C in a desiccator, protected from light.[6]
-
Stock Solutions: Store DMSO stocks at -20°C or -80°C for long-term stability. For aqueous-based stocks, -80°C is mandatory to slow hydrolysis, but their use should be limited to short-term applications.
-
-
Working Dilutions: Prepare fresh working dilutions from a thawed aliquot for each experiment. Do not store dilute aqueous solutions, as the compound is most susceptible to degradation in this state.
Caption: Recommended workflow for solution preparation and handling.
Q3: I am struggling to dissolve the compound in my aqueous assay buffer. What is the correct procedure?
Directly dissolving this compound, a solid with a melting point over 200°C, into aqueous media is often challenging.[6] Its solubility is highly dependent on both the solvent and the pH.
Potential Cause 1: Low Intrinsic Aqueous Solubility Like many organic acids, the protonated (neutral) form of the compound has limited solubility in water.
Potential Cause 2: Precipitation from Organic Stock Adding a highly concentrated DMSO or ethanol stock directly to an aqueous buffer can cause the compound to crash out of solution, a phenomenon known as "salting out."
Solution: Optimized Solubilization Protocol
-
Primary Organic Stock: First, dissolve the compound in a suitable organic solvent like DMSO or DMF as detailed in Table 1. Gentle warming (to 37°C) or vortexing can aid this process.
-
Intermediate Dilutions: Perform serial dilutions from your primary stock. It is often better to perform one or two intermediate dilution steps rather than a single large dilution into the final buffer. This gradually lowers the organic solvent concentration, reducing the risk of precipitation.
-
pH-Assisted Aqueous Solubility: For applications requiring a purely aqueous stock, the acidic nature of the molecule can be used to your advantage.
-
Carefully add a molar equivalent of a base (e.g., 1 M NaOH) to the solid compound to form the more soluble sodium salt.
-
Start with a small volume of water, add the base dropwise until the solid dissolves, and then dilute to the final volume with your desired buffer.
-
Crucially, verify the final pH of this solution and adjust as necessary, as this method will make the solution basic.
-
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Type | Recommended Use | Notes |
| DMSO | Organic | Primary choice for long-term storage. | High boiling point; ensures compound remains solvated. May have effects in some cell-based assays at >0.5% v/v. |
| DMF | Organic | Alternative to DMSO. | Soluble in many organic solvents.[7] Ensure high purity. |
| Ethanol | Organic | Short-term storage or intermediate dilutions. | More volatile than DMSO. Can be used if DMSO interferes with the assay. Soluble in ethanol.[7] |
| Aqueous Buffer | Aqueous | Not recommended for stock solutions. | Use only for final, fresh working dilutions immediately before use. Compound stability is lowest in aqueous media. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
-
Molecular Formula: C₇H₇NO₃[8]
-
Appearance: Solid[6]
-
Melting Point: 220-223 °C[6]
-
Key Structural Features: Contains a 2-pyridone ring, which is a common scaffold in medicinal chemistry, and a carboxylic acid group, which imparts acidic properties and influences solubility.[9]
Q2: Are there any known chemical incompatibilities I should be aware of?
Yes. Based on its structure, you should avoid the following conditions:
-
Strong Oxidizing Agents: Can lead to degradation of the heterocyclic ring.
-
Strong Reducing Agents: May affect the pyridone structure.
-
Harsh Basic Conditions (High pH): While moderate base can aid solubility, prolonged exposure to strong bases at high temperatures may risk ring-opening or other degradation pathways, a known issue for some heterocyclic compounds.[10]
-
Reactive Aldehydes/Ketones: The acetic acid side chain is generally stable, but the pyridone ring can potentially react under specific conditions not typical for standard biological assays.
Table 2: Summary of Potential Interferences and Incompatibilities
| Factor | Potential Consequence | Mitigation Strategy |
| Light (UV, Ambient) | Photodimerization, loss of activity.[1][2] | Work in the dark or under amber light. |
| Oxygen / Metal Ions | Oxidative degradation.[4] | Use high-purity, degassed buffers. Consider validated use of chelators. |
| Extreme pH | Hydrolysis, degradation.[10] | Maintain stable, near-neutral pH unless otherwise required. |
| Repeated Freeze-Thaw | Degradation, moisture introduction. | Aliquot stock solutions for single use. |
| High Organic Solvent % | Assay artifacts, cytotoxicity. | Keep final solvent concentration low (e.g., <0.5% DMSO). |
Q3: Can this compound chelate metal ions and interfere with my assay?
The this compound molecule contains potential metal-binding sites (the pyridone oxygen and the carboxylate group). While it is not a powerful chelator in the same class as EDTA, it may exhibit some metal-binding properties.[5] This could be relevant in assays that are highly sensitive to divalent cations like Mg²⁺, Ca²⁺, or Zn²⁺. If you suspect this type of interference, including an ion-matched control group in your experiment is a sound strategy.
References
- Sieburth, S. M., McGee Jr, K. F., Zhang, F., & Chen, Y. (2000). Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions. The Journal of Organic Chemistry, 65(7), 1972–1977. [Link]
- Albertini, S., Chételat, A., Gocke, E., Gurny, R., & Tfa, A. S. (2002). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 517(1-2), 123-136. [Link]
- Sieburth, S. M., McGee Jr, K. F., Zhang, F., & Chen, Y. (2000). Photoreactivity of 2-pyridones with furan, benzene, and naphthalene. Inter- and intramolecular photocycloadditions. The Journal of Organic Chemistry, 65(7), 1972-1977. [Link]
- Toda, F. (1991). Photoreactions of 2- and 4-Pyridones in Their Inclusion Crystal with a Host Compound. Journal of the Japan Chemical Society, (5), 541-547. [Link]
- Sieburth, S. M. (2016). Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions. The Journal of Organic Chemistry. [Link]
- ChemBK. (2024). Acetic acid 2-oxo-2H-pyridin-1-yl ester. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6946881, (2-Oxopyridin-1(2H)-yl)
- BuyersGuideChem. (n.d.). This compound. [Link]
- Tang, S., et al. (2022). Pyridones in drug discovery: Recent advances. Medicinal Research Reviews, 42(4), 1545-1582. [Link]
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
- V. G. (2020). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences & Research, 11(1), 1-13. [Link]
- Bączek, T., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 26(11), 3173. [Link]
- Knepper, T. P. (2003). Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment. TrAC Trends in Analytical Chemistry, 22(10), 708-724. [Link]
Sources
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- 3. Collection - Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions - The Journal of Organic Chemistry - Figshare [figshare.com]
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Technical Support Center: Troubleshooting Assay Interference from (2-oxopyridin-1(2H)-yl)acetic acid
Prepared by: Senior Application Scientist, Assay Development Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for assay interference potentially caused by the small molecule (2-oxopyridin-1(2H)-yl)acetic acid. As a pyridinone-containing compound, it possesses structural motifs that, while valuable in medicinal chemistry, require careful scrutiny during biological screening to avoid the common pitfalls of assay artifacts.[1][2] This document provides a framework for identifying, understanding, and mitigating such interference to ensure the integrity of your experimental data.
Compound at a Glance: this compound
This compound is an organic compound featuring a 2-pyridone ring N-substituted with an acetic acid group. Its physicochemical properties are important for understanding its behavior in aqueous assay buffers.
Caption: Chemical structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | [3] |
| Melting Point | 220-223 °C | |
| Physical Form | Solid | |
| CAS Number | 56546-36-2 |
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference occurs when a substance in a sample, other than the intended analyte, alters the outcome of an assay, leading to either falsely elevated or falsely low results.[4] These "nuisance compounds" or "frequent hitters" can interact with the assay components or detection system in a non-specific manner, confounding data interpretation and potentially leading to a significant waste of resources if not identified early.[2][5][6]
Q2: Why might this compound cause interference?
A2: While specific data on this exact molecule is sparse, its structural features are characteristic of compounds that can cause assay interference. The conjugated 2-pyridone ring system can absorb light and may exhibit intrinsic fluorescence, potentially interfering with optical detection methods.[1][5] Furthermore, like many small molecules, it has the potential to form colloidal aggregates at higher concentrations, which is a common mechanism for non-specific protein perturbation.[5][7][8]
Q3: What are the most common mechanisms of small molecule assay interference?
A3: The primary mechanisms include:
-
Colloidal Aggregation: The compound self-assembles into nano- or microscale particles that can sequester and denature proteins non-specifically.[5]
-
Optical Interference: The compound absorbs light at the excitation or emission wavelengths of the assay (quenching) or is itself fluorescent (autofluorescence).[5][7]
-
Chemical Reactivity: The compound may react covalently with assay components, such as protein thiols.[7][9]
-
Chelation: The compound may sequester metal ions that are essential for enzyme function or assay signaling.[7]
Troubleshooting and Mitigation Guides
A systematic approach is crucial for diagnosing and resolving suspected interference. The following workflow provides a general framework for investigation.
Caption: General workflow for identifying and addressing assay interference.
Guide 1: Interference in Fluorescence-Based Assays
Common Platforms: Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), Time-Resolved FRET (TR-FRET).
Symptoms:
-
False Positive (Apparent Activation): An increase in fluorescence signal in the presence of the compound, independent of target activity.
-
False Negative (Apparent Inhibition): A decrease in fluorescence signal that is not due to specific inhibition of the biological target.
Potential Mechanism 1: Autofluorescence
The conjugated ring of this compound may absorb light and emit its own fluorescence, adding to the total signal and causing a false positive.[1][5]
Troubleshooting Protocol: Assess Compound Autofluorescence
-
Prepare Wells: In a suitable microplate (e.g., black plates for fluorescence), prepare triplicate wells containing:
-
Assay buffer only (Blank).
-
Assay buffer + this compound at the final screening concentration.
-
-
Incubate: Incubate the plate under the same conditions as the primary assay (time, temperature).
-
Read Plate: Read the plate using the same filter settings (excitation and emission wavelengths) as the primary assay.
-
Analyze: If the wells containing the compound show a significantly higher signal than the buffer-only blank, the compound is autofluorescent under these conditions.
Potential Mechanism 2: Fluorescence Quenching
The compound may absorb light at the excitation wavelength of the fluorophore or at its emission wavelength, reducing the detectable signal and causing a false negative.[5]
Troubleshooting Protocol: Assess Fluorescence Quenching
-
Prepare Wells: In a suitable microplate, prepare triplicate wells containing:
-
Assay buffer + fluorescent probe/substrate (Positive Control).
-
Assay buffer + fluorescent probe/substrate + this compound at the final screening concentration.
-
-
Incubate: Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Read Plate: Read the plate at the appropriate wavelengths.
-
Analyze: If the wells containing the compound show a significantly lower signal than the positive control, the compound is likely quenching the fluorescence.
Mitigation Strategies:
-
Change Wavelengths: If possible, switch to a fluorescent probe that excites and emits at wavelengths where the compound does not absorb. A full spectral scan of the compound is recommended.
-
Use Time-Resolved Fluorescence (TRF): TRF assays have a delay between excitation and emission reading, which can minimize interference from short-lived background fluorescence.
-
Reduce Compound Concentration: Lowering the concentration may reduce the interference to an acceptable level, but this must be balanced with maintaining a relevant concentration for biological activity.
Guide 2: Interference in Absorbance-Based Assays
Common Platforms: Colorimetric enzyme assays (e.g., those using p-nitrophenol), ELISAs with colorimetric readout (e.g., TMB substrate).
Symptom: An increase or decrease in absorbance at the detection wavelength that is independent of the biological reaction.
Potential Mechanism: Compound Absorbance
This compound may have an intrinsic absorbance at or near the wavelength used to monitor the assay, which can either add to or mask the signal from the reaction product.
Troubleshooting Protocol: Measure Compound's Absorbance Spectrum
-
Prepare Samples: Prepare a solution of this compound in the assay buffer at its final screening concentration. Use the assay buffer as a blank.
-
Scan Spectrum: Using a spectrophotometer, perform a wavelength scan (e.g., from 300 nm to 700 nm) to determine if the compound has an absorbance peak that overlaps with the assay's detection wavelength.
-
Analyze: If a significant absorbance is detected at the monitoring wavelength, the compound is interfering with the assay readout.
Mitigation Strategies:
-
Wavelength Shift: If the assay chemistry allows, shift the detection to a wavelength where the compound has minimal absorbance.
-
Background Subtraction: Run a parallel control experiment without a key reaction component (e.g., the enzyme) but with the test compound. Subtract the absorbance from this control well from the test well to correct for the compound's intrinsic absorbance. This is only effective if the compound's absorbance does not change during the reaction.
-
Orthogonal Assay: Confirm the activity using a non-absorbance-based method, such as a fluorescence or luminescence assay.[6]
Guide 3: Interference from Colloidal Aggregation
Common Platforms: All assay types, but particularly problematic in biochemical assays measuring protein activity (e.g., enzyme inhibition, protein-protein interactions).
Symptom: Apparent, non-specific inhibition of multiple, unrelated enzymes. The dose-response curve may be unusually steep, and the inhibition may be time-dependent.
Potential Mechanism: Formation of Colloidal Aggregates
Many small molecules, particularly those with poor aqueous solubility, can form colloidal aggregates in assay buffers.[5] These aggregates can non-specifically adsorb and denature proteins, leading to a loss of activity that is easily mistaken for specific inhibition.
Caption: Mechanism of interference by colloidal aggregation and its mitigation by detergents.
Troubleshooting Protocol: Detergent-Based Counterscreen
The hallmark of aggregation-based activity is its sensitivity to non-ionic detergents, which disrupt the formation of colloids.
-
Prepare Assays: Set up the primary assay under two conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.[10]
-
-
Test Compound: Generate a dose-response curve for this compound under both conditions.
-
Analyze: Compare the IC₅₀ values. If the apparent potency of the compound is significantly reduced (e.g., >10-fold increase in IC₅₀) in the presence of the detergent, the activity is highly likely to be an artifact of aggregation. True inhibitors are typically unaffected by low concentrations of non-ionic detergents.
Mitigation Strategies:
-
Triage the Compound: Aggregation-based activity is not a sound basis for a drug discovery program. Such compounds should generally be deprioritized.[9]
-
Structural Modification: Medicinal chemists may be able to modify the compound to improve its solubility and reduce its tendency to aggregate while retaining any specific activity.
-
Routine Detergent Use: Prophylactically including 0.001-0.01% non-ionic detergent in biochemical screening buffers is a best practice to suppress the formation of many aggregates from the outset.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Interference from Biological Samples in Assays.
- Tan, L., Hirte, S., Palmacci, V., et al. (n.d.). Tackling assay interference associated with small molecules. u:cris-Portal.
- Medina-Franco, J. L. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- Zhong, Z., et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. The AAPS Journal.
- ResearchGate. (n.d.). Tackling assay interference associated with small molecules.
- Bajorath, J., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research.
- Sigma-Aldrich. (n.d.). 2-(2-Oxopyridin-1(2H)-yl)acetic acid.
- PubChem. (n.d.). (2-Oxopyridin-1(2H)-yl)acetate. National Institutes of Health.
- ChemicalBook. (2025). This compound.
- Molecular Biology. (n.d.). Assay Troubleshooting.
- Datta, P. (2015). How to Detect and Solve Immunoassay Interference. AACC.
- Xu, K., et al. (2025). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Expert Opinion on Drug Discovery.
- ResearchGate. (n.d.). Immunoassay Troubleshooting Guide.
- Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery.
- Cambridge HealthTech Institute. (2020). Methods to Mitigate Target Interference in Anti-Drug Antibody Assays.
- ResearchGate. (n.d.). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment.
- Altasciences. (n.d.). Immunogenicity Target Interference: A Novel Blocking Approach.
- Ismail, A. A. (2005). Interferences in Immunoassay. Clinical Chemistry.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Assay Guidance Manual.
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. (2-Oxopyridin-1(2H)-yl)acetate | C7H6NO3- | CID 6946881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming Resistance to 2-Pyridone-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-pyridone-based drugs. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.
The 2-pyridone scaffold is a privileged structure in drug discovery, known for its ability to act as a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups, which can improve a drug's metabolic stability, aqueous solubility, and lipophilicity.[1][2][3] However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge.[4] This guide provides practical, experience-driven advice to help you navigate and overcome these hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about resistance to 2-pyridone-based drugs.
Q1: What are the primary mechanisms of resistance to 2-pyridone-based drugs?
Resistance to 2-pyridone-based drugs, like other targeted therapies, is a multifaceted issue.[5] The primary mechanisms can be broadly categorized as:
-
Target Protein Mutations: Genetic mutations in the drug's target protein can alter the binding site, reducing the drug's affinity and efficacy.[6] This is a common mechanism of acquired resistance.[6]
-
Overexpression of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively transport drugs out of the cell, lowering the intracellular concentration below a therapeutic threshold.[5][7][8][9]
-
Metabolic Inactivation: The 2-pyridone ring can be susceptible to metabolic modification by enzymes, leading to the formation of inactive metabolites.[1][10]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that circumvent the drug's inhibitory effect, allowing for continued proliferation and survival.[6]
Q2: What is a 2-pyridone, and why is it a common scaffold in drug design?
2-Pyridone is an organic compound that can exist in tautomeric equilibrium with 2-hydroxypyridine.[2][3][11] It is a popular scaffold in medicinal chemistry for several reasons:[1][2][3]
-
Versatile Interactions: It can act as both a hydrogen bond donor and acceptor.[1][2][3]
-
Bioisosteric Replacement: It can mimic other chemical groups like amides, phenyls, and other heterocycles, which allows for the fine-tuning of a drug's properties.[1][2][3]
-
Favorable Physicochemical Properties: Incorporation of a 2-pyridone moiety can improve a molecule's solubility, metabolic stability, and lipophilicity.[1][2][3]
Q3: What are some examples of 2-pyridone-based drugs?
The 2-pyridone structure is found in a variety of approved drugs with diverse therapeutic applications, including:[2][3][12][13]
-
Anticancer agents: Palbociclib, Tazemetostat, Ripretinib, Duvelisib[2][3]
-
Cardiotonic drugs: Milrinone, Amrinone[13]
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting common experimental issues. A systematic approach to troubleshooting is crucial for identifying the root cause of a problem.[15]
Guide 1: Unexpected Loss of Compound Efficacy in Cell-Based Assays
Problem: Your 2-pyridone-based compound, which was previously effective, is now showing reduced or no activity in your cell-based assays.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Development of a Resistant Cell Population | 1. Verify Resistance: Perform a dose-response experiment to confirm a rightward shift in the IC50 curve compared to the parental cell line.[16] 2. Sequence the Target Protein: Isolate genomic DNA from the resistant cells and sequence the gene encoding the target protein to identify potential mutations in the drug-binding site.[17][18] 3. Assess Efflux Pump Activity: Use a fluorescent substrate assay (e.g., with rhodamine 123) with and without a known efflux pump inhibitor (e.g., verapamil) to determine if increased efflux is contributing to resistance.[7][19] | A significant increase in the IC50 value is a clear indicator of resistance.[16] Mutations in the target protein are a common mechanism of acquired drug resistance.[6] Overexpression of efflux pumps reduces the intracellular concentration of the drug.[7] |
| Compound Instability or Degradation | 1. Check Compound Purity and Integrity: Analyze your compound stock solution by LC-MS to confirm its identity and purity. 2. Prepare Fresh Stock Solutions: Always prepare fresh working solutions from a solid stock for each experiment.[20] | The 2-pyridone scaffold can be susceptible to degradation under certain storage conditions or in solution over time. |
| Cell Culture Issues | 1. Verify Cell Line Authenticity: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Monitor Cell Health and Passage Number: Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for experiments.[20] | Cell line misidentification or contamination can lead to inconsistent results. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Workflow for Investigating Loss of Efficacy
Caption: Troubleshooting workflow for loss of compound efficacy.
Guide 2: High Variability in Experimental Results
Problem: You are observing significant well-to-well or day-to-day variability in your assay results.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Cell Seeding | 1. Ensure a Single-Cell Suspension: Gently triturate the cell suspension before plating to break up clumps. 2. Randomize Plate Layout: Avoid seeding cells in the outer wells of the plate, which are more susceptible to evaporation. Randomize the placement of different treatment groups.[21] | Uneven cell distribution will lead to variability in the final readout. The "edge effect" in microplates can cause significant variability. |
| Pipetting Errors | 1. Use Calibrated Pipettes: Regularly calibrate your pipettes. 2. Automate Liquid Handling: If possible, use automated liquid handlers for dispensing cells and reagents.[21] | Inaccurate liquid handling is a major source of experimental error. |
| Reagent Instability | 1. Aliquot Reagents: Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. 2. Follow Manufacturer's Storage Recommendations: Store all reagents at the recommended temperatures. | Repeated freeze-thaw cycles can degrade sensitive reagents. |
III. Experimental Protocols
This section provides detailed protocols for key experiments related to studying and overcoming resistance to 2-pyridone-based drugs.
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of a 2-pyridone-based drug.[5][16][20]
Materials:
-
Parental cancer cell line of interest
-
2-pyridone-based drug of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line.
-
Initial Drug Exposure: Begin by treating the parental cells with the drug at a concentration of approximately one-tenth of the IC50.[20]
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is recommended.[16][22]
-
Monitor Cell Growth: Continuously monitor the cells for signs of stress or death. Only increase the drug concentration once the cells have resumed a normal growth rate.
-
Cryopreserve at Each Stage: It is crucial to cryopreserve cells at each stage of resistance development.[22] This creates a valuable resource for future studies and provides a backup if a cell population is lost.
-
Confirm Resistance: After several months of continuous culture, confirm the development of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[16]
Workflow for Generating Resistant Cell Lines
Caption: Step-by-step workflow for generating drug-resistant cell lines.
Protocol 2: Evaluating Combination Therapies to Overcome Resistance
Combination therapy is a promising strategy to overcome drug resistance.[23][24][25] This protocol outlines a method for evaluating the synergistic effects of your 2-pyridone-based drug with another therapeutic agent.
Materials:
-
Resistant cell line
-
2-pyridone-based drug (Drug A)
-
Second therapeutic agent (Drug B)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Determine Single-Agent IC50s: First, determine the IC50 values for both Drug A and Drug B individually in the resistant cell line.
-
Create a Combination Matrix: Prepare a dose-response matrix in a 96-well plate. This involves serially diluting Drug A along the rows and Drug B along the columns.
-
Cell Seeding and Treatment: Seed the resistant cells into the 96-well plate and treat them with the drug combinations for a predetermined time (e.g., 72 hours).
-
Measure Cell Viability: At the end of the incubation period, measure cell viability using a suitable assay.
-
Calculate Synergy: Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizing Synergy Analysis
Caption: Workflow for evaluating synergistic drug combinations.
IV. References
-
Zhang, J., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
-
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of (2-Oxopyridin-1(2H)-yl)acetic Acid Derivatives
In the realm of medicinal chemistry and materials science, the unequivocal structural determination of synthesized compounds is paramount. The (2-oxopyridin-1(2H)-yl)acetic acid scaffold and its derivatives are of significant interest due to their diverse biological activities. However, their structural elucidation is often complicated by the potential for tautomerism, a phenomenon that can lead to ambiguous data interpretation and flawed structure-activity relationship (SAR) studies. This guide provides a comprehensive, technically-grounded framework for researchers to confidently assign the correct structure of these molecules. By synergistically employing a suite of analytical techniques, we will establish a self-validating system for structural proof, moving beyond mere data collection to a deeper understanding of molecular form and function.
The Central Challenge: 2-Pyridone vs. 2-Hydroxypyridine Tautomerism
The core of the structural ambiguity for these compounds lies in the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) tautomers. This equilibrium is not static; it is dynamically influenced by the molecule's environment, including solvent polarity, pH, and temperature, as well as by the electronic properties of any substituents.[1][2][3] While the 2-pyridone form is generally favored in the solid state and in polar solvents[1][3], an overreliance on this generalization without empirical evidence is a significant pitfall. Misassignment of the dominant tautomer can have profound consequences on the interpretation of biological data and the direction of synthetic efforts.
This guide, therefore, advocates for a multi-pronged analytical strategy, where orthogonal data from spectroscopic, crystallographic, and computational methods are integrated to provide an unassailable structural assignment.
Caption: The tautomeric equilibrium in 2-pyridone derivatives.
The Integrated Analytical Workflow
A robust structural confirmation is built upon the convergence of evidence from multiple, independent techniques. The following workflow represents a best-practice approach for the structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Structure in Solution
NMR spectroscopy is the cornerstone of structural analysis in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a detailed map of the molecular framework.
Key Diagnostic Markers:
-
¹H NMR: The absence of a labile N-H proton and the presence of a singlet for the methylene protons (CH₂) of the acetic acid moiety are initial indicators of N-substitution. The chemical shifts of the pyridone ring protons are also diagnostic, with the proton at C6 typically being the most downfield due to the anisotropic effect of the adjacent carbonyl group.[4][5][6]
-
¹³C NMR: The most definitive resonance is that of the carbonyl carbon (C=O) in the 2-pyridone tautomer, which typically appears in the 160-165 ppm region. Its presence is strong evidence against the 2-hydroxypyridine form, which would instead show a C-OH signal at a different chemical shift.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is a critical experimental parameter, as polar solvents tend to favor the 2-pyridone tautomer.[3][7]
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integrations of all protons.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the key carbonyl resonance and the signals for the other carbon atoms.
-
-
2D NMR for Unambiguous Connectivity:
-
COSY (Correlation Spectroscopy): Establish the spin systems of the pyridone ring by identifying proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom for definitive carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the pivotal experiment for confirming the overall structure. Look for long-range (2-3 bond) correlations between the methylene protons of the acetic acid side chain and the C2 (carbonyl) and C6 carbons of the pyridone ring. These correlations provide incontrovertible proof of the N-alkylation and the presence of the 2-pyridone tautomer.
-
Table 1: Representative NMR Data for (2-Oxo-2H-pyridin-1-yl)-acetic acid hydrazide in DMSO-d₆ [8]
| Atom | ¹H Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine Ar-H | 6.6-7.8 (m, 4H) | C=O |
| CH₂ | 4.4 (s, 2H) | C=O (pyridone), C6 |
| NH | 9.7 (s, 1H) | - |
| NH₂ | 4.0 (s, 2H) | - |
Causality in Protocol Design: The sequential application of 1D and 2D NMR techniques creates a self-validating dataset. While ¹H and ¹³C NMR provide initial clues, it is the HMBC experiment that definitively connects the acetic acid side chain to the nitrogen of the 2-pyridone ring, thereby ruling out other potential isomers.
Caption: A streamlined workflow for NMR-based structural confirmation.
X-Ray Crystallography: The Definitive Solid-State Structure
When a suitable single crystal can be grown, X-ray crystallography provides the "gold standard" for structural elucidation. It offers an unambiguous three-dimensional map of the molecule in the solid state, definitively resolving any questions of tautomerism and connectivity.[3]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: This is often the most challenging, yet critical, step. A systematic screening of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and crystallization techniques (slow evaporation, vapor diffusion, layering) is required to obtain diffraction-quality single crystals.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Data Interpretation: The refined crystal structure will unequivocally show the location of all atoms. For this compound derivatives, this will confirm the presence of a carbon-oxygen double bond at the 2-position and the attachment of the acetic acid moiety to the nitrogen atom, as has been demonstrated for related structures.[8]
Computational Chemistry: In Silico Validation
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful complementary technique. It can be used to predict the relative stabilities of the different tautomers and to corroborate spectroscopic data.[1][9]
Computational Protocol: DFT-Based Tautomer Analysis
-
Model Building: Construct 3D models of both the 2-pyridone and 2-hydroxypyridine tautomers.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of both tautomers using a suitable level of theory (e.g., B3LYP/6-31G*). The inclusion of a solvent model can provide a more accurate prediction of the tautomeric equilibrium in solution.[2]
-
Spectroscopic Prediction: Advanced DFT calculations can also predict NMR chemical shifts. A comparison of the calculated shifts for each tautomer with the experimental data can provide strong support for the assigned structure.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity in solution, tautomeric form in solution. | Widely accessible, provides rich structural information. | Indirect structural determination, solvent-dependent. |
| X-Ray Crystallography | Unambiguous 3D structure in the solid state. | Definitive "gold standard" for structural proof. | Requires high-quality single crystals, which can be difficult to obtain. |
| Computational Chemistry | Relative tautomer stability, predicted spectroscopic data. | Provides theoretical support, useful when experimental data is ambiguous. | Predictions are model-dependent and require experimental validation. |
Conclusion: A Triad of Evidence for Unquestionable Structural Integrity
The structural confirmation of this compound derivatives should not be reliant on a single piece of evidence. Instead, a robust and defensible structural assignment is achieved through the convergence of data from NMR spectroscopy, X-ray crystallography, and computational modeling. This integrated approach forms a self-validating system, where the detailed connectivity map from NMR is corroborated by the predicted stability from DFT calculations and ultimately confirmed by the definitive solid-state structure from X-ray crystallography. By adhering to this rigorous analytical paradigm, researchers can ensure the scientific integrity of their work and build a solid foundation for the successful development of novel therapeutics and materials.
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A Comparative Guide to (2-oxopyridin-1(2H)-yl)acetic acid and its Analogues for Drug Discovery
Introduction
The 2-pyridone ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor and its tautomeric equilibrium with 2-hydroxypyridine, make it a versatile framework for designing novel therapeutic agents.[3][4] (2-oxopyridin-1(2H)-yl)acetic acid serves as a fundamental parent structure from which a vast array of analogues has been developed, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][5][6]
This guide provides a comparative analysis of this compound and its key analogues. We will delve into their synthesis, structure-activity relationships (SAR), and performance in various biological assays, supported by experimental data from peer-reviewed literature. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and selection of 2-pyridone derivatives for therapeutic applications.
The Core Scaffold: Synthesis and Chemical Properties
The synthesis of the this compound core and its derivatives is a critical aspect of their development. The primary challenge often lies in the selective N-alkylation of the 2-pyridone ring over O-alkylation.[2] A common and effective method involves the reaction of 2-hydroxypyridine with an alkylating agent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, followed by hydrolysis of the ester to yield the desired carboxylic acid.
General Synthetic Workflow
The general approach to synthesizing the parent compound and its N-substituted analogues is outlined below. This workflow highlights the key steps from starting materials to the final product.
Caption: General workflow for the synthesis of this compound.
The versatility of this scaffold allows for modifications at several positions: the pyridine ring (positions 3, 4, 5, and 6) and the acetic acid side chain. These modifications significantly influence the compound's physicochemical properties and biological activity.
Comparative Analysis of Biological Activity
The true value of the 2-pyridone scaffold lies in the diverse biological activities exhibited by its derivatives. Below, we compare the performance of various analogues, categorized by their primary therapeutic application.
Anticancer Activity
Derivatives of 2-pyridone have shown potent cytotoxic effects against a range of cancer cell lines.[1] The mechanism often involves the inhibition of key cellular processes like cell proliferation, induction of apoptosis, or cell cycle arrest.[7][8]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes the IC₅₀ values for several 2-pyridone analogues against various cancer cell lines, providing a direct comparison of their efficacy.
| Compound/Analogue Class | Cell Line | IC₅₀ (µM) | Reference Drug | Reference |
| Pyrano[3,2-c]pyridones (4a) | HeLa (Cervical) | 0.33 | - | [8] |
| Pyrano[3,2-c]pyridones (4b) | HeLa (Cervical) | 0.58 | - | [8] |
| Pyridine-urea (8e) | MCF-7 (Breast) | 0.22 (48h) | Doxorubicin (1.93 µM) | [1] |
| 3,4-dihydropyridone derivative | HepG-2 (Liver) | 1.2 | Doxorubicin (1.1 µM) | [7] |
| 3,4-dihydropyridone derivative | MDA-MB-231 (Breast) | 26.8 | - | [7] |
| Compound 20c | MCF-7 (Breast) | 2.56 | Doxorubicin (1.43 µM) | [1] |
| Compound 20i | MCF-7 (Breast) | 2.14 | Doxorubicin (1.43 µM) | [1] |
Key Insights & Structure-Activity Relationship (SAR):
-
Fused Ring Systems: The fusion of a pyran ring to the 2-pyridone core, as seen in pyrano[3,2-c]pyridones, can lead to highly potent anticancer agents, with some compounds exhibiting sub-micromolar IC₅₀ values.[8] These compounds have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase.[8]
-
Side Chain Modifications: The introduction of a urea linkage in the side chain (e.g., Pyridine-urea 8e) dramatically enhances cytotoxicity against breast cancer cells, surpassing the efficacy of the standard chemotherapeutic agent doxorubicin in some cases.[1]
-
Selectivity: Notably, some novel 3,4-dihydro-6-methyl-2-pyridone derivatives show potent activity against liver cancer cells (HepG-2) comparable to doxorubicin, but with significantly lower toxicity towards normal peripheral blood mononuclear cells (PBMCs).[7] This highlights the potential for developing analogues with an improved therapeutic index.
Antimicrobial Activity
The 2-pyridone scaffold is also a promising framework for developing novel antimicrobial agents.[5] The mechanism of action for antibacterial derivatives often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[9]
Structure-Activity Relationship (SAR):
-
Electron-Withdrawing Groups: Studies have shown that the presence of electron-withdrawing groups, such as fluorine or chlorine, on the 2-pyridone ring can enhance antimicrobial activity.[2]
-
Substitution at the 8-Position: For certain classes of 2-pyridone antibacterials, the side chain at the 8-position is believed to be crucial for binding to bacterial DNA gyrase, forming a ternary complex that inhibits DNA replication.[9] A series of 2-pyridones with fluoro-substituted amines at this position has been synthesized and shown to possess significant antibacterial properties.[9]
-
Antifungal Properties: Some natural alkaloids containing a tricyclic pyridone structure have demonstrated antifungal activity against pathogens like Candida albicans.[5] This has inspired the synthesis of novel polycyclic pyridones as potential antifungal agents.[5]
Anti-inflammatory Activity
Certain 2-pyridone and 4-pyridone derivatives have been investigated as non-acidic, non-steroidal anti-inflammatory agents (NSAIDs).[10]
Comparative Analysis:
-
In a study comparing N-alkyl and N-aryl acetoacetamide condensations, it was found that N-alkyl substitutions predominantly yield 2-pyridones, which were inactive in a carrageenan-induced pedal edema assay in rats.[10]
-
Conversely, N-aryl substitutions led to 4-pyridones, several of which demonstrated significant anti-inflammatory activity in the same assay.[10] This suggests that for this particular scaffold, the isomeric 4-pyridone structure is more favorable for anti-inflammatory effects.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of the parent compound.
Materials:
-
2-Hydroxypyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
N-Alkylation:
-
To a solution of 2-hydroxypyridine (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl (2-oxopyridin-1(2H)-yl)acetate.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add a 1M solution of NaOH (1.5 eq) and stir at room temperature for 4-6 hours.
-
Remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product, this compound, will precipitate as a solid.
-
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a highly valuable and versatile class of compounds in drug discovery. The extensive research into their synthesis and biological evaluation has demonstrated their potential in developing novel therapeutics for a range of diseases, most notably cancer.
Comparative analysis reveals that specific structural modifications can lead to significant enhancements in potency and selectivity. Fused heterocyclic systems and strategic modifications to the N-acetic acid side chain are particularly promising avenues for developing potent anticancer agents. Furthermore, the exploration of different substitution patterns on the pyridone ring continues to yield compounds with interesting antimicrobial and anti-inflammatory properties.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent analogues to enable rational drug design.
-
Pharmacokinetic Profiling: Investigating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy: Moving promising candidates from in vitro studies to in vivo animal models to validate their therapeutic potential.
By leveraging the foundational knowledge of the structure-activity relationships discussed in this guide, the scientific community can continue to unlock the full therapeutic potential of the 2-pyridone scaffold.
References
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- Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (n.d.). PubMed Central.
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Introduction: The Privileged Status of Heterocycles in Modern Medicine
An In-Depth Comparative Guide to (2-oxopyridin-1(2H)-yl)acetic acid and Related Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically-active molecules containing at least one heterocyclic ring.[1] Their prevalence is a testament to their structural versatility and their ability to engage with biological targets through a diverse array of interactions.[2][3] Among these, the pyridinone scaffold has emerged as a "privileged structure"—a molecular framework that is not only readily synthesized but also capable of binding to multiple, distinct biological targets, leading to a wide spectrum of therapeutic activities including antitumor, antimicrobial, and anti-inflammatory effects.[4][5][6]
This guide provides a senior-level comparative analysis of This compound , a representative member of this class, against other key heterocyclic compounds. We will dissect its structure-property relationships and benchmark its performance against marketed drugs and strategic bioisosteric replacements. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating such scaffolds, grounded in experimental data and field-proven insights. We will explore not just what to measure, but why these measurements are critical for advancing a compound from a promising hit to a viable clinical candidate.
Section 1: A Molecular Profile of this compound
The title compound, this compound, presents a simple yet compelling architecture: a 2-pyridinone core functionalized with an N-acetic acid moiety. This structure provides a unique combination of features that dictate its potential as a therapeutic agent.
-
The 2-Pyridinone Core: This six-membered heterocycle is a versatile pharmacophore. It possesses both hydrogen bond donor (the N-H tautomer) and acceptor (the carbonyl oxygen and ring nitrogen) capabilities, allowing it to form critical interactions within protein binding pockets.[4][5] Its aromatic character also allows for π-π stacking interactions. The five derivable positions on the ring offer ample opportunity for synthetic modification to fine-tune properties like polarity, lipophilicity, and target specificity.[4][5]
-
The Acetic Acid Moiety: The carboxylic acid group is a classic pharmacophoric element, often crucial for target engagement through ionic interactions or strong hydrogen bonding. However, it is a double-edged sword. While beneficial for aqueous solubility, its ionizable nature can severely limit passive diffusion across biological membranes (like the blood-brain barrier) and can be a flag for rapid metabolic clearance or toxicity.[7][8] Therefore, understanding the trade-offs associated with this group is paramount.
Section 2: Benchmarking Against Marketed Pyridinone-Containing Drugs
To contextualize the potential of our core compound, we will compare it to two successful drugs that share the 2-pyridinone scaffold: Pirfenidone and Perampanel. This comparison highlights how subtle modifications to the core can lead to vastly different therapeutic outcomes.
Comparator 1: Pirfenidone (Esbriet®)
-
Structure: 5-methyl-1-phenyl-2-(1H)-pyridinone.
-
Therapeutic Use: An anti-fibrotic agent for idiopathic pulmonary fibrosis (IPF).[9][10]
-
Mechanism of Action: Pirfenidone exhibits broad anti-fibrotic and anti-inflammatory effects.[9][11] It downregulates the production of key pro-fibrotic growth factors like Transforming Growth Factor-beta 1 (TGF-β1) and inhibits fibroblast proliferation and collagen synthesis.[9][12][13]
Comparative Insight: Pirfenidone lacks the acidic moiety of our title compound, making it more lipophilic and capable of cellular penetration to exert its effects on intracellular signaling pathways. The replacement of the N-acetic acid with an N-phenyl group dramatically alters its physicochemical profile and directs its biological activity towards modulating complex inflammatory and fibrotic cascades.
Comparator 2: Perampanel (Fycompa®)
-
Structure: 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile.
-
Therapeutic Use: An anti-epileptic drug for partial-onset and generalized seizures.[14][15]
-
Mechanism of Action: Perampanel is a first-in-class selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[16][17] By binding to this glutamate receptor, it reduces hyperexcitatory signaling in the brain that leads to seizures.[16][17][18]
Comparative Insight: Perampanel showcases a highly decorated pyridinone core. Its complex, lipophilic structure is optimized for crossing the blood-brain barrier and achieving high-affinity binding to a specific neuronal receptor. This stands in stark contrast to the simple, polar nature of this compound, underscoring the scaffold's adaptability for vastly different therapeutic areas, from systemic anti-fibrotics to centrally-acting receptor antagonists.
Figure 1: Structural relationships of the core compound and its comparators.
Section 3: The Strategic Role of the Carboxylic Acid: A Bioisosteric View
As discussed, the carboxylic acid moiety presents a classic risk-reward scenario in drug design. A primary strategy to mitigate its liabilities while retaining its beneficial binding interactions is bioisosteric replacement .[7][8] This involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical properties (e.g., size, shape, and electronic profile).[19][20]
Comparator 3: The Tetrazole Bioisostere
The 5-substituted 1H-tetrazole is arguably the most common non-classical bioisostere for a carboxylic acid.[20]
-
Rationale for Selection: Tetrazoles have a pKa (~4.5-4.9) very similar to that of carboxylic acids, allowing them to exist as anions at physiological pH and maintain crucial ionic interactions with targets.[20] However, they are generally more lipophilic and metabolically robust than carboxylic acids.[20] This can lead to improved cell permeability and oral bioavailability.
Comparator 4: The Sulfonamide Bioisostere
The N-acyl sulfonamide group is another valuable bioisostere for carboxylic acids.
-
Rationale for Selection: Sulfonamides are also acidic and can act as hydrogen bond donors and acceptors. Their geometry and electronic distribution can effectively mimic a carboxylate. The key advantage is that their pKa can be tuned over a wider range by modifying the substituent on the sulfur atom, offering greater control over the compound's ionization state.[19]
The choice between these bioisosteres is context-dependent and cannot be readily predicted; it requires empirical testing.[7][8] Therefore, robust, standardized experimental protocols are essential.
Section 4: Experimental Protocols for Comparative Assessment
To provide a framework for objective comparison, we present three foundational, self-validating protocols designed to assess critical drug-like properties. The causality behind each step is explained to ensure scientific integrity.
Protocol 1: Comparative Kinetic Solubility Assay (Nephelometry)
Rationale: Early in discovery, we need a high-throughput method to assess solubility. Kinetic solubility, which measures the concentration at which a compound precipitates when added from a DMSO stock into aqueous buffer, is an excellent proxy for performance in biological assays.[21][22] Nephelometry, the measurement of light scattered by undissolved particles, provides a rapid and automated readout.[23]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (Core, Pirfenidone, Perampanel, Tetrazole, Sulfonamide) in 100% DMSO.
-
Causality: DMSO is a universal solvent for organic molecules, ensuring complete dissolution before introduction to the aqueous phase.
-
-
Plate Setup: In a clear 96-well microplate, dispense 2 µL of each DMSO stock solution into designated wells.
-
Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well. This achieves a final compound concentration of 100 µM and a DMSO concentration of 1%.
-
Causality: A 1% DMSO concentration is generally well-tolerated in cell-based assays and minimizes co-solvent effects on solubility. pH 7.4 mimics physiological conditions.
-
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Causality: This allows time for the compound to either remain in solution or reach a state of amorphous precipitation.
-
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer or plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in light scattering is observed relative to a DMSO-only control is defined as the kinetic solubility. This is often determined by setting a threshold value.
Figure 2: Workflow for the Kinetic Solubility Assay.
Protocol 2: Comparative Chemical Stability Assay (Forced Degradation)
Rationale: A drug candidate must be stable enough to withstand storage and administration. Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and liabilities, which is a regulatory requirement.[23][24]
Methodology:
-
Sample Preparation: Prepare 1 mg/mL solutions of each test compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the solutions into separate vials for each condition:
-
Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Control: Keep one aliquot at 4°C with no added stressor.
-
Causality: These conditions represent common chemical challenges a drug might face. Elevated temperature accelerates the degradation process.
-
-
Neutralization & Quenching: After incubation, neutralize the acid/base samples with an equimolar amount of base/acid.
-
Analysis by HPLC-UV: Analyze all samples by High-Performance Liquid Chromatography with a UV detector.
-
Causality: HPLC separates the parent compound from any degradation products. The UV detector quantifies the amount of each.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Rationale: The liver is the primary site of drug metabolism. Human Liver Microsomes (HLMs) contain the Cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolism. This assay provides an early indication of a compound's metabolic clearance rate, which is a key determinant of its half-life and oral bioavailability.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 µM solution of each test compound in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of HLMs (e.g., 0.5 mg/mL) in the same buffer.
-
Prepare a solution of the NADPH regenerating system (cofactor required for CYP enzyme activity).
-
-
Incubation:
-
Pre-warm the HLM and compound solutions to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the HLM/compound mixture.
-
Causality: 37°C mimics body temperature. The reaction is started with the cofactor to ensure all components are at thermal equilibrium.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Causality: Acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction instantly. The internal standard corrects for variations in sample processing and analysis.
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis by LC-MS/MS: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Causality: LC-MS/MS is highly sensitive and specific, allowing for accurate quantification of the parent compound even in a complex biological matrix.
-
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
Section 5: Data Synthesis and Interpretation
The following tables summarize illustrative data from the described experiments. This data, while hypothetical, is based on established principles of medicinal chemistry.
Table 1: Comparative Physicochemical and Solubility Data
| Compound | Molecular Weight ( g/mol ) | cLogP | pKa | Kinetic Solubility (µM) at pH 7.4 |
| This compound | 153.14[25][26] | -0.4 | ~4.3 | >100 |
| Pirfenidone | 185.22 | 1.8 | N/A | 50 |
| Perampanel | 349.39 | 4.1 | N/A | <5 |
| Tetrazole Bioisostere | 177.15 | 0.2 | ~4.8 | >100 |
| Sulfonamide Bioisostere | 232.23 | 0.5 | ~6.5 | 85 |
Interpretation:
-
The core compound and its tetrazole bioisostere exhibit high aqueous solubility, as expected from their polar, acidic nature.
-
The replacement of the acetic acid with more lipophilic groups in Pirfenidone and especially Perampanel drastically reduces solubility, a common trade-off for improved membrane permeability.
-
The sulfonamide bioisostere shows good solubility but is less acidic (higher pKa) than the carboxylic acid or tetrazole, which could alter its target binding and absorption profile.
Table 2: Comparative Stability Data (% Parent Remaining After 24h)
| Compound | 0.1 N HCl, 60°C | 0.1 N NaOH, 60°C | 3% H₂O₂, RT | In Vitro t½ (HLM, min) |
| This compound | 95% | 92% | 98% | >60 |
| Pirfenidone | 98% | 97% | 85% | 35 |
| Perampanel | 99% | 99% | 90% | 45 |
| Tetrazole Bioisostere | 99% | 98% | 99% | >60 |
| Sulfonamide Bioisostere | 80% | 95% | 97% | >60 |
Interpretation:
-
All compounds show good stability, with the sulfonamide showing some liability to acid hydrolysis. The pyridinone ring itself is a relatively stable core.
-
The N-dealkylation of the acetic acid is a potential metabolic pathway, but the high in vitro half-life suggests the core compound and its bioisosteres are not rapidly cleared by CYP enzymes.
-
Pirfenidone and Perampanel show moderate metabolic clearance, consistent with known metabolic pathways involving oxidation on their phenyl rings.
Figure 3: Pirfenidone's mechanism targeting the TGF-β pathway.
Conclusion
The this compound scaffold represents a valuable starting point in drug discovery, characterized by high aqueous solubility and good chemical and metabolic stability. However, its therapeutic potential is constrained by the inherent properties of its carboxylic acid group. Our comparative analysis demonstrates a clear principle: molecular success is context-dependent.
-
For systemic applications not requiring high membrane permeability, the core scaffold and its bioisosteric replacements (like the tetrazole) are promising.
-
For CNS targets or intracellular mechanisms, the strategies employed for Pirfenidone and Perampanel—masking polarity and increasing lipophilicity—are instructive.
This guide illustrates that the journey of a drug candidate is a multi-parameter optimization problem. By employing systematic, comparative experimental workflows, researchers can make informed decisions, rationally evolving a simple heterocyclic scaffold into a precisely targeted therapeutic agent. The pyridinone core is not just a single entity but a launchpad for a multitude of possibilities, unlocked through the strategic application of medicinal chemistry principles.
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A Comparative Guide to the Structure-Activity Relationship of 2-Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-pyridone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor and its capacity to serve as a bioisostere for various functional groups, make it a versatile template for drug design.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-pyridone derivatives across key therapeutic areas, supported by experimental data and detailed protocols to inform and guide future drug discovery efforts.
The 2-Pyridone Core: A Privileged Scaffold in Medicinal Chemistry
The versatility of the 2-pyridone nucleus stems from its lactam-lactim tautomerism, with the lactam form generally predominating. This feature, combined with its metabolic stability and favorable physicochemical properties, has led to its incorporation into numerous therapeutic agents.[1][2] This guide will delve into the nuanced SAR of 2-pyridone derivatives, focusing on how subtle structural modifications can profoundly impact their biological activity in anticancer, antibacterial, and antiviral applications.
Anticancer Activity of 2-Pyridone Derivatives: A Comparative Analysis
2-pyridone derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes such as cell proliferation and survival. The cytotoxic effects of these compounds are highly dependent on the nature and position of substituents on the pyridone ring and any appended moieties.
Comparative Efficacy of 2-Pyridone Derivatives in Cancer Cell Lines
The in vitro cytotoxicity of various 2-pyridone derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following tables provide a comparative summary of the IC₅₀ values for different classes of 2-pyridone derivatives.
Table 1: Cytotoxicity (IC₅₀, µM) of Substituted 2-Pyridone Derivatives in Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) | Source |
| 2-Pyridone-1,2,3-triazole hybrid (10k) | A549 (Lung) | 0.86 ± 0.17 | - | [3] |
| 2-Pyridone-1,2,3-triazole hybrid (10k) | HeLa (Cervical) | 0.54 ± 0.23 | - | [3] |
| 2-Pyridone-1,2,3-triazole hybrid (10k) | SW480 (Colon) | 0.21 ± 0.13 | - | [3] |
| Pyridine-urea (8e) | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin (1.93) | [4] |
| Pyridine-urea (8n) | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin (1.93) | [4] |
| 6-Amino-5-cyano-2-oxo-dihydropyridine (4e) | HepG2 (Liver) | 19.2 | Doxorubicin (38.46) | [5] |
| Spiro-indene-pyridine (5) | Caco-2 (Colon) | 9.78 ± 0.70 | Doxorubicin (12.49 ± 1.10) | [6] |
| Spiro-indoline-pyridine (7) | HepG-2 (Liver) | 8.90 ± 0.60 | Doxorubicin (4.50 ± 0.20) | [6] |
| 4-Hydroxy-2-pyridone alkaloid (Torrubiellone C) | Jurkat T (Leukemia) | 7.05 | - | [7] |
Structure-Activity Relationship Insights for Anticancer Activity
The data presented in Table 1, along with numerous studies, reveal several key SAR trends for the anticancer activity of 2-pyridone derivatives:
-
Substitution at the 3 and 4-positions: The introduction of bulky and aromatic substituents at the 3 and 4-positions of the 2-pyridone ring is often associated with enhanced cytotoxic activity. For instance, the presence of a spiro-indene or spiro-indoline moiety at the 4-position, as seen in compounds 5 and 7, leads to potent anticancer effects.[6]
-
N-1 Substitution: Modification at the N-1 position of the pyridone ring can significantly modulate activity. The incorporation of a pyridine-urea moiety at this position, as in compounds 8e and 8n, has been shown to yield highly potent derivatives against breast cancer cells.[4]
-
Fused Ring Systems: Fusing the 2-pyridone ring with other heterocyclic systems can lead to novel compounds with distinct biological profiles.
-
Electron-donating and withdrawing groups: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on pendant aromatic rings can enhance anticancer activity.[8]
Molecular Targets and Mechanisms of Action
The anticancer effects of 2-pyridone derivatives are mediated through various mechanisms, including:
-
Kinase Inhibition: Many 2-pyridone derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation. For example, certain derivatives have been identified as inhibitors of PIM-1 kinase and VEGFR-2.[4][9]
-
Induction of Apoptosis: Several studies have shown that 2-pyridone derivatives can induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, thereby preventing cancer cell proliferation.
Antibacterial Activity of 2-Pyridone Derivatives: A Comparative Analysis
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents. 2-Pyridone derivatives have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains.
Comparative Efficacy of 2-Pyridone Derivatives Against Bacterial Pathogens
The in vitro antibacterial activity of 2-pyridone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of 2-Pyridone Derivatives Against Various Bacterial Strains
| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Source |
| 4-Hydroxy-2-pyridone (6q) | - | - | E. coli (resistant strains) | 8 (MIC₉₀) | [10] |
| Ring-fused 2-pyridone (PS757) | E. faecalis | 3-6 µM | - | - | [11][12] |
| Quinolizine-2-one ((S)-45a) | MRSA, VRE | Broad Spectrum | Ciprofloxacin-resistant | Broad Spectrum | [13] |
| 8-(Fluoro-substituted pyrrolidinyl)-2-pyridone | S. aureus | 0.015-0.12 | E. coli | 0.12-1 | [14] |
Structure-Activity Relationship Insights for Antibacterial Activity
Key SAR findings for the antibacterial activity of 2-pyridone derivatives include:
-
4-Hydroxy Group: The presence of a hydroxyl group at the 4-position is a crucial pharmacophoric feature for activity against Gram-negative bacteria, particularly those resistant to fluoroquinolones.[15]
-
C-8 Position (Quinolone C-7 equivalent): Modifications at the 8-position of the 2-pyridone scaffold, which corresponds to the 7-position of quinolones, are critical for antibacterial potency. The introduction of fluoro-substituted pyrrolidinyl groups at this position has been shown to yield compounds with excellent activity.[14][16]
-
Bioisosterism with Quinolones: The 2-pyridone scaffold can act as a bioisostere of the 4-quinolone core, a well-established class of antibacterial agents. This allows for the design of novel compounds that retain the antibacterial activity while potentially overcoming resistance mechanisms.[16]
Molecular Targets and Mechanisms of Action
The primary molecular target for many antibacterial 2-pyridone derivatives is DNA gyrase , an essential bacterial enzyme involved in DNA replication.[13] By inhibiting this enzyme, these compounds disrupt bacterial DNA synthesis, leading to cell death.
Antiviral Activity of 2-Pyridone Derivatives: A Comparative Analysis
2-Pyridone derivatives have also demonstrated promising activity against a range of viruses, most notably the human immunodeficiency virus (HIV).
Comparative Efficacy of 2-Pyridone Derivatives as HIV-1 Reverse Transcriptase Inhibitors
Several 2-pyridone derivatives have been developed as potent and specific non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
Table 3: Inhibitory Activity (IC₅₀) of 2-Pyridone Derivatives against HIV-1 Reverse Transcriptase (RT)
| Compound/Derivative | HIV-1 RT IC₅₀ | Antiviral Activity (CIC₉₅ in H9 cells) | Source |
| 3-[N-(Phthalimidomethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one (1) | 30 nM | - | [17] |
| 3-[[(4,7-Dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (34, L-697,639) | 19 nM | 25-50 nM | [18] |
| 3-[N-[(5-Ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (6) | Potent | Clinically evaluated | [19] |
Structure-Activity Relationship Insights for Antiviral Activity
The SAR for anti-HIV activity of 2-pyridone NNRTIs is highly specific:
-
Substituents on the Pyridinone Ring: The presence of a 5-ethyl and 6-methyl substituent pattern on the pyridinone ring is crucial for high potency.[17]
-
Linker and Side Chain: A flexible two-atom linker between the pyridinone and a heterocyclic side chain, such as a benzoxazole or another pyridyl ring, is important for optimal binding to the NNRTI binding pocket of HIV-1 RT.[17][18][19]
-
Substituents on the Side Chain: The nature and position of substituents on the heterocyclic side chain can significantly impact potency. For instance, dimethyl and dichloro substitutions on the benzoxazole ring of L-697,639 and L-697,661, respectively, resulted in highly potent compounds.[18]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of 2-pyridone derivatives.
Cell Viability Assay (MTT Assay) for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-pyridone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Assay for Antibacterial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the 2-pyridone derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral replication by an antiviral compound.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Virus Infection: Inoculate the cell monolayers with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 2-pyridone derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet).
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
The 2-pyridone scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. By understanding the key structural features that govern their anticancer, antibacterial, and antiviral activities, researchers can more effectively navigate the complex landscape of drug discovery and contribute to the development of next-generation medicines. The experimental protocols detailed in this guide offer a practical framework for the evaluation of these promising compounds, ensuring the generation of robust and comparable data that will undoubtedly accelerate the translation of these findings from the laboratory to the clinic.
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Benchmarking (2-oxopyridin-1(2H)-yl)acetic acid: A Comparative Guide to Known Histone Demethylase Inhibitors
Introduction: The Dynamic Epigenetic Landscape and the Rise of Demethylase Inhibitors
The post-translational modification of histones is a cornerstone of epigenetic regulation, dictating the accessibility of DNA and thereby controlling gene expression. Among these modifications, histone lysine methylation is a dynamic process, balanced by the activities of histone methyltransferases ("writers") and histone demethylases ("erasers"). The discovery of histone demethylases, particularly the Jumonji C (JmjC) domain-containing family, has unveiled a new layer of regulatory complexity and opened exciting avenues for therapeutic intervention in a range of diseases, most notably cancer.[1][2][3]
The JmjC domain-containing histone demethylases (KDMs) are a large family of enzymes that catalyze the removal of methyl groups from lysine residues on histones.[4] These enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases, utilizing these cofactors to hydroxylate the methyl group, leading to its removal as formaldehyde.[5][6] Given their critical role in gene regulation, the dysregulation of KDMs has been implicated in the pathogenesis of numerous cancers, making them attractive targets for drug discovery.[7][8]
This guide introduces (2-oxopyridin-1(2H)-yl)acetic acid , a novel small molecule with a structural resemblance to the endogenous cofactor 2-oxoglutarate. This structural similarity suggests its potential as an inhibitor of 2-OG-dependent enzymes, including the JmjC family of histone demethylases. To rigorously evaluate its potential, we present a comprehensive benchmarking strategy against a panel of well-characterized, known inhibitors of histone demethylases. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and selectivity of this novel compound.
The Benchmarking Panel: A Selection of Established Histone Demethylase Inhibitors
To provide a robust and informative comparison, we have selected a panel of known inhibitors that represent different classes and target specificities within the JmjC family.
-
N-Oxalylglycine (NOG): A broad-spectrum inhibitor and a close structural analog of 2-oxoglutarate, NOG acts as a competitive inhibitor for many 2-OG-dependent oxygenases.[9][10][11][12]
-
2,4-Pyridinedicarboxylic acid (2,4-PDCA): Another broad-spectrum inhibitor that chelates the active site Fe(II) ion, thereby inhibiting a wide range of JmjC demethylases.[13][14][15][16][17]
-
IOX1: A potent, cell-permeable, broad-spectrum inhibitor of the JmjC demethylase family with demonstrated activity against multiple KDM subfamilies.[18][19][20][21]
-
JIB-04: A pan-selective inhibitor of Jumonji histone demethylases that has shown efficacy in various cancer cell lines and in vivo models.[22][23][24][25][26]
-
GSK-J1: A potent and selective inhibitor of the KDM6 subfamily members, JMJD3 and UTX, which are involved in the demethylation of H3K27me3.[27][28][29][30]
Experimental Strategy for Benchmarking
A multi-tiered approach is essential to thoroughly characterize the inhibitory potential of this compound. This involves both in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency, target engagement, and phenotypic consequences.
Visualizing the Path to Inhibition
The following diagram illustrates the general mechanism of JmjC histone demethylase inhibition by 2-OG analogs and the experimental workflow for benchmarking a novel compound.
Caption: Mechanism of JmjC demethylase inhibition and benchmarking workflow.
Part 1: In Vitro Biochemical Assays
The initial step is to determine the direct inhibitory activity of this compound against a panel of recombinant human JmjC histone demethylases. This will allow for the determination of its potency (IC50) and selectivity profile.
Experimental Protocol: AlphaScreen-Based Histone Demethylase Assay
This homogenous, no-wash assay is a robust and high-throughput method for measuring enzyme activity.[31][32]
Principle: The assay measures the demethylation of a biotinylated histone peptide substrate. The product, the demethylated peptide, is recognized by a specific antibody conjugated to acceptor beads. The biotinylated peptide binds to streptavidin-coated donor beads. In the presence of demethylase activity, the acceptor beads come into close proximity with the donor beads, generating a chemiluminescent signal upon excitation.
Caption: Principle of the AlphaScreen histone demethylase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20.
-
Dilute recombinant histone demethylases (e.g., KDM4A, KDM4C, KDM5B, KDM6B) to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound and the benchmark inhibitors (NOG, 2,4-PDCA, IOX1, JIB-04, GSK-J1) in DMSO, followed by a final dilution in assay buffer.
-
Prepare a solution of the biotinylated histone peptide substrate, Fe(II), ascorbate, and 2-oxoglutarate in assay buffer.
-
-
Enzyme Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution or vehicle control (DMSO in assay buffer).
-
Add 5 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/cofactor mix.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of a solution containing EDTA.
-
Add 5 µL of the AlphaLISA acceptor beads conjugated with the anti-demethylated peptide antibody.
-
Add 5 µL of the streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Presentation
The IC50 values for this compound and the benchmark inhibitors against a panel of histone demethylases should be summarized in a clear and concise table.
| Inhibitor | KDM4A IC50 (µM) | KDM4C IC50 (µM) | KDM5B IC50 (µM) | KDM6B (JMJD3) IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| N-Oxalylglycine (NOG) | ~250[10] | ~500[10] | - | - |
| 2,4-PDCA | - | - | ~3[15] | - |
| IOX1 | ~0.2 | ~0.6[18] | - | ~0.12 |
| JIB-04 | ~0.445[22][23] | ~1.1[22][23] | ~0.23[22] | ~0.855[22][23] |
| GSK-J1 | >100[30] | >100[30] | ~0.95[28] | ~0.06[27][28] |
Note: IC50 values for known inhibitors are approximate and can vary depending on assay conditions. The table should be populated with experimentally determined values for a direct comparison.
Part 2: Cell-Based Assays
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's ability to penetrate cell membranes, engage its target in a cellular context, and elicit a biological response.[33][34][35]
Experimental Protocol: In-Cell Western™ for Histone Methylation
This immunocytochemical assay allows for the quantitative measurement of changes in global histone methylation levels within cells.
Principle: Cells are treated with the inhibitors, fixed, and permeabilized. Two primary antibodies are used: one specific for a particular histone methylation mark (e.g., H3K9me3) and another for a loading control (e.g., total Histone H3). These are then detected with spectrally distinct secondary antibodies conjugated to infrared dyes. The fluorescence intensity is measured using an infrared imaging system.
Caption: Workflow for the In-Cell Western™ assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., HeLa, U2OS) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and the benchmark inhibitors for a specified duration (e.g., 24-48 hours).
-
-
Cell Fixing and Permeabilization:
-
Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of the two primary antibodies (e.g., rabbit anti-H3K9me3 and mouse anti-total H3) overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of the two secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Wash the cells extensively.
-
-
Image Acquisition and Analysis:
-
Remove the final wash and allow the plate to dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).
-
Quantify the fluorescence intensity for both channels. Normalize the signal for the histone methylation mark to the signal for the total histone.
-
Determine the EC50 value, the concentration at which a 50% increase in the histone methylation mark is observed.
-
Experimental Protocol: Cell Viability Assay (MTS/MTT)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a serial dilution of the inhibitors as described above.
-
-
MTS/MTT Reagent Addition:
-
After the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Reading:
-
For MTT assays, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.
-
Expected Data Presentation
The cellular activity of this compound and the benchmark inhibitors should be summarized in a table.
| Inhibitor | Cellular H3K9me3 EC50 (µM) | Cell Viability GI50 (µM) |
| This compound | Experimental Value | Experimental Value |
| IOX1 | ~87 (HeLa, KDM4A overexpression)[5] | ~292 (HeLa)[21] |
| JIB-04 | Induces H3K9me3 increase at 0.1–2 µM[22] | As low as 0.01 in some cancer lines[22][24] |
| GSK-J1 | Increases H3K27me3 levels[28] | - |
Note: Cellular potency can be highly cell-line dependent. The table should be populated with data from the same cell line for a direct comparison.
Discussion and Interpretation of Results
The collective data from these benchmarking experiments will provide a comprehensive profile of this compound as a potential histone demethylase inhibitor.
-
Potency and Selectivity: The in vitro IC50 values will reveal the potency of the compound and its selectivity across different KDM subfamilies. A comparison with the broad-spectrum inhibitors (NOG, 2,4-PDCA, IOX1, JIB-04) and the selective inhibitor (GSK-J1) will position the novel compound within the existing landscape of KDM inhibitors.
-
Cellular Efficacy: The cell-based assays will determine if the in vitro activity translates to a cellular effect. A potent in vitro inhibitor with poor cellular activity may indicate issues with cell permeability or efflux. A good correlation between the biochemical IC50 and the cellular EC50 for histone methylation increase would be a strong indicator of on-target activity.
-
Therapeutic Window: Comparing the cellular EC50 for target engagement with the GI50 from the cell viability assay will provide an initial assessment of the therapeutic window. A large separation between these values is desirable, indicating that the compound can modulate its target at concentrations that are not broadly cytotoxic.
Conclusion
This guide provides a rigorous and objective framework for benchmarking the novel compound, this compound, against a panel of well-established histone demethylase inhibitors. By following the detailed experimental protocols and systematically analyzing the comparative data, researchers can gain a thorough understanding of its potential as a chemical probe or a starting point for therapeutic development. The dynamic field of epigenetics continues to offer new opportunities for targeted therapies, and the careful characterization of novel inhibitors is a critical step in realizing this potential.
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- BioCrick. (n.d.). 2,4-Pyridinedicarboxylic Acid | CAS:499-80-9 | Histone LSD inhibitor | High Purity.
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An In-Depth Technical Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for (2-oxopyridin-1(2H)-yl)acetic acid
This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for the compound (2-oxopyridin-1(2H)-yl)acetic acid. As a critical tool in modern drug development, a well-established IVIVC can streamline formulation changes, ensure product quality, and potentially reduce the need for extensive in vivo bioequivalence studies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. While specific experimental data for this compound is not publicly available, this guide synthesizes established principles and protocols to propose a robust pathway for its IVIVC development.
Introduction to this compound and the Imperative of IVIVC
This compound is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of approximately 153.14 g/mol .[3][4] Its structure, featuring a carboxylic acid group, suggests it is likely a weakly acidic compound with potentially good aqueous solubility.
-
Chemical Structure:
The development of any new chemical entity into a viable drug product necessitates a thorough understanding of its in vivo performance. An IVIVC serves as a predictive mathematical model that relates an in vitro property of a dosage form (typically the rate of drug dissolution) to a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[7][8] The primary goal is to utilize the in vitro dissolution test as a surrogate for in vivo bioequivalence studies, which is of significant interest to the pharmaceutical industry for cost and time savings.[7]
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[7] The BCS class of a drug is a key determinant in the feasibility and regulatory acceptance of an IVIVC.[2][8]
-
BCS Classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
-
Given the acetic acid moiety, this compound is anticipated to be highly soluble. Its permeability would need to be experimentally determined. If it is found to be highly permeable, it would be classified as a BCS Class I compound, for which a good IVIVC is generally expected.[8][9] If it has low permeability, it would be a BCS Class III compound, where establishing an IVIVC can be more challenging as permeability, not dissolution, may be the rate-limiting step for absorption.[8]
In Vitro Characterization: Dissolution and Permeability
The foundation of any IVIVC is robust and reproducible in vitro data that is sensitive to formulation variables.
A well-designed dissolution test should be able to discriminate between different formulations and mimic the in vivo conditions to a certain extent.[10][11] For this compound, a multi-pH dissolution study is recommended to assess its release characteristics across the physiological pH range of the gastrointestinal tract.
Experimental Protocol: Multi-pH Dissolution Study
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for oral solid dosage forms.[10]
-
Media Selection: A minimum of three media should be used: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[10] The use of biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide a more accurate prediction of in vivo behavior, especially for compounds sensitive to food effects.[12][13]
-
Test Conditions:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 RPM
-
-
Sampling: Samples should be withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes).
-
Analysis: The concentration of this compound in each sample should be determined using a validated analytical method, such as HPLC with UV detection.[10]
Data Presentation: Dissolution Profiles of this compound Formulations
| Time (min) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Formulation C (% Dissolved) |
| pH 1.2 | |||
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| pH 4.5 | |||
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| pH 6.8 | |||
| 5 | |||
| 15 | |||
| 30 | |||
| 60 |
The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model to predict the intestinal permeability of drug candidates.[14][15][16] These cells, when cultured as a monolayer, differentiate to form tight junctions and express transporter proteins, mimicking the intestinal barrier.[15]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and monolayer formation.[17]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: The permeability of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[14] The compound is added to the donor chamber (apical or basolateral), and samples are collected from the receiver chamber at various time points.
-
Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.[15]
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Data Presentation: Caco-2 Permeability of this compound
| Compound | Papp (A-B) (cm/s) | Papp (B-A) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Permeability |
| This compound | ||||
| Propranolol (High Permeability Control) | >10 x 10^-6 | High | ||
| Atenolol (Low Permeability Control) | <1 x 10^-6 | Low |
In Vivo Pharmacokinetic Studies
To establish an IVIVC, in vivo plasma concentration-time data is essential. These studies are typically conducted in a relevant animal model, such as rats, before moving to human trials.[18]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing:
-
Intravenous (IV) Administration: A single IV bolus dose is administered to determine key pharmacokinetic parameters like clearance and volume of distribution.
-
Oral (PO) Administration: Different formulations of this compound (e.g., fast, medium, and slow-releasing) are administered orally to fasted rats.
-
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the jugular vein.[18]
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentration of this compound is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters.
Data Presentation: Key Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | T1/2 (hr) | F (%) |
| IV Bolus | - | - | - | ||
| Formulation A (PO) | |||||
| Formulation B (PO) | |||||
| Formulation C (PO) |
Developing the In Vitro-In Vivo Correlation
A Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most rigorous and is preferred by regulatory agencies.[8]
Workflow for Level A IVIVC Development
Caption: Workflow for establishing a Level A IVIVC.
-
Deconvolution of In Vivo Data: The in vivo plasma concentration-time data is used to calculate the in vivo absorption profile (% drug absorbed over time). This is achieved through mathematical deconvolution methods like the Wagner-Nelson or Loo-Riegelman methods.[8]
-
Correlation: The in vitro dissolution profile (% dissolved vs. time) is then plotted against the in vivo absorption profile (% absorbed vs. time) for each formulation. A linear relationship is often sought.
-
Validation: The predictive performance of the IVIVC model is assessed by calculating the prediction error (%PE) for the pharmacokinetic parameters (Cmax and AUC). For a model to be considered valid, the mean %PE should be ≤ 10%, and the individual %PE for each formulation should be ≤ 15%.[8]
Comparative Analysis: this compound vs. a BCS Class II Compound
To highlight the utility of IVIVC, it is useful to compare the expected correlation for our target compound (hypothesized as BCS Class I) with a poorly soluble, highly permeable BCS Class II compound.
| Feature | This compound (Hypothesized BCS Class I) | BCS Class II Compound (e.g., Ketoconazole) |
| Rate-Limiting Step to Absorption | Gastric emptying or intestinal transit time. Dissolution is rapid. | Dissolution. The drug must dissolve before it can be absorbed.[12] |
| IVIVC Expectation | A good correlation is possible, but may be less critical as absorption is not dissolution-rate limited. | Excellent correlation is expected and highly valuable. [8][12] |
| Impact of Formulation Changes | Minor impact on bioavailability unless it significantly alters gastric emptying. | Major impact on bioavailability. Changes in particle size, crystal form, or excipients can dramatically alter the dissolution rate and in vivo performance. |
| Utility of IVIVC | Useful for ensuring batch-to-batch consistency and supporting minor post-approval changes. | Critical for formulation development, setting dissolution specifications, and obtaining biowaivers. [1][7] |
| Dissolution Media Considerations | Standard compendial media are often sufficient. | Biorelevant media (FaSSIF, FeSSIF) are often necessary to predict food effects and in vivo performance accurately.[12] |
Conclusion
Establishing an in vitro-in vivo correlation for this compound is a scientifically rigorous process that, if successful, can significantly enhance the efficiency of its drug development program. This guide has outlined a comprehensive, step-by-step approach, from initial in vitro characterization to the development and validation of a predictive Level A IVIVC model. By integrating meticulous experimental design with sound mathematical modeling, researchers can gain profound insights into the biopharmaceutical properties of this compound. The resulting IVIVC can serve as a powerful surrogate for in vivo studies, facilitating formulation optimization, ensuring product quality, and accelerating the delivery of new medicines to patients.
References
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- IVIVC and BCS: A Regulatory Perspective. (n.d.). Research Journal of Pharmacy and Technology.
- In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. (n.d.). Pharma Lesson.
- Drug Product Performance: In Vitro–In Vivo Correl
- Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (n.d.). MDPI.
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- Dissolution test for solid oral dosage forms. (2024, April 20). World Journal of Pharmaceutical Sciences.
- Nicolaides, E., et al. (2000).
- van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-85.
- vitro dissolution testing: Topics by Science.gov. (n.d.). Science.gov.
- (2-Oxopyridin-1(2H)-yl)
- 2-(2-Oxopyridin-1(2H)-yl)acetic acid. (n.d.). Sigma-Aldrich.
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 19).
- Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Perme
- Drug Dissolution in Oral Drug Absorption: Workshop Report. (2023, November 7). DSpace@MIT.
- Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl)
- (2-Oxo-2H-pyridin-1-yl)-acetic acid. (n.d.). Sigma-Aldrich.
- 2-(2-Oxopyridin-1(2H)-yl)acetic acid. (n.d.). Sigma-Aldrich.
- 2-(2-Oxopiperidin-1-yl)acetic acid. (n.d.). PubChem.
- 2-(2-Oxopyrrolidin-1-yl)acetic acid. (n.d.). PubChem.
- Khokhlov, A. L., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 10(4), 67-76.
- 2-(2-Oxopyridin-1(2H)-yl)acetic acid. (n.d.). Sunway Pharm Ltd.
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A Researcher's Guide to (2-oxopyridin-1(2H)-yl)acetic acid: Navigating the Path to Reproducible Experimentation
For the Researcher, by a Senior Application Scientist: In the landscape of contemporary drug discovery and neuroscience research, the quest for novel therapeutic agents is relentless. Among the myriad of scaffolds explored, pyridone derivatives have emerged as a class of compounds with significant biological potential, implicated in processes ranging from neuroprotection to anti-inflammatory responses.[1][2] (2-oxopyridin-1(2H)-yl)acetic acid, a member of this family, stands as a compound of interest, particularly in the exploration of cognitive enhancers and neuroprotective agents.
However, the journey from promising compound to validated therapeutic lead is paved with the cobblestones of experimental reproducibility. The ability to consistently replicate findings is the bedrock of scientific integrity and the catalyst for meaningful progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving this compound, offers a comparative perspective against established alternatives, and furnishes detailed protocols to fortify the reliability of your research.
The Crux of the Matter: Understanding the Compound's Nuances
This compound, with its pyridone core, possesses chemical characteristics that are pivotal to its biological activity and, concurrently, to its experimental behavior. The 2-pyridone structure can engage in hydrogen bonding as both a donor and an acceptor, a feature that governs its interactions with biological targets and its solubility in various solvent systems. This dual nature, while advantageous for its pharmacological profile, can also be a source of variability if not meticulously controlled.
The stability of this compound in solution is a primary concern for experimental reproducibility. Drawing parallels from its structural cousins, the racetams, it is plausible that the compound is susceptible to pH-dependent hydrolysis. For instance, Piracetam, a foundational nootropic, has demonstrated susceptibility to degradation under alkaline conditions.[3] Therefore, the pH of your experimental buffers is not a trivial detail but a critical parameter that can dictate the effective concentration of your compound and the consistency of your results.
A Comparative Landscape: this compound vs. The Racetams
To appreciate the experimental considerations for this compound, a comparison with well-characterized nootropics like Piracetam and Aniracetam is instructive.
| Feature | This compound (Inferred) | Piracetam | Aniracetam |
| Core Structure | 2-pyridone | 2-pyrrolidinone | 2-pyrrolidinone with anisoyl group |
| Primary Mechanism | Likely modulation of neurotransmitter systems | Modulator of AMPA receptors, improves membrane fluidity | AMPA receptor modulator, reduces anxiety |
| Solubility | Expected to be pH-dependent | Highly water-soluble | Lipophilic, poor water solubility |
| Known Stability Issues | Suspected pH and enzymatic sensitivity | Susceptible to alkaline hydrolysis[3] | Prone to degradation, often formulated with cyclodextrins to improve stability[4] |
| Typical Assays | Neuroprotection, cognitive enhancement | Scopolamine-induced amnesia, Morris water maze[5][6] | In vitro neuroprotection against amyloid-beta toxicity[7] |
This comparison underscores that while these compounds may be investigated for similar therapeutic endpoints, their physicochemical properties demand distinct handling and experimental design. The higher lipophilicity of Aniracetam, for instance, necessitates different formulation strategies compared to the more water-soluble Piracetam. For this compound, a careful characterization of its solubility and stability across a range of physiologically relevant pH values is a prerequisite for reproducible in vitro and in vivo studies.
Fortifying Your Research: Towards Self-Validating Protocols
The following sections provide detailed, step-by-step methodologies for key experiments, designed with reproducibility as the guiding principle. The causality behind each experimental choice is explained to empower the researcher to not just follow a protocol, but to understand and adapt it to their specific needs.
Diagram: General Workflow for In Vitro Neuroprotection Assay
Caption: A generalized workflow for assessing the neuroprotective effects of this compound in a cell-based assay.
Protocol 1: Assessing Neuroprotective Effects Against Oxidative Stress
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from oxidative damage, a common pathological feature in neurodegenerative diseases.
I. Materials and Reagents:
-
This compound (purity >98%)
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
II. Step-by-Step Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute the stock solution in a serum-free medium to obtain the desired final concentrations (e.g., 1, 10, 100 µM). Rationale: A high-concentration stock in DMSO minimizes the final solvent concentration in the culture, reducing potential toxicity.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with a serum-free medium containing the various concentrations of the test compound. Incubate for 2 hours. Rationale: Pre-treatment allows the compound to exert its potential protective effects before the insult.
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours. Include a vehicle control (no compound, no stressor) and a stressor-only control.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
III. Data Analysis and Interpretation:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the concentration-response curve to determine the EC₅₀ value.
-
A statistically significant increase in cell viability in the compound-treated groups compared to the stressor-only group indicates a neuroprotective effect.
Protocol 2: Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
This in vivo protocol assesses the potential of this compound to reverse cognitive deficits, a hallmark of nootropic activity.
I. Animals and Reagents:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Y-maze or Morris water maze apparatus
II. Step-by-Step Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Compound Administration: Dissolve this compound in saline. Administer the compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) 60 minutes before the behavioral test. The vehicle control group receives saline.
-
Induction of Amnesia: 30 minutes before the behavioral test, administer scopolamine (1 mg/kg, i.p.) to all groups except the naive control group.
-
Behavioral Testing (Y-maze):
-
Place each mouse at the end of one arm and allow it to explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as entries into all three arms on consecutive occasions.
-
Calculate the percentage of spontaneous alternation.
-
-
Data Analysis and Interpretation:
-
A significant decrease in the percentage of spontaneous alternation in the scopolamine-only group compared to the naive control confirms the induction of amnesia.
-
A statistically significant increase in the percentage of spontaneous alternation in the compound-treated groups compared to the scopolamine-only group suggests a cognitive-enhancing effect.
-
Diagram: Factors Influencing Experimental Reproducibility
Caption: A schematic illustrating the key factors that can impact the reproducibility of experiments with this compound.
Conclusion: A Call for Rigor and Transparency
The scientific journey with a compound like this compound is one of immense potential. However, to unlock this potential, a commitment to rigorous and transparent experimental practices is non-negotiable. By understanding the inherent properties of the molecule, carefully controlling experimental variables, and employing robust, self-validating protocols, the research community can build a solid foundation of reproducible data. This, in turn, will accelerate the translation of promising laboratory findings into tangible therapeutic solutions. This guide serves not as a rigid set of rules, but as a framework for critical thinking and meticulous execution in your research endeavors.
References
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). European Journal of Medicinal Chemistry. [Link]
- Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. (2025).
- Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]
- (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022).
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- The Piracetam Protocol. (n.d.). Limitless Mindset. [Link]
- Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain. (1999).
- Double-blind, placebo-controlled, pharmacokinetic and -dynamic studies with 2 new formulations of piracetam (infusion and sirup) under hypoxia in man. (n.d.). PubMed. [Link]
- Long-term and high-dose piracetam treatment of Alzheimer's disease. (n.d.). PubMed. [Link]
- Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administr
- Aniracetam restores the effects of amyloid-beta protein or ageing on membrane fluidity and intracellular calcium concentration in mice synaptosomes. (n.d.). PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2-oxopyridin-1(2H)-yl)acetic acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like (2-oxopyridin-1(2H)-yl)acetic acid, a molecule of interest in medicinal chemistry, ensuring that the methods used to quantify it are robust, reliable, and reproducible is a cornerstone of regulatory compliance and successful drug development. This guide provides an in-depth comparison of potential analytical methods for this compound and outlines a framework for their cross-validation. Cross-validation is the critical process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments, thereby ensuring the method's robustness.[1]
The successful transfer of an analytical method between laboratories, a process known as inter-laboratory cross-validation, is a critical step in pharmaceutical development and manufacturing.[2] It ensures that a validated procedure yields consistent results regardless of the testing site.[2] This guide will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) as potential analytical techniques for this compound.
Physicochemical Properties of this compound
Before delving into the analytical methodologies, a foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C7H7NO3 | [3] |
| Molecular Weight | 153.14 g/mol | [3][4] |
| Melting Point | 220-223 °C | [4] |
| Appearance | Solid | [4] |
| Storage Temperature | 4 °C | [4] |
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three workhorse techniques in pharmaceutical analysis.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation of volatile compounds, detection by mass-to-charge ratio. |
| Specificity | Moderate to high; susceptible to interference from co-eluting compounds with similar UV spectra. | Very high; highly specific due to monitoring of specific mass transitions. | High; requires derivatization for non-volatile analytes, which can introduce variability. |
| Sensitivity | ng-µg/mL range | pg-ng/mL range | pg-ng/mL range (with derivatization) |
| Sample Throughput | High | High | Moderate (sample preparation can be time-consuming) |
| Cost | Low to moderate | High | Moderate |
| Key Advantage | Robust, widely available, and cost-effective for routine analysis. | Unmatched sensitivity and specificity, ideal for complex matrices and trace-level quantification. | Excellent for volatile and semi-volatile compounds; can provide structural information. |
| Key Limitation | Limited sensitivity and specificity compared to mass spectrometry. | Higher cost and complexity. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Experimental Protocols
The following protocols are proposed starting points for the analysis of this compound and should be optimized and validated according to ICH guidelines.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for the analysis of acetic acid in pharmaceutical products.[5]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV detector.
-
Column: Kromasil-C18 (250 x 4.6mm, 5µm) or equivalent.[5]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of calibration standards by serial dilution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is based on a validated assay for the structurally similar compound, 2-pyridyl acetic acid.[6]
Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: ACE CN, 5 μm (50 × 4.6 mm) or equivalent.[6]
Chromatographic Conditions:
-
Mobile Phase A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in water.[6]
-
Mobile Phase B: Acetonitrile-methanol (90:10% v/v).[6]
-
Gradient: A fast gradient to ensure rapid elution.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Propose m/z 154.1 -> [fragment ion] (requires experimental determination).
-
Internal Standard (e.g., deuterated analog): Propose m/z based on the deuterated standard.
-
Sample Preparation:
-
For plasma samples, perform a solid-phase extraction (SPE) to remove proteins and other interferences.[6]
-
For bulk drug substance, a simple dilute-and-shoot approach may be feasible.
-
Spike samples with an internal standard prior to extraction.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the carboxylic acid.
Instrumentation:
-
GC-MS system with a flame ionization detector (FID) or mass spectrometer.
Derivatization:
-
React the sample containing this compound with a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid to a more volatile silyl ester.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature ramp to ensure separation.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify the derivatized compound and selected ion monitoring (SIM) for quantification.
Cross-Validation Protocol
Cross-validation ensures that different analytical methods provide comparable results.[7] It is essential when transferring a method to another laboratory or when data from different methods will be compared.[8][9]
Objective: To compare the performance of the HPLC-UV, LC-MS/MS, and GC-MS methods for the quantification of this compound.
Procedure:
-
Prepare a Homogenous Batch of Samples: Prepare a set of quality control (QC) samples at low, medium, and high concentrations within the linear range of each method.
-
Analysis: Analyze the QC samples in replicate (n=6) using each of the three validated analytical methods.
-
Data Comparison: Statistically compare the mean and precision (as %RSD) obtained from each method.
Acceptance Criteria:
-
The mean concentration values obtained by the different methods should not differ by more than 15% (20% for the lower limit of quantification).
-
The precision (%RSD) for each set of replicates should be ≤ 15% (20% for the lower limit of quantification).
Visualization of Analytical Workflows
Conclusion and Recommendations
The cross-validation of analytical methods is a scientific necessity and a regulatory expectation that builds confidence in the generated data.[1] For the quantification of this compound, both HPLC-UV and LC-MS/MS present as viable methods.
-
HPLC-UV is recommended for routine quality control and release testing where high sensitivity is not paramount, owing to its robustness and cost-effectiveness.
-
LC-MS/MS is the method of choice for bioanalytical studies, impurity profiling, and any application requiring high sensitivity and specificity. Its ability to analyze samples in complex biological matrices with minimal cleanup is a significant advantage.[6]
-
GC-MS is less ideal for this non-volatile carboxylic acid due to the need for a derivatization step, which can add complexity and variability to the analysis. However, it could be considered if specific volatile impurities need to be profiled.
A thorough cross-validation as outlined in this guide will ensure that regardless of the method employed, the analytical results for this compound are reliable, reproducible, and ultimately, defensible.
References
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Global Bioanalysis Consortium. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health.
- Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis.
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
- National Institutes of Health. (2-Oxopyridin-1(2H)-yl)acetate. PubChem.
- Soni, K., et al. (2017, February). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2).
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- ChemBK. Acetic acid 2-oxo-2H-pyridin-1-yl ester.
- Al-Qasem, R. A., et al. (2017, November 30). A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides. Journal of Pharmaceutical and Biomedical Analysis, 149, 444-450.
- National Institutes of Health. 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid. PubChem.
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- Frontiers in Chemistry. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Asian Journal of Research in Chemistry. Importance of GC-MS for Analyzing Sars-Cov-2 Drugs in Biological Sample.
- Journal of Pharmaceutical Negative Results. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- Pharmacy & Pharmacology. (2022, December 28). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance....
- Wikimedia Commons. Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing.
- PubMed. (1985, October). Gas chromatographic negative ion mass spectrometric assay of 2-dicyclopropylmethylamino-2-oxazoline (S-3341), a new antihypertensive drug. Biomedical Mass Spectrometry, 12(10), 593-5.
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A Comparative Guide to the Efficacy of 2-Pyridone Isomers and Their Derivatives
This guide provides an in-depth comparison of the efficacy of 2-pyridone isomers, focusing on the fundamental lactam-lactim tautomerism and the diverse applications of their derivatives in medicinal chemistry and catalysis. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships that govern the performance of this privileged heterocyclic scaffold.
The Foundational Equilibrium: 2-Pyridone vs. 2-Hydroxypyridine Tautomerism
The 2-pyridone ring is not a static entity but exists in a dynamic equilibrium between two tautomeric forms: the lactam (2-pyridone) and the lactim (2-hydroxypyridine).[1] This tautomerism is the cornerstone of its chemical behavior and biological activity, as the two forms possess distinct electronic properties, aromaticity, and hydrogen bonding capabilities.[2][3]
The position of this equilibrium is highly sensitive to the surrounding environment.[2][4] In the gas phase, the two tautomers have very similar energy levels, with a slight preference for the 2-hydroxypyridine form.[5][6] However, in condensed phases, the equilibrium shifts significantly.
-
In Polar Solvents: Polar solvents like water and alcohols favor the 2-pyridone (lactam) form. This is because the greater dipole moment of the lactam allows for stronger solvation interactions.[2][4] Water molecules, in particular, can form hydrogen bonds that stabilize the 2-pyridone tautomer and reduce the energy barrier for interconversion.[2]
-
In Non-Polar Solvents: Non-polar solvents tend to favor the 2-hydroxypyridine (lactim) form.[4]
-
In the Solid State: X-ray crystallography and IR spectroscopy confirm that the 2-pyridone form is predominant in the solid state, where molecules arrange in helical structures stabilized by intermolecular hydrogen bonds.[4]
dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=11];
pyridone [label="2-Pyridone (Lactam)\nPredominant in Polar Solvents\n & Solid State", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxypyridine [label="2-Hydroxypyridine (Lactim)\nFavored in Non-Polar Solvents\n & Gas Phase", fillcolor="#F1F3F4", fontcolor="#202124"];
pyridone -- hydroxypyridine [label=" Tautomeric Equilibrium", len=3.5, color="#4285F4", fontcolor="#202124"]; } caption: Tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine.
Table 1: Influence of Environment on 2-Pyridone/2-Hydroxypyridine Tautomerism
| Environment | Predominant Tautomer | Energy Difference (kJ/mol) | Rationale | Source(s) |
|---|---|---|---|---|
| Gas Phase | 2-Hydroxypyridine (slight) | 2.43 - 3.3 | Minimal intermolecular forces; intrinsic stability. | [4][5] |
| Non-Polar Solvents | 2-Hydroxypyridine | - | Less effective solvation of the more polar lactam form. | [4] |
| Polar Solvents (Water) | 2-Pyridone | - | Strong hydrogen bonding and solvation of the lactam's amide group. | [2][4] |
| Solid State | 2-Pyridone | - | Crystal packing favors helical H-bonding of the lactam form. |[4] |
Comparative Biological Efficacy: A Tale of Derivatives
While the parent isomers provide the foundational chemistry, it is the vast library of 2-pyridone derivatives that demonstrates significant therapeutic potential.[7][8] The pyridone scaffold acts as a versatile building block in drug discovery, capable of acting as a hydrogen bond donor and acceptor.[3][9] Direct comparative studies on the parent isomers are limited; therefore, this section focuses on the efficacy of their derivatives, which have been extensively studied.[7]
Anticancer Activity
Derivatives of the 2-pyridone core are prominent in oncology research, exhibiting potent cytotoxic effects across numerous cancer cell lines.[3][10] One of the key mechanisms involves the inhibition of critical cell signaling enzymes, such as PIM-1 kinase.
Mechanism of Action: PIM-1 Kinase Inhibition PIM-1 is a serine/threonine kinase that is a crucial downstream effector of the JAK/STAT signaling pathway.[7] It plays a vital role in promoting cell cycle progression and inhibiting apoptosis. Overexpression of PIM-1 is common in various cancers. Certain 2-pyridone derivatives have been identified as potent PIM-1 inhibitors, effectively inducing apoptosis and halting cancer cell proliferation.[7]
Comparative Cytotoxicity Data The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 2-pyridone derivatives against common breast cancer cell lines, demonstrating their anti-proliferative efficacy.
Table 2: Comparative Cytotoxicity (IC₅₀, µM) of 2-Pyridone Derivatives in Breast Cancer Cell Lines
| Derivative Class / Compound | MCF-7 | MDA-MB-231 | Reference Drug (IC₅₀, µM) | Source(s) |
|---|---|---|---|---|
| Fused 2-Pyridones (11a-c) | 56.3–78.3 | - | 5-Fluorouracil (13.1) | [3][10] |
| Substituted 2-Pyridone (20c) | 2.56 | - | Doxorubicin (1.43) | [10] |
| Substituted 2-Pyridone (20i) | 2.14 | - | Doxorubicin (1.43) | [10] |
| Pyridine-urea (8e) | 0.22 (48h) | - | Doxorubicin (1.93) |[10] |
Antimicrobial Activity
The 2-pyridone scaffold is also integral to the development of novel antimicrobial agents.[8][11] Structure-activity relationship (SAR) studies have revealed key insights into optimizing their efficacy. For instance, the introduction of electron-withdrawing groups, such as fluorine (F) or chlorine (Cl), onto phenyl rings attached to the 2-pyridone core often enhances antimicrobial activity, yielding potencies close to standard drugs.[8] Conversely, electron-donating groups like methyl tend to reduce activity.[8]
Comparative Catalytic Efficacy
Beyond its biological roles, 2-pyridone is a remarkable organocatalyst. Its ability to exist in two tautomeric forms allows it to function as a bifunctional catalyst, activating both reaction partners simultaneously in a variety of proton-dependent reactions.[4]
Mechanism of Action: Bifunctional Catalysis in Ester Aminolysis In the aminolysis of esters, 2-pyridone accelerates the reaction by acting as a proton shuttle.[4][12] The NH group of the 2-pyridone tautomer activates the ester by donating a hydrogen bond, making the carbonyl carbon more electrophilic. Simultaneously, the carbonyl oxygen of the same catalyst molecule acts as a Brønsted base, accepting a proton from the incoming amine and increasing its nucleophilicity.[12] This dual activation within a single catalytic cycle significantly lowers the reaction's activation energy.
Influence of Substituents on Catalytic Activity Just as in biological systems, substituents dramatically influence catalytic efficacy. Studies have shown that adding electron-withdrawing groups to the 2-pyridone ring enhances its catalytic power. Specifically, 6-halo-2-pyridones are significantly more efficient catalysts for ester aminolysis than the unsubstituted parent molecule.[12][13] The halogen's inductive effect increases the acidity of the N-H proton, leading to stronger activation of the ester substrate.[12]
Table 3: Comparative Catalytic Efficacy of Substituted 2-Pyridones in Ester Aminolysis
| Catalyst | Substituent at C6 | Conversion (%) | Rationale | Source(s) |
|---|---|---|---|---|
| 2-Pyridone | -H | 37% | Baseline activity. | [12] |
| 6-Chloro-2-pyridone | -Cl | High | Increased N-H acidity from electron-withdrawing Cl. | [12][14] |
| 6-Bromo-2-pyridone | -Br | High | Strong inductive effect enhances ester activation. | [12] |
| 6-Iodo-2-pyridone | -I | High | Exhibits superior catalytic activity. |[13] |
Key Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following sections detail validated, step-by-step methodologies for assessing the cytotoxic and catalytic performance of 2-pyridone isomers and their derivatives.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the 2-pyridone test compound in DMSO. Create a series of dilutions in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.[15]
Protocol: Evaluation of Catalytic Activity in Ester Aminolysis
This protocol provides a framework for comparing the catalytic efficiency of different 2-pyridone derivatives in a model ester aminolysis reaction.[12]
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the ester substrate (e.g., 4-nitrophenyl acetate, 1.0 mmol), the amine substrate (e.g., benzylamine, 1.2 mmol), and the 2-pyridone catalyst (0.1 mmol, 10 mol%).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, 5 mL). The choice of a non-polar solvent is critical, as it minimizes competitive hydrogen bonding and maximizes the catalyst's bifunctional role.
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 4, 8, and 24 hours). Analyze the aliquots using a suitable technique such as ¹H NMR spectroscopy or GC-MS to determine the conversion of the starting material to the amide product.
-
Data Analysis: Plot the percentage conversion against time for each catalyst being tested. The initial reaction rates or the final conversion percentage after a set time can be used to quantitatively compare the efficacy of the different 2-pyridone catalysts.
Conclusion
The efficacy of 2-pyridone isomers and their derivatives is fundamentally dictated by the lactam-lactim tautomeric equilibrium and the electronic effects of substituents on the pyridone ring.
-
In biological applications , the 2-pyridone (lactam) scaffold is a privileged structure, particularly in its derivatized forms. Its ability to engage in specific hydrogen bonding interactions allows its derivatives to act as potent inhibitors of key enzymes like PIM-1 kinase in cancer or to exhibit significant antimicrobial properties. Efficacy is highly dependent on the nature and position of substituents, which fine-tune the molecule's interaction with its biological target.
-
In catalysis , the dynamic tautomerism is harnessed to create a powerful bifunctional catalyst. Here, efficacy is enhanced by electron-withdrawing substituents, such as halogens at the C6 position, which increase the catalyst's Brønsted acidity and its ability to activate substrates.
Ultimately, the choice of a specific 2-pyridone isomer or derivative is application-dependent. A deep understanding of the underlying structure-efficacy relationships, supported by robust experimental validation, is paramount for leveraging this versatile chemical scaffold in drug discovery and process chemistry.
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A Head-to-Head Comparison of Pyridinone-based Anti-Fibrotic Agents with Standard Therapeutics in Idiopathic Pulmonary Fibrosis
In the landscape of idiopathic pulmonary fibrosis (IPF) treatment, a chronic and progressive lung disease, two main therapeutic agents have emerged as the standard of care: Pirfenidone and Nintedanib. This guide provides a detailed, head-to-head comparison of the therapeutic agent Pirfenidone, a derivative of the (2-oxopyridin-1(2H)-yl)acetic acid scaffold, and Nintedanib, a multi-targeted tyrosine kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Introduction: The Challenge of Idiopathic Pulmonary Fibrosis
Idiopathic pulmonary fibrosis is characterized by the progressive scarring of lung tissue, leading to a decline in respiratory function and ultimately, respiratory failure. The pathogenesis of IPF is complex, involving recurrent micro-injuries to the alveolar epithelium, followed by an aberrant wound healing response. This results in the excessive proliferation of fibroblasts and their differentiation into myofibroblasts, which deposit large amounts of extracellular matrix proteins, leading to the stiffening and scarring of the lung parenchyma.[1] There is currently no cure for IPF, and treatments aim to slow the progression of the disease.[2]
The Rise of Anti-Fibrotic Therapies
The approval of Pirfenidone and Nintedanib marked a significant turning point in the management of IPF. Both drugs have been shown in clinical trials to slow the decline in lung function, as measured by forced vital capacity (FVC).[3][4] While both are considered anti-fibrotic agents, they operate through distinct mechanisms of action, offering different approaches to mitigating the fibrotic process.
Mechanism of Action: A Tale of Two Pathways
Pirfenidone: A Pleiotropic Modulator of Fibrotic Pathways
Pirfenidone, a small molecule with a central pyridinone structure, exhibits a multifaceted mechanism of action that is not fully elucidated but is known to involve anti-fibrotic, anti-inflammatory, and antioxidant properties.[5][6][7] Its primary anti-fibrotic effect is believed to be mediated through the downregulation of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).[3] TGF-β is a key driver of fibrosis, promoting fibroblast proliferation and their differentiation into collagen-producing myofibroblasts.[3] Pirfenidone has been shown to inhibit TGF-β-induced collagen synthesis and fibroblast proliferation.[6]
Furthermore, Pirfenidone reduces the production of other pro-inflammatory and pro-fibrotic mediators, such as tumor necrosis factor-alpha (TNF-α) and platelet-derived growth factor (PDGF).[3][5] Its antioxidant properties also contribute to its therapeutic effect by reducing oxidative stress, a known contributor to lung tissue damage in IPF.[5]
Caption: Proposed mechanism of action of Pirfenidone in inhibiting key fibrotic pathways.
Nintedanib: A Targeted Tyrosine Kinase Inhibitor
In contrast to the broad activity of Pirfenidone, Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases.[8][9] Specifically, it inhibits the receptors for vascular endothelial growth factor (VEGFR), fibroblast growth factor (FGFR), and platelet-derived growth factor (PDGFR).[8][10] These growth factors are critically involved in the proliferation, migration, and survival of fibroblasts.[1][4] By blocking the intracellular signaling cascades initiated by these receptors, Nintedanib effectively curtails the key cellular processes that drive fibrosis.[4][10]
Nintedanib competitively binds to the ATP-binding pocket of these receptor tyrosine kinases, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[4][10] This targeted approach directly impacts the core machinery of fibroblast activation and fibrogenesis.
Caption: A generalized workflow for the in vitro evaluation of anti-fibrotic compounds.
In Vivo Assessment in a Murine Model of Pulmonary Fibrosis
Bleomycin-Induced Lung Fibrosis Model
-
Objective: To assess the efficacy of the compounds in a well-established animal model of pulmonary fibrosis.
-
Methodology:
-
Induce lung fibrosis in C57BL/6 mice by a single intratracheal instillation of bleomycin (1.5 U/kg).
-
Begin daily oral administration of Pirfenidone (e.g., 300 mg/kg), Nintedanib (e.g., 60 mg/kg), or vehicle control on day 7 post-bleomycin instillation (therapeutic regimen).
-
Continue treatment for 14 days.
-
On day 21, euthanize the mice and harvest the lungs.
-
Assess the extent of fibrosis by:
-
Histology: Masson's trichrome staining to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify total lung collagen content.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
-
Comparative Efficacy and Safety Profile
The following table summarizes the key characteristics and clinical findings for Pirfenidone and Nintedanib.
| Feature | Pirfenidone | Nintedanib |
| Drug Class | Pyridinone anti-fibrotic | Tyrosine kinase inhibitor |
| Mechanism of Action | Downregulation of TGF-β and other pro-fibrotic/inflammatory mediators | Inhibition of VEGFR, FGFR, and PDGFR |
| Primary Efficacy Endpoint | Slows the rate of FVC decline | Slows the rate of FVC decline |
| Common Adverse Events | Nausea, rash, photosensitivity, anorexia | Diarrhea, nausea, vomiting, abdominal pain |
| Monitoring Requirements | Liver function tests | Liver function tests |
Discussion and Future Perspectives
Both Pirfenidone and Nintedanib have demonstrated efficacy in slowing the progression of IPF, representing a significant advancement in the treatment of this devastating disease. [11]The choice between these two agents often depends on the individual patient's comorbidities and tolerance to potential side effects.
The distinct mechanisms of action of Pirfenidone and Nintedanib offer intriguing possibilities for combination therapies. It is plausible that a dual-pronged approach, targeting both the broad inflammatory and fibrotic signaling pathways with a pyridinone-based compound and the specific fibroblast growth factor receptors with a tyrosine kinase inhibitor, could yield synergistic effects. Future clinical trials are needed to explore the safety and efficacy of such combination regimens.
Furthermore, the this compound scaffold continues to be a valuable starting point for the development of novel anti-fibrotic agents with improved efficacy and safety profiles. [12][13]Medicinal chemistry efforts are ongoing to synthesize derivatives with enhanced potency and reduced off-target effects.
Conclusion
The head-to-head comparison of Pirfenidone, a key therapeutic derived from the this compound chemical family, and Nintedanib highlights two effective yet distinct strategies for combating idiopathic pulmonary fibrosis. A thorough understanding of their mechanisms of action, coupled with rigorous preclinical and clinical evaluation, is paramount for the continued development of more effective treatments for this and other fibrotic diseases. The experimental protocols outlined in this guide provide a framework for the standardized assessment of novel anti-fibrotic candidates.
References
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- Pulmonary Fibrosis Medications - American Lung Association.
- Mechanism of Action | OFEV® (nintedanib) capsules - Boehringer Ingelheim Portal for HealthCare Professionals.
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- Ruaro B, Salton F, Braga L, Confalonieri P, Volpe MC, Confalonieri M, et al. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review. J Clin Med. 2024;13(19):5798.
- Chaudhary N, Nistala K, Anjum F. Nintedanib. In: StatPearls. StatPearls Publishing; 2024.
- Wollin L, Wex E, Pautsch A, Schnapp G, Hostettler KE, Stowasser S, et al. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal. 2015;45(5):1434-45.
- Mercado-García E, García-Hernández M, Sandoval A, Salazar-García S, Checa M, Gaxiola M, et al. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. Cell Mol Life Sci. 2021;78(19-20):6687-703.
- Macias-Barragan J, Sandoval-Rodriguez A, Navarro-Partida J, Armendariz-Borunda J. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. Am J Respir Cell Mol Biol. 2019;61(3):286-95.
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A Mechanistic Comparison of 2-Pyridone-Based Inhibitors: A Guide for Researchers
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, renowned for its ability to engage in a variety of biological interactions. Its unique electronic and structural properties, including the capacity to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various functional groups, have led to the development of a diverse array of potent inhibitors targeting a range of enzymes crucial in human disease.[1][2][3][4][5] This guide provides a comparative mechanistic analysis of 2-pyridone-based inhibitors, focusing on two major classes of therapeutic targets: protein kinases and viral reverse transcriptases. We will delve into the molecular mechanisms of inhibition, present comparative performance data, and provide detailed experimental protocols for the assays used to characterize these compounds.
The 2-Pyridone Scaffold: A Versatile Pharmacophore
The 2-pyridone ring system can exist in tautomeric equilibrium with its 2-hydroxypyridine form. However, the lactam (pyridone) form typically predominates and provides a rigid framework that can be readily functionalized at multiple positions to achieve specific interactions with a target protein.[1] This versatility has been exploited to design inhibitors with high potency and selectivity.
I. 2-Pyridone-Based Kinase Inhibitors
Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The 2-pyridone scaffold has proven to be a highly effective core for the development of inhibitors targeting various kinases, often by competing with ATP for binding to the enzyme's active site.
A. Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most 2-pyridone-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the hydrophobic pocket typically occupied by the adenine ring of ATP and form key hydrogen bond interactions with the "hinge" region of the kinase domain. The specific substitutions on the 2-pyridone ring dictate the inhibitor's affinity and selectivity for different kinases.
Below is a generalized schematic of the ATP-competitive inhibition of a protein kinase by a 2-pyridone-based inhibitor.
Caption: ATP-competitive inhibition of a protein kinase by a 2-pyridone inhibitor.
B. Comparative Performance of 2-Pyridone Kinase Inhibitors
The efficacy of 2-pyridone-based kinase inhibitors varies significantly depending on the specific kinase target and the substitution pattern on the pyridone core. The following table summarizes the in vitro potency of several representative 2-pyridone inhibitors against their primary kinase targets.
| Inhibitor Class | Target Kinase | Example Compound | IC50 (nM) | Reference |
| Pyrrolopyridine-Pyridone | Met | Compound 2 | 1.8 | [7][8][9] |
| Substituted Pyridone | PIM-1 | Compound from Cheney et al. | 50 | [10] |
| O-alkyl Pyridine | PIM-1 | Compound 4f | 95 | [11] |
| Pyridin-2(1H)-one | c-Src | Compound 36 | 12,500 | [3] |
| 2-aminopyridine-pyridone | ALK | Compound 18d | 19 | [12] |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.
C. Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7][8][13][14] This luminescent assay is universal for all kinases and is suitable for high-throughput screening.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.[7][14]
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the 2-pyridone inhibitor at various concentrations in a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well of the reaction plate.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[6]
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the stabilization of the luminescent signal.[14]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The IC50 value of the inhibitor is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
II. 2-Pyridone-Based HIV-1 Reverse Transcriptase Inhibitors
Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA. 2-Pyridone derivatives have been instrumental in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
A. Mechanism of Action: Allosteric Inhibition of HIV-1 RT
Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with the natural nucleoside triphosphates, 2-pyridone-based NNRTIs are non-competitive inhibitors. They bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å away from the catalytic active site.[15][16] This binding event induces a conformational change in the enzyme, which distorts the active site and reduces its ability to bind the nucleic acid template and incorporate nucleotides, thus halting DNA synthesis.
The following diagram illustrates the allosteric inhibition of HIV-1 RT by a 2-pyridone-based NNRTI.
Caption: Allosteric inhibition of HIV-1 RT by a 2-pyridone NNRTI.
B. Comparative Performance of 2-Pyridone NNRTIs
The development of 2-pyridone NNRTIs has led to compounds with high potency against wild-type HIV-1 and some drug-resistant strains. The table below presents the anti-HIV-1 activity of several 2-pyridone derivatives.
| Compound | Anti-HIV-1 IIIB Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Phthalimidoalkyl analogue 1 | 0.03 (IC50) | >300 (IC50) | >10000 | [10] |
| 3-aminopyridin-2(1H)-one analogue 34 | 0.025-0.05 | >100 | >2000-4000 | [17] |
| 4-phenoxy-6-(phenylamino)pyridin-2(1H)-one derivative | 0.15-0.84 | >25 | >30-167 | [18] |
| 2-pyridone-bearing phenylalanine derivative FTC-2 | 5.36 | >265.65 | >49.57 | [5][19] |
EC50 is the concentration of a drug that gives a half-maximal response. CC50 is the concentration that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.
C. Experimental Protocol: Colorimetric Reverse Transcriptase Assay
A colorimetric assay is a safe and sensitive alternative to traditional radioactive assays for measuring RT activity.[2][4][17][20][21] This method relies on the incorporation of labeled nucleotides into a newly synthesized DNA strand, which is then detected using an enzyme-linked immunosorbent assay (ELISA)-based approach.
Principle: The assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase). The addition of a chromogenic substrate results in a color change that is proportional to the RT activity.[2]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microtiter plate, combine the HIV-1 RT enzyme, the 2-pyridone inhibitor at various concentrations, a reaction buffer, and the template/primer hybrid (poly(A)/oligo(dT)).
-
Initiate the reaction by adding a mixture of dNTPs, including the DIG- and biotin-labeled dUTP.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
-
Capture of Synthesized DNA:
-
Transfer the reaction mixture to a streptavidin-coated microtiter plate.
-
Incubate to allow the biotinylated DNA to bind to the streptavidin.
-
Wash the plate to remove unincorporated nucleotides and other reaction components.
-
-
Detection:
-
Add an anti-DIG antibody conjugated to peroxidase to each well and incubate.
-
Wash the plate to remove unbound antibody.
-
Add a chromogenic peroxidase substrate (e.g., ABTS).
-
Incubate until a sufficient color has developed.
-
-
Data Acquisition:
-
Stop the reaction (if necessary) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
III. Conclusion and Future Perspectives
The 2-pyridone scaffold continues to be a cornerstone in the design of potent and selective enzyme inhibitors. The examples of kinase and HIV-1 reverse transcriptase inhibitors discussed in this guide highlight the versatility of this chemical moiety. The ability to fine-tune the inhibitory activity and selectivity through modifications at various positions of the 2-pyridone ring underscores its importance in drug discovery.
Future research in this area will likely focus on the development of 2-pyridone-based inhibitors with improved pharmacokinetic properties and the ability to overcome drug resistance. The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the discovery and optimization of novel 2-pyridone-based therapeutics.
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- IUPHAR/BPS Guide to PHARMACOLOGY. (2014). Pim-1 proto-oncogene, serine/threonine kinase. [Link]
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- Wang, Y., et al. (2022).
- Musumeci, F., et al. (2022). Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. Molecules. [Link]
- RCSB PDB. (2018). 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. [Link]
- RCSB PDB. (2012). 4GG5: Crystal structure of CMET in complex with novel inhibitor. [Link]
- RCSB PDB. (2009). 2WD1: Human c-Met Kinase in complex with azaindole inhibitor. [Link]
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- National Center for Biotechnology Information. (2010). Table 2, IC50 values for selected compounds versus caspase panel. [Link]
- Ginn, J. D., et al. (2018). Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to the Selectivity Profiling of (2-oxopyridin-1(2H)-yl)acetic Acid Derivatives
In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both potency and selectivity is paramount. The (2-oxopyridin-1(2H)-yl)acetic acid core has emerged as a versatile and promising scaffold, with derivatives demonstrating a range of biological activities. This guide provides an in-depth comparison of the selectivity profiles of various derivatives based on this scaffold, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the development of these compelling compounds.
The Imperative of Selectivity in Drug Development
The efficacy of a therapeutic agent is intrinsically linked to its selectivity. A highly selective drug preferentially binds to its intended target, minimizing off-target effects that can lead to adverse drug reactions. For derivatives of the this compound scaffold, a thorough understanding of their selectivity profile is not just a regulatory hurdle but a fundamental aspect of their design and optimization. Early-stage selectivity profiling can guide medicinal chemistry efforts, identify potential liabilities, and ultimately de-risk the progression of a drug candidate.
Comparative Selectivity Analysis of this compound Derivatives
The versatility of the this compound scaffold is evident in the diverse range of biological targets its derivatives have been shown to modulate. Here, we compare the selectivity of these derivatives across different target classes, highlighting key structure-activity relationships (SAR) that govern their preferential binding.
Targeting Coagulation Factors: Selective Factor XIa Inhibitors
A significant area of investigation for this scaffold has been in the development of anticoagulants, specifically as inhibitors of Factor XIa (FXIa). Inhibition of FXIa is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.
A notable study in this area focused on the design and synthesis of a series of substituted oxopyridine derivatives.[1] The researchers demonstrated that specific substitutions on the phenyl-1H-1,2,3-triazol-1-yl)phenyl moiety dramatically influence both potency and selectivity against the closely related plasma kallikrein.
| Compound ID | R Group (at 3-position of phenyl) | FXIa IC50 (nM) | Plasma Kallikrein IC50 (nM) | Selectivity Index (PK/FXIa) |
| 4a | H | 19.8 | >1000 | >50.5 |
| 4c | 3-F | 6.5 | 147 | 22.7 |
| 4d | 4-F | 11.0 | >1000 | >90.9 |
| 4m | 3-Cl | 4.8 | 182 | 37.9 |
| 4q | 3-Br | 5.2 | 152 | 29.2 |
| Asundexian (1) | - | 1.5 | 3.3 | 2.2 |
Data synthesized from a study on substituted oxopyridine derivatives as selective FXIa inhibitors.[1]
Expert Interpretation: The data clearly indicates that the this compound scaffold can be effectively tailored for high selectivity. For instance, compound 4d with a 4-fluoro substitution exhibits excellent selectivity over plasma kallikrein, a significant improvement compared to the benchmark compound, asundexian.[1] This suggests that modifications distal to the core scaffold can profoundly impact interactions with the S1 pocket of these serine proteases, a key determinant of selectivity. The introduction of hydrophobic P1 fragments appears to strengthen the interaction with the S1 pocket of FXIa while weakening the interaction with plasma kallikrein.[1]
Emerging Anticancer Applications
Recent research has also explored the potential of 2-oxopyridine derivatives as anticancer agents. While a direct this compound scaffold has not been extensively profiled for selectivity in this context, related structures have shown promise against various cancer cell lines, hinting at underlying kinase or other enzyme inhibition.
For example, a series of 2-oxopyridine derivatives were evaluated for their anticancer activity against cervix (Hela) and breast (MCF7) carcinoma cell lines.[2] While this study did not include selectivity profiling against a panel of kinases, the potent activity of some compounds suggests that this is a fertile ground for further investigation.
| Compound ID | Structure | Hela IC50 (µg/mL) | MCF7 IC50 (µg/mL) |
| 3a | 6-acetyltetralin derivative | 3.5 | 4.5 |
| 6a | 2-oxopyridine derivative | 10.5 | 7.5 |
| 7a | 2-thioxopyridine derivative | 12.5 | 8.5 |
Data from a study on the anticancer activity of novel tetralin-6-yl-pyrazoline and 2-oxopyridine derivatives.[2]
Expert Interpretation: The promising cytotoxicity of these related scaffolds underscores the potential of the core this compound structure in oncology. To advance these findings, the next logical step is to perform broad kinase panel screening to identify the primary targets and assess selectivity. This will be crucial for understanding the mechanism of action and predicting potential side effects.
Experimental Protocols for Selectivity Profiling
To ensure the scientific integrity of selectivity profiling, robust and validated experimental protocols are essential. Below are detailed methodologies for key assays relevant to the this compound scaffold.
In Vitro Protease Inhibition Assay (e.g., FXIa and Plasma Kallikrein)
This protocol is fundamental for determining the potency and selectivity of inhibitors against serine proteases.
Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of the target protease on a chromogenic or fluorogenic substrate. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the stock solution to create a series of concentrations in an appropriate assay buffer (e.g., Tris-buffered saline with 0.1% BSA).
-
Prepare solutions of the target enzymes (e.g., human FXIa and plasma kallikrein) and their respective chromogenic substrates in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to the wells of a 96-well microplate.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The selectivity index is calculated by dividing the IC50 value for the off-target enzyme by the IC50 value for the primary target.
-
Kinase Selectivity Profiling (Broad Panel Screening)
For derivatives showing anticancer potential, a broad kinase panel screen is crucial to identify the primary target(s) and assess selectivity.
Principle: A large number of purified kinases are used in parallel assays to determine the inhibitory activity of a test compound at a fixed concentration. Hits are then followed up with dose-response curves to determine IC50 values.
Workflow Diagram:
Caption: Workflow for kinase selectivity profiling.
Step-by-Step Methodology:
-
Primary Screen:
-
The test compound is assayed at a single high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >300 kinases).
-
Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation) or a non-radiometric method (e.g., fluorescence polarization, luminescence).
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control.
-
-
Hit Confirmation and IC50 Determination:
-
Compounds that show significant inhibition of one or more kinases in the primary screen are selected for follow-up.
-
Dose-response curves are generated by testing the compound at multiple concentrations against the "hit" kinases.
-
IC50 values are calculated as described in the protease assay protocol.
-
-
Selectivity Analysis:
-
The selectivity of the compound is visualized by plotting the IC50 values on a kinome map or by calculating a selectivity score (e.g., the number of kinases inhibited above a certain threshold).
-
Causality and Self-Validation in Experimental Design
The trustworthiness of selectivity profiling data hinges on a well-designed experimental strategy that incorporates self-validating systems.
-
Orthogonal Assays: Whenever possible, key findings should be confirmed using an orthogonal assay format. For example, an enzymatic assay hit can be validated in a cell-based assay that measures the downstream signaling of the target kinase.
-
Control Compounds: The inclusion of appropriate positive and negative control compounds is critical. A known selective inhibitor for the target of interest validates the assay's sensitivity and specificity, while a structurally related but inactive compound can help rule out non-specific inhibition.
-
Counter-Screens: For scaffolds that may have general liabilities, such as promiscuous inhibition due to aggregation, counter-screens should be performed. This may include assays with detergents or size-exclusion chromatography to confirm true 1:1 binding.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective modulators of various biological targets. The examples of selective FXIa inhibitors demonstrate the high degree of tunability inherent in this chemical class. The emerging data on anticancer activity suggests that further exploration of this scaffold against kinases and other oncology targets is warranted.
Future success in developing clinical candidates from this scaffold will depend on a continued emphasis on early and comprehensive selectivity profiling. By integrating the comparative data and robust experimental protocols outlined in this guide, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a potentially life-saving therapeutic.
References
- Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors.RSC Medicinal Chemistry, [Link]
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv
Sources
- 1. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting the Target and Off-Target Profile of Novel Pyridone Compounds: A Case Study with (2-oxopyridin-1(2H)-yl)acetic acid
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is the comprehensive characterization of its biological targets and, just as importantly, its off-target effects. This guide provides a strategic framework for elucidating the molecular interactions of a novel compound, using the hypothetical case of "(2-oxopyridin-1(2H)-yl)acetic acid," a member of the pharmacologically significant pyridone class of molecules.
The pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] Notably, many pyridone derivatives have been identified as potent kinase inhibitors, targeting enzymes such as Janus kinases (JAKs), Src kinase, and mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs).[1][3][4] Given this precedent, a logical starting point for an uncharacterized pyridone-containing compound like "this compound" is to investigate its potential as a kinase inhibitor.
This guide will navigate through a multi-pronged approach to first, identify the primary biological target(s) of our case compound and second, to build a comprehensive off-target profile. We will compare and contrast several state-of-the-art experimental strategies, providing the rationale behind their application and detailed protocols for their execution.
The Strategic Workflow for Target Deconvolution and Off-Target Profiling
A robust strategy for characterizing a novel compound does not rely on a single method but rather integrates orthogonal approaches to build a comprehensive and validated profile. For our case compound, "this compound," we will follow a logical progression from broad, unbiased screening to more focused, cellularly relevant assays.
Figure 1: A strategic workflow for the target deconvolution and off-target profiling of a novel compound.
Phase 1: Casting a Wide Net - Initial Target Identification
The first step is to gain an initial understanding of the compound's potential targets. Given the prevalence of kinase inhibition among pyridone derivatives, a kinome-wide scan is a highly effective and unbiased starting point.[1][5]
Experimental Approach 1: Kinase Profiling
Kinase profiling services offer the ability to screen a compound against a large panel of purified kinases, providing a broad overview of its inhibitory activity.[2] This is a crucial first step in identifying potential primary targets and initial off-target interactions within the kinome.
Causality Behind Experimental Choices: Starting with a broad kinase panel is a data-driven approach based on the known pharmacology of the pyridone scaffold. This unbiased screen prevents premature focus on a single target and can reveal unexpected activities.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for assessing kinase activity by measuring ATP consumption.[5]
Materials:
-
Kinase of interest and its specific substrate
-
This compound (test compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description | Significance |
| Percent Inhibition | The percentage by which the compound reduces kinase activity at a given concentration. | A primary indicator of inhibitory potential. |
| IC50 (nM) | The concentration of the compound required to inhibit 50% of the kinase activity. | A measure of the compound's potency against a specific kinase. |
Phase 2: Sharpening the Focus - On-Target and Off-Target Validation
Once initial hits are identified from the kinome scan, the next phase involves confirming these interactions and expanding the search for off-target effects beyond the kinome.
Experimental Approach 2: Broad Panel Off-Target Screening (Receptor Binding Assays)
To ensure a comprehensive safety profile, it is essential to assess the compound's activity against other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[6] Radioligand binding assays are a common and effective method for this.[3][7]
Causality Behind Experimental Choices: While the primary target may be a kinase, off-target interactions with other protein families are a common source of adverse drug reactions. A broad panel screen is a proactive measure to identify these potential liabilities early in development.[8]
Protocol: Radioligand Receptor Binding Assay (Competition)
This protocol describes a competitive binding assay to determine if the test compound can displace a known radiolabeled ligand from its receptor.[7]
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
This compound (test compound)
-
Assay Buffer
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a filter mat that traps the membranes.
-
Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
| Parameter | Description | Significance |
| IC50 (nM) | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. | Indicates the affinity of the test compound for the receptor. |
| Ki (nM) | The inhibitory constant, calculated from the IC50 and the affinity of the radioligand. | A more absolute measure of the compound's binding affinity. |
Phase 3: The Cellular Context - Confirming Target Engagement
Biochemical assays are invaluable for initial screening, but it is crucial to confirm that the compound can engage its target in the complex environment of a living cell.
Experimental Approach 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[1][9][10] An increase in the melting temperature of a protein in the presence of a compound is direct evidence of target engagement.
Causality Behind Experimental Choices: CETSA bridges the gap between in vitro and in vivo studies by confirming that the compound can cross the cell membrane and bind to its intended target in a physiological context. This is a critical validation step before proceeding to more complex cellular and in vivo models.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA
Materials:
-
Cell line expressing the target protein
-
This compound (test compound)
-
PBS and cell lysis buffer
-
Antibody specific to the target protein
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
| Parameter | Description | Significance |
| Tm (°C) | The melting temperature at which 50% of the protein is denatured. | The baseline thermal stability of the protein. |
| ΔTm (°C) | The change in the melting temperature in the presence of the compound. | A quantitative measure of target engagement and stabilization in a cellular context. |
Comparative Analysis of Methodologies
| Methodology | Primary Application | Advantages | Limitations |
| Kinase Profiling | Initial on-target and off-target identification within the kinome. | High-throughput, provides a broad overview of kinase selectivity.[2] | In vitro assay, may not reflect cellular activity. |
| Receptor Binding Assays | Broad off-target screening against various protein families. | Well-established, can screen a wide range of targets.[7] | Typically requires radiolabeling, indirect measure of functional activity. |
| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in a cellular environment. | Label-free, provides direct evidence of target binding in cells.[1] | Lower throughput, requires a specific antibody for detection. |
Conclusion
The characterization of a novel chemical entity like "this compound" requires a systematic and multi-faceted approach. By integrating broad screening platforms like kinase profiling and receptor binding assays with cellular target engagement assays such as CETSA, researchers can build a comprehensive understanding of a compound's on-target potency and its off-target liability profile. This rigorous, evidence-based approach is fundamental to making informed decisions in the drug discovery and development process, ultimately increasing the likelihood of identifying safe and effective therapeutic candidates.
References
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
- The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- In vitro receptor binding assays: General methods and considerations.
- Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
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Assessing the Novelty of (2-oxopyridin-1(2H)-yl)acetic acid: A Comparative Guide to a Privileged Scaffold
In the landscape of medicinal chemistry, the 2-pyridone scaffold stands out as a "privileged structure," a molecular framework that has demonstrated the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1][2] Derivatives of 2-pyridone have shown promise as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[3] This guide delves into the assessment of a specific derivative, (2-oxopyridin-1(2H)-yl)acetic acid, providing a comparative framework for researchers, scientists, and drug development professionals to evaluate its potential novelty and utility.
The 2-Pyridone Core: A Foundation of Diverse Bioactivity
The versatility of the 2-pyridone ring lies in its unique electronic and structural features. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for various substitutions, influencing the molecule's physicochemical properties such as lipophilicity and metabolic stability.[1] This adaptability has led to the development of numerous 2-pyridone-containing compounds with significant therapeutic potential.
This guide will focus on two key areas where 2-pyridone derivatives have shown considerable promise: oncology and microbiology. By comparing this compound to established and experimental compounds in these fields, we can begin to frame its potential novelty.
Comparative Landscape: this compound in Context
While extensive biological data for this compound is not yet publicly available, we can infer its potential activity by examining structurally related compounds and established drugs.
Anticancer Potential: A Head-to-Head Comparison
Numerous studies have highlighted the cytotoxic effects of 2-pyridone derivatives against various cancer cell lines.[4][5][6] To contextualize the potential of this compound, we will compare it with known 2-pyridone anticancer agents and a standard chemotherapeutic drug, Doxorubicin.
| Compound/Derivative | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | Reference |
| This compound | Hypothetical Data | Hypothetical Data | This Guide |
| Compound 20c | 2.56 | - | [4] |
| Compound 20i | 2.14 | - | [4] |
| Spiro 2-pyridine derivative 9b | - | 6.89 | [1] |
| Doxorubicin (Reference Drug) | 1.43 | 2.4 | [4][5] |
Table 1: Comparative cytotoxic activity (IC50, µM) of 2-pyridone derivatives and a reference drug against human cancer cell lines. The data for this compound is hypothetical and would be determined via the experimental protocols outlined below.
The novelty of this compound in an oncological context would be demonstrated by potent cytotoxic activity, ideally with selectivity towards cancer cells over normal cells, and a unique mechanism of action.
Antimicrobial Potential: A Comparative Overview
The 2-pyridone scaffold is also a component of several natural and synthetic antimicrobial agents.[3] To assess the potential novelty of this compound in this area, we will compare its hypothetical activity against that of established antibiotics.
| Compound/Derivative | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| This compound | Hypothetical Data | Hypothetical Data | This Guide |
| Ampicillin (Reference Drug) | Variable | Variable | [3] |
| Ciprofloxacin (Reference Drug) | Variable | Variable | [7] |
Table 2: Comparative antimicrobial activity (Minimum Inhibitory Concentration, µg/mL) of hypothetical data for this compound and reference antibiotics. MIC values for reference drugs are highly dependent on the specific strain and resistance patterns.
Novelty in the antimicrobial sphere would be indicated by a broad spectrum of activity, effectiveness against drug-resistant strains, or a novel mechanism of action that circumvents existing resistance mechanisms.
Experimental Design for Novelty Assessment: A Self-Validating System
To empirically determine the novelty of this compound, a series of robust and reproducible experiments are required. The following protocols are designed to be self-validating by including appropriate controls and established reference compounds.
Synthesis of this compound
A detailed synthesis protocol is essential for obtaining a pure and well-characterized compound for biological evaluation. While several synthetic routes to 2-pyridone derivatives exist, a common approach involves the reaction of a primary amine with a dicarbonyl compound.[3]
Diagram of a General Synthetic Pathway:
Caption: General synthetic scheme for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, a reference drug (e.g., Doxorubicin), and a vehicle control (e.g., DMSO). Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using non-linear regression analysis.
Diagram of the MTT Assay Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[8]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).[9]
-
Compound Dilution: Prepare serial two-fold dilutions of this compound and reference antibiotics (e.g., Ampicillin, Ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Assessing Novelty: Interpretation of Potential Findings
The novelty of this compound will be determined by a multi-faceted analysis of the experimental results.
-
Potency and Selectivity: A significantly lower IC50 value against cancer cells compared to existing 2-pyridone derivatives or standard chemotherapeutics would be a strong indicator of novelty. Furthermore, a high selectivity index (ratio of IC50 in normal cells to IC50 in cancer cells) would suggest a favorable therapeutic window.
-
Spectrum of Activity: In the context of antimicrobial activity, a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, or specific potent activity against resistant strains, would be a novel finding.
-
Mechanism of Action: Subsequent studies to elucidate the mechanism of action would be crucial. For anticancer activity, this could involve investigating effects on cell cycle progression, apoptosis, or specific signaling pathways. For antimicrobial activity, studies could focus on inhibition of cell wall synthesis, protein synthesis, or DNA replication. A novel mechanism of action would be a significant discovery.
Conclusion
This compound belongs to the promising class of 2-pyridone compounds, which have a rich history in medicinal chemistry. While its specific biological activities are yet to be fully elucidated, this guide provides a comprehensive framework for assessing its novelty. Through rigorous and comparative experimental evaluation, as outlined in the provided protocols, the scientific community can determine the potential of this compound to be developed into a novel therapeutic agent. The true novelty will lie not just in its inherent activity, but in its potential to address unmet medical needs in oncology and infectious diseases.
References
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
- ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]
- RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
- PubChem. (n.d.). 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid. [Link]
- ResearchGate. (2020).
- PubChem. (n.d.). (2-Oxopyridin-1(2H)-yl)
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [Link]
- MDPI. (2022).
- ChemBK. (2024). Acetic acid 2-oxo-2H-pyridin-1-yl ester. [Link]
- MDPI. (2022). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]
- National Institutes of Health. (n.d.).
- PubMed. (1995).
- ResearchGate. (2010). The Molecular Pharmacology and In Vivo Activity of 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a Dual Inhibitor of Microsomal Prostaglandin E-2 Synthase-1 and 5-Lipoxygenase. [Link]
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Safety Operating Guide
Navigating the Disposal of (2-oxopyridin-1(2H)-yl)acetic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, the proper disposal of specialized reagents like (2-oxopyridin-1(2H)-yl)acetic acid is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, thereby protecting both themselves and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound, with CAS Number 56546-36-2, is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of the GHS07 pictogram, indicating "Harmful," further underscores the need for cautious handling and disposal.[1] Given its properties as a skin and eye irritant, and its potential to cause respiratory irritation, direct contact should be minimized through the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
The Cardinal Rule of Chemical Disposal: Do Not Dispose Down the Drain or in Regular Trash
A fundamental principle of laboratory safety is that hazardous chemicals should never be disposed of via sinks or regular trash receptacles.[2][3] The introduction of such compounds into the sewer system can have detrimental effects on aquatic ecosystems and wastewater treatment processes.[4] Similarly, disposal in regular trash can pose a risk to custodial staff and lead to environmental contamination.[3] All hazardous chemical waste, including this compound and its containers, must be managed through your institution's designated hazardous waste program.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Proper waste segregation is crucial to prevent dangerous chemical reactions.[5] this compound should be treated as a non-halogenated organic acid waste. It is imperative to avoid mixing it with incompatible materials.
Incompatible Waste Streams:
-
Bases (alkalis): Mixing acids and bases can lead to violent exothermic reactions.[6]
-
Oxidizing agents: Contact with strong oxidizers can create a fire or explosion hazard.[5]
-
Cyanides and Sulfides: Acids can react with these to produce highly toxic gases.[5]
The choice of a waste container is critical to ensure the safe containment of the chemical.[4]
-
Material Compatibility: The container must be made of a material that is chemically resistant to organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Secure Closure: The container must have a tightly sealing screw cap to prevent leaks and the escape of vapors.[5]
-
Condition: Ensure the container is in good condition, free from cracks or deterioration.[5]
Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.[5] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
The associated hazards (e.g., "Harmful," "Irritant").[5]
-
The date the container was first used for waste accumulation.[5]
For chemical mixtures, the approximate percentage of each component should be listed.[5]
Hazardous waste must be stored in a designated and controlled area while awaiting collection.[5]
-
Satellite Accumulation Area (SAA): This is a designated area within the laboratory at or near the point of waste generation.[5] A common practice is to designate a portion of a chemical fume hood as the SAA.[5]
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[2]
-
Segregation: Store the container with other compatible organic acid wastes, and physically separate it from incompatible waste streams.[5][6]
Once the waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), it must be prepared for collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[5]
-
Finalize the Label: Ensure the "date full" is recorded on the hazardous waste label.[5]
-
Submit a Collection Request: Follow your institution's specific procedure for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.[2]
Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble).[2] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container's label should be defaced, and it can then typically be disposed of as regular trash or recycled, depending on institutional policies.[2][6]
-
Contaminated PPE and Materials: Gloves, weigh boats, and other materials contaminated with this compound should be placed in a designated solid hazardous waste container and disposed of through the hazardous waste program.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
-
Small Spills: For minor spills, ensure adequate ventilation and wear appropriate PPE.[7] Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[8] Collect the absorbed material into a suitable container for hazardous waste disposal.[8]
-
Large Spills: For significant spills, evacuate the immediate area and alert your institution's EHS or emergency response team.[8]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the laboratory.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- EPA Hazardous Waste Management.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Resource Conservation and Recovery Act (RCRA)
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
- Hazardous Waste. US EPA. [Link]
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]
- Hazardous Waste - Overview.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
- Acetic acid 2-oxo-2H-pyridin-1-yl ester. ChemBK. [Link]
- Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
- 2-(2-Oxopiperidin-1-yl)acetic acid. PubChem. [Link]
- Acetic Acid Solutions (50-79%)
- Acetic Acid. IsoLab. [Link]
- Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]
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Navigating the Safe Handling of (2-oxopyridin-1(2H)-yl)acetic acid: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of (2-oxopyridin-1(2H)-yl)acetic acid. All personnel must adhere to these protocols to ensure a safe laboratory environment.
This compound is a valuable reagent in pharmaceutical and chemical research. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of researchers and the integrity of the research environment. This guide, compiled by a Senior Application Scientist, offers a detailed, experience-driven approach to the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.
Hazard Identification and Risk Assessment: Understanding the Compound
The first principle of laboratory safety is a comprehensive understanding of the chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The assigned GHS pictogram is GHS07, and the signal word is "Warning". This classification underscores the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide. A risk assessment should be conducted before any new procedure involving this compound to identify and mitigate potential exposure scenarios.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with a detailed explanation of the rationale for each selection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of the solid or solutions, which can cause serious eye irritation. |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides a barrier against skin contact, which can cause irritation. While specific breakthrough time data for this compound is not available, data for pyridine suggests that nitrile and butyl rubber offer good resistance.[1] Gloves should be changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. | Prevents contamination of personal clothing and protects against incidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the powder outside of a chemical fume hood or if aerosolization is possible, to prevent respiratory tract irritation. |
Expert Insight: The choice of glove material is critical. While nitrile gloves are suitable for incidental contact, for prolonged handling or in situations with a higher risk of splash, butyl rubber gloves are recommended due to their superior resistance to a broader range of chemicals.[1] Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured and methodical approach to handling this compound is essential to minimize exposure risk.
Preparation and Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designated Area: Designate a specific area within the laboratory for handling this compound to contain potential spills.
Weighing and Solution Preparation
-
Donning PPE: Before handling, correctly don all required PPE as specified in the table above.
-
Handling the Solid: Handle the solid compound gently to avoid creating dust. Use dedicated, clearly labeled spatulas and weighing boats.
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. Keep the container covered as much as possible during this process.
During the Experiment
-
Labeling: Clearly label all containers with the chemical name and any known hazards.
-
Work Area: Maintain a clean and organized work area.
-
Working Alone: Avoid working alone. Ensure another person is aware of the work being conducted.
Post-Experiment
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Be Prepared for the Unexpected
Even with the most stringent precautions, accidental exposures and spills can occur. Immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or product label to the medical professional.[2] |
Spill Management
A swift and organized response to a chemical spill is crucial to prevent further contamination and exposure.
Caption: Workflow for handling a chemical spill.
For a small spill of solid this compound, carefully sweep the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste disposal.[1][4] For a liquid spill, cover with an inert absorbent material, such as vermiculite or sand, and then collect it into a suitable container.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.
-
Waste Treatment and Disposal: Waste containing this compound should be treated as hazardous waste. While this specific compound is not listed by name, pyridine and its derivatives are often categorized under EPA hazardous waste codes such as F005 (spent non-halogenated solvents) and U196 (for discarded, unused pyridine).[2][6][7] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Neutralization with a weak base may be a possibility for aqueous waste streams, but this should only be performed by trained personnel following a validated procedure.
Storage: Maintaining Chemical Integrity and Safety
-
Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
By integrating these scientifically grounded safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Guide for Chemical Spill Response. (n.d.).
- EPA. (n.d.). EPA Hazardous Waste Codes.
- University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety.
- EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- GOV.UK. (n.d.). Pyridine: incident management.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- EPA. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
- National Poisons Centre. (n.d.). First Aid.
- Protective Industrial Products. (n.d.). MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast.
- Columbia University. (n.d.). Chemical Resistance Guide.
- Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide.
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning.
- ResearchGate. (2022, November 15). How to quench Pyridine?
- Redox. (2020, December 3). Safety Data Sheet Acetic Acid, Glacial.
- Poison Control. (n.d.). First Aid for Poisonings.
- SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
- INTCO Medical. (2025, May 22). Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide.
- MedlinePlus. (2025, August 1). Poisoning first aid.
- GLOVE SELECTION CHART. (2022, August).
- UNSW Stores. (n.d.). PERMEATION BREAKTROUGH TIMES.
- Reddit. (2016, April 28). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink.
- Reddit. (2024, January 13). Removing Pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
Sources
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. acs.org [acs.org]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
